Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-9-10(6-8)13(2)7-12-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLFIRHABKXTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS 53484-20-1)
Foreword: The Benzimidazole Core in Modern Research
The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry and materials science.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a privileged structure in drug discovery.[2][3] Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS 53484-20-1) is a specific derivative within this important class. The strategic placement of the ethyl carboxylate group at the 6-position and the methyl group at the N-1 position provides a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic or material applications. This guide offers a comprehensive technical overview of its properties, synthesis, and reactivity, providing researchers with the foundational knowledge required for its effective application.
Molecular Structure and Identification
A clear understanding of the molecular architecture is fundamental to predicting and interpreting its chemical behavior.
Chemical Structure
The structure consists of a central benzimidazole ring system. A methyl group is attached to one of the nitrogen atoms (N-1), and an ethyl ester functional group is attached to the 6-position of the benzene ring.
Figure 2: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Illustrative)
This protocol is based on well-established methods for benzimidazole synthesis and subsequent esterification. [4][5] Step 1: Synthesis of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid (Intermediate I) [6]1. Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-4-(methylamino)benzoic acid (1 equivalent). 2. Reagent Addition: Add an excess of formic acid (e.g., 5-10 equivalents), which serves as both the reactant and the solvent. 3. Cyclization: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. 4. Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water. The product will precipitate out of the solution. 5. Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The resulting solid is 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid. [7] Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Suspend the crude 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid (1 equivalent) in anhydrous ethanol (a large excess, serving as reactant and solvent) in a round-bottom flask.
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or, for a more reactive approach, thionyl chloride (SOCl₂) dropwise. [5]The use of SOCl₂ converts the carboxylic acid to a more reactive acyl chloride in situ.
-
Esterification: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-8 hours, monitoring by TLC.
-
Neutralization & Extraction: After cooling, neutralize the excess acid carefully with a saturated solution of sodium bicarbonate. The product can then be extracted into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Purification Techniques
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a product of high purity.
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography is effective. A gradient of ethyl acetate in hexane is a typical eluent system.
Physicochemical and Spectroscopic Properties
Physicochemical Data
| Property | Value | Notes |
| Physical State | Expected to be a solid at room temperature. | Based on similar benzimidazole esters. |
| Melting Point | Not reported. | Analogous compounds like methyl 1-(phenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate melt in the range of 86-168 °C, depending on substitution. [1][8] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, Methanol, and Chloroform. Sparingly soluble in water. | General characteristic of benzimidazole esters. |
| Storage | Store in a cool, dry place, sealed in a dry environment, typically at 2-8°C for long-term stability. [9] |
Spectroscopic Analysis
Spectroscopic data provides a fingerprint of the molecule, confirming its structure. The following are predicted assignments based on the functional groups present.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (3H): Signals expected in the δ 7.5-8.5 ppm range, showing characteristic splitting patterns for the trisubstituted benzene ring.
-
Imidazole Proton (1H): A singlet is expected for the proton at the C2 position of the imidazole ring, typically downfield (δ ~8.0-8.5 ppm).
-
N-Methyl Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.
-
Ethyl Ester Protons (5H): A quartet (2H, -O-CH₂ -CH₃) around δ 4.3-4.5 ppm and a triplet (3H, -O-CH₂-CH₃ ) around δ 1.3-1.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm region is characteristic of an ester carbonyl. [1][2] * Aromatic & Imidazole Carbons: Multiple signals between δ 110-155 ppm.
-
Ethyl Ester Carbons: A signal for the -O-CH₂ - group around δ 60-65 ppm and a signal for the -CH₃ group around δ 14-15 ppm.
-
N-Methyl Carbon: A signal around δ 30-35 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
C=O Stretch (Ester): A strong, sharp absorption band around 1700-1725 cm⁻¹. [10] * C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.
-
C=N and C=C Stretches (Aromatic/Imidazole): Multiple bands in the 1450-1650 cm⁻¹ region.
-
C-H Stretches (Aromatic and Aliphatic): Signals observed above and below 3000 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak [M]⁺: The primary peak would be expected at an m/z value corresponding to the molecular weight, 204.23.
-
Reactivity and Potential Applications
Chemical Reactivity
The molecule possesses two primary sites of reactivity: the ester functional group and the benzimidazole ring system.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid (1-methyl-1H-benzo[d]imidazole-6-carboxylic acid) under either acidic or basic (saponification) conditions. [11]This is a common transformation to enable further chemistry, such as amide bond formation.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the ethyl group with a different alkyl group. [11]* Reduction: The ester can be reduced to the corresponding primary alcohol ( (1-methyl-1H-benzo[d]imidazol-6-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). [11]* Reactions at the Benzimidazole Core: While the N-1 position is blocked by a methyl group, the C2 position can be susceptible to certain electrophilic or metallation reactions, although it is generally less reactive than the parent benzimidazole.
Potential Applications in Research and Development
Benzimidazole derivatives are extensively studied for a wide range of applications, suggesting the utility of this compound as a key building block.
-
Medicinal Chemistry: The benzimidazole core is found in numerous FDA-approved drugs. Derivatives have shown a vast array of biological activities, including anticancer, antifungal, antiviral, and antihelminthic properties. [1][3]This molecule serves as a valuable starting point for synthesizing libraries of novel compounds for screening as potential therapeutic agents.
-
Materials Science: The rigid, aromatic structure of the benzimidazole core imparts favorable electronic and photophysical properties. Derivatives are investigated for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and as nonlinear optical (NLO) materials. [8][10]The ester functionality provides a handle for further modification and incorporation into larger polymer systems.
Safety and Handling
Based on available Safety Data Sheets (SDS), standard laboratory precautions should be observed when handling this compound. [12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood. [14]* Fire Safety: The compound is combustible. Keep away from heat, sparks, and open flames. [14]* First Aid:
-
Skin Contact: Wash off with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. [14] Disclaimer: This information is a summary and not a substitute for a full Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling the chemical.
-
Conclusion
This compound is a well-defined chemical intermediate with significant potential for research in drug discovery and materials science. Its synthesis is achievable through established chemical pathways, and its structure contains multiple functional handles for further chemical modification. This guide provides a foundational technical overview to support its use in the laboratory, enabling researchers to leverage the valuable properties of the benzimidazole scaffold in their scientific pursuits.
References
- Supporting Inform
- CAS 53484-20-1 | Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxyl
- Safety D
- Chemical Safety D
- CAS 53484-20-1 1H-Benzimidazole-6-carboxylicacid,1-methyl-,ethyl ester - Alfa Chemistry.
- Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)
- Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
- Ethyl 1-methyl-1H-benzo[d]imidazole-5-carboxyl
- SAFETY D
- Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI.
- (PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC - PubMed Central.
- Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
- 22.6: Ester Chemistry.
- 1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER | 1865-09-4 - ChemicalBook.
- 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem.
- 1-Methyl-1H-benzimidazole-5-carboxylic acid - CAS Common Chemistry.
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- 2. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 1H-BENZOIMIDAZOLE-2-CARBOXYLIC ACID ETHYL ESTER | 1865-09-4 [chemicalbook.com]
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An In-Depth Technical Guide to the ¹H NMR Characterization of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
This guide provides a comprehensive technical overview for the structural elucidation of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, practical experimental design, and detailed spectral interpretation of this significant heterocyclic compound.
Benzimidazoles are a cornerstone class of heterocyclic compounds, widely recognized for their extensive biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The precise structural confirmation and purity assessment of benzimidazole derivatives are critical for meaningful pharmacological studies. ¹H NMR spectroscopy stands as a primary, non-destructive analytical technique for the unambiguous characterization of these molecules.
The Molecular Structure and Expected ¹H NMR Spectrum
The structure of this compound (CAS No. 53484-20-1) combines a benzimidazole core, an N-methyl group, and an ethyl carboxylate substituent on the benzene ring.[2] Each of these features gives rise to a distinct set of signals in the ¹H NMR spectrum, the prediction of which is foundational to its characterization.
The expected ¹H NMR spectrum can be dissected into three key regions: the downfield aromatic region, the deshielded imidazole proton region, and the upfield aliphatic region. The chemical shift of a proton is dictated by its local electronic environment; electron-withdrawing groups, such as the ethyl carboxylate, will deshield nearby protons, shifting their resonance downfield, while electron-donating groups have the opposite effect.[1]
Below is a predictive summary of the ¹H NMR spectral data for this compound, based on established chemical shift principles for benzimidazole derivatives and related structures.[3][4]
| Proton Label | Description | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | Imidazole Proton | ~8.10 | Singlet (s) | 1H | N/A |
| H-4 | Aromatic Proton | ~8.20 | Singlet (s) or Doublet (d) | 1H | ~1.5 Hz (if coupled to H-5) |
| H-5 | Aromatic Proton | ~7.85 | Doublet of doublets (dd) | 1H | ~8.5, ~1.5 Hz |
| H-7 | Aromatic Proton | ~7.60 | Doublet (d) | 1H | ~8.5 Hz |
| H-8 (N-CH₃) | N-Methyl Protons | ~3.80 | Singlet (s) | 3H | N/A |
| H-9 (-OCH₂CH₃) | Methylene Protons | ~4.35 | Quartet (q) | 2H | ~7.1 Hz |
| H-10 (-OCH₂CH₃) | Methyl Protons | ~1.35 | Triplet (t) | 3H | ~7.1 Hz |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum, the following protocol is recommended.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for benzimidazole derivatives due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[3][5] Alternatively, deuterated chloroform (CDCl₃) can be used.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: Set the spectral width to cover a range of approximately -2 to 14 ppm.
-
Number of Scans: A sufficient number of scans (typically 16 to 64) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the signals to determine the relative number of protons contributing to each resonance.
-
Peak Picking: Identify and label the chemical shift of each peak.
-
In-Depth Spectral Interpretation
A detailed analysis of the predicted ¹H NMR spectrum provides a wealth of information for the structural confirmation of this compound.
Caption: Molecular structure of this compound with proton numbering for ¹H NMR assignment.
Aromatic Region (δ 7.5-8.5 ppm):
-
H-2 (δ ~8.10 ppm, singlet): The proton at the 2-position of the imidazole ring is expected to be a sharp singlet and is typically found downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms. In 1-methyl-1H-benzo[d]imidazole, this proton appears around 7.82 ppm.[3] The presence of the electron-withdrawing carboxylate group at the 6-position will further deshield this proton.
-
H-4 (δ ~8.20 ppm, singlet or narrow doublet): This proton is situated ortho to the electron-withdrawing carboxylate group, leading to significant deshielding and placing it furthest downfield in the aromatic region. It will likely appear as a singlet or a very narrow doublet due to a small meta-coupling to H-5.
-
H-5 (δ ~7.85 ppm, doublet of doublets): This proton experiences ortho-coupling to H-4 and meta-coupling to H-7. The larger ortho-coupling constant (~8.5 Hz) and a smaller meta-coupling constant (~1.5 Hz) will result in a doublet of doublets.
-
H-7 (δ ~7.60 ppm, doublet): This proton is ortho to H-5, resulting in a doublet with a coupling constant of approximately 8.5 Hz.
Aliphatic Region (δ 1.0-4.5 ppm):
-
H-8 (N-CH₃, δ ~3.80 ppm, singlet): The three protons of the N-methyl group will appear as a sharp singlet as there are no adjacent protons to couple with. For 1-methyl-1H-benzo[d]imidazole, this signal is observed at 3.68 ppm.[3]
-
H-9 (-OCH₂CH₃, δ ~4.35 ppm, quartet): The methylene protons of the ethyl ester are adjacent to an oxygen atom, which deshields them significantly. They are coupled to the three protons of the adjacent methyl group (H-10), resulting in a quartet (n+1 = 3+1 = 4 lines) with a coupling constant of around 7.1 Hz.[4]
-
H-10 (-OCH₂CH₃, δ ~1.35 ppm, triplet): The terminal methyl protons of the ethyl ester are coupled to the two protons of the adjacent methylene group (H-9), giving rise to a triplet (n+1 = 2+1 = 3 lines) with a coupling constant of approximately 7.1 Hz.[4] This signal will be the most upfield in the spectrum.
Conclusion
The ¹H NMR spectrum provides a definitive fingerprint for this compound. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, researchers can unambiguously confirm the structure and assess the purity of their synthesized compound. The predictive analysis presented in this guide, grounded in the established principles of NMR spectroscopy and data from closely related analogs, serves as a robust framework for the interpretation of experimental data.
References
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The Royal Society of Chemistry. c7dt02584j1.pdf. [Link]
-
The Royal Society of Chemistry. Expedient synthesis of benzimidazoles using amides. [Link]
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MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
Sources
Mass Spectrometry Analysis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate represents a key exemplar of this class, and its rigorous analytical characterization is paramount during drug discovery and development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for the structural elucidation, purity assessment, and quantification of such small molecules.[3][4] This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, rooted in first principles and field-proven methodologies. We will detail a self-validating experimental workflow, from sample preparation to high-resolution data interpretation, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to empower the analyst not just to follow a protocol, but to understand and adapt it.
The Analyte: this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of any robust analytical method.
-
Structure:

-
Chemical Properties:
-
Molecular Formula: C₁₁H₁₂N₂O₂[5]
-
Monoisotopic Mass: 204.0899 g/mol
-
Physicochemical Profile: The presence of the benzimidazole core, with its two nitrogen atoms, and the ethyl ester group confers a moderate polarity. The nitrogen atoms are basic and serve as primary sites for protonation in positive-ion electrospray ionization.
-
The precise characterization of this molecule and its potential metabolites or impurities is a critical task that mass spectrometry is uniquely equipped to handle, ensuring the safety and efficacy of potential drug candidates.[3]
Foundational Principles: Selecting the Right MS Technology
The success of the analysis hinges on the strategic selection of instrumentation. For a molecule like this compound, a high-resolution mass spectrometry (HRMS) approach is non-negotiable for achieving unambiguous structural confirmation.
Ionization Source: Electrospray Ionization (ESI)
The choice of ionization technique is dictated by the analyte's ability to form gas-phase ions.
-
Expertise & Causality: Electrospray Ionization (ESI) is the premier choice for this compound. The molecule's nitrogen atoms within the benzimidazole ring are readily protonated in the acidic mobile phases typically used in reverse-phase chromatography. This creates a stable, positively charged ion ([M+H]⁺) that is efficiently transferred into the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, especially for less polar compounds, but ESI generally provides superior sensitivity for molecules with basic sites and is less prone to thermal degradation.[6]
Mass Analyzer: The Power of High Resolution (Q-TOF & Orbitrap)
High resolution and mass accuracy are essential for differentiating the target analyte from isobaric interferences and for confirming elemental composition.
-
Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines the selectivity of a quadrupole mass filter with the high speed and high-resolution capabilities of a time-of-flight analyzer.[7][8] Its rapid data acquisition makes it ideal for coupling with fast chromatography, while its mass accuracy (typically <5 ppm) provides high confidence in formula assignment.[9]
-
Orbitrap: The Orbitrap mass analyzer offers exceptionally high resolution (>100,000 FWHM) and sub-ppm mass accuracy.[10][11] This level of performance is invaluable for resolving complex mixtures and providing unequivocal elemental composition, which is critical in metabolite identification and impurity profiling.[10][12]
For this guide, we will proceed with a methodology applicable to either a Q-TOF or an Orbitrap system, as both provide the necessary HRMS data for confident analysis.
Experimental Workflow: A Self-Validating Protocol
A robust analytical method is a sequence of optimized and validated steps. The following workflow is designed to ensure reproducibility and data integrity.
Caption: High-level experimental workflow for LC-MS/MS analysis.
Step-by-Step Protocol: Sample Preparation
Trustworthiness: A clean, accurate sample is the prerequisite for reliable data. This protocol minimizes matrix effects and ensures instrument longevity.[13]
-
Prepare Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound standard.
-
Quantitatively transfer the solid to a 1.0 mL volumetric flask.
-
Add HPLC-grade methanol to the mark, cap, and vortex until fully dissolved. This stock solution is stable when stored at 2-8°C.
-
-
Prepare Working Solution (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a clean 1.5 mL microcentrifuge tube.
-
Add 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the tube.
-
Vortex thoroughly. This concentration is a suitable starting point for direct infusion or LC-MS analysis.[14]
-
-
Final Sample Preparation:
Step-by-Step Protocol: Liquid Chromatography (LC)
Expertise: A reverse-phase C18 column is chosen for its excellent retention of moderately polar aromatic compounds. The gradient elution ensures a sharp peak shape and efficient separation from potential impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for small molecule separation, offering high efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent with good elution strength. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes peak distortion from injection solvent. |
| Gradient | 5% B to 95% B over 8 min | Ensures elution of the analyte and cleans the column. |
Step-by-Step Protocol: Mass Spectrometry (HRMS)
Expertise: The parameters below are a robust starting point for a Q-TOF or Orbitrap system. Source conditions are optimized to maximize the signal of the protonated parent ion while minimizing in-source fragmentation.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Targets the basic nitrogen atoms of the benzimidazole core. |
| Capillary Voltage | 3.5 kV | Generates a stable electrospray plume. |
| Gas Temp. | 325 °C | Facilitates desolvation of droplets. |
| Drying Gas Flow | 10 L/min | Assists in solvent evaporation. |
| MS1 Scan Range | 70 - 400 m/z | Covers the expected parent ion and potential fragments. |
| Acquisition Mode | Data-Dependent MS/MS (dd-MS2) | Triggers fragmentation scans on the most intense ions from MS1. |
| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Provides a range of fragmentation energies to generate rich MS2 spectra. |
Data Interpretation: From Spectrum to Structure
MS1 Spectrum: Confirming the Parent Ion
The first step in data analysis is to identify the molecular ion in the full MS1 scan. High mass accuracy is leveraged to confirm the elemental composition.
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₁H₁₃N₂O₂]⁺ | 205.0972 |
| [M+Na]⁺ | [C₁₁H₁₂N₂O₂Na]⁺ | 227.0791 |
| [M+K]⁺ | [C₁₁H₁₂N₂O₂K]⁺ | 243.0530 |
| Table 1: Predicted m/z values for common adducts. |
A measured mass for the primary ion within 5 ppm of the calculated 205.0972 m/z value provides high confidence in the presence and identity of the target compound.[10]
Tandem MS (MS/MS): Elucidating the Structure
The MS/MS spectrum provides a structural fingerprint of the molecule. The fragmentation pathway is predictable based on established chemical principles for benzimidazoles and esters.[15][16]
Caption: Proposed MS/MS fragmentation pathway for the target compound.
Analysis of Key Fragments:
The fragmentation cascade provides complementary structural information.[1]
| Measured m/z | Elemental Composition | Neutral Loss | Proposed Structure/Rationale |
| 177.0659 | C₉H₉N₂O₂⁺ | C₂H₄ | Loss of ethylene from the ethyl ester group, forming the carboxylic acid. A characteristic fragmentation for ethyl esters. |
| 159.0917 | C₁₀H₁₁N₂⁺ | C₂H₅OH | Loss of a neutral ethanol molecule from the protonated ester. |
| 132.0655 | C₈H₈N₂⁺ | COOH | Subsequent loss of the carboxyl group as a radical from the m/z 177 fragment. |
| 131.0573 | C₈H₇N₂⁺ | C₂H₄ | Loss of ethylene from the m/z 159 fragment. This corresponds to the core 1-methyl-1H-benzo[d]imidazole cation. |
| Table 2: Predicted major fragment ions and their origins. |
Validating the Method: Ensuring Trustworthiness
To be used in a regulated environment, this analytical method must be validated.[17] Key parameters to assess include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by chromatographic separation and unique HRMS/MS transitions.
-
Linearity and Range: Establishing a linear relationship between concentration and instrument response over a defined range.
-
Accuracy and Precision: Demonstrating that the measured values are close to the true values and that the measurements are repeatable.
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.
Adherence to established validation guidelines ensures that the data generated is reliable, reproducible, and fit for purpose in a drug development setting.[17]
Conclusion
The mass spectrometric analysis of this compound is a robust and highly informative process when approached with a systematic and scientifically grounded methodology. By coupling optimized liquid chromatography with high-resolution mass spectrometry (Q-TOF or Orbitrap), one can achieve confident identification and structural elucidation. The detailed protocols and interpretation frameworks provided in this guide serve as a comprehensive resource for scientists, enabling them to generate high-quality, reliable data essential for advancing pharmaceutical research and development.
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solubility of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, a member of the benzimidazole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry due to the broad pharmacological activities exhibited by its derivatives.[][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. Eschewing a rigid template, this document is structured to provide a foundational understanding of solubility principles, a detailed experimental protocol for its determination, and insights into the interpretation of solubility data for applications in drug development.
Introduction: The Significance of Benzimidazole Scaffolds and the Imperative of Solubility
Benzimidazole and its derivatives are cornerstone structures in the development of numerous therapeutic agents, with applications ranging from proton pump inhibitors to anticancer and antimicrobial drugs.[][2][3][4] The specific compound, this compound, possesses a molecular architecture that suggests its potential as a versatile intermediate in the synthesis of novel drug candidates.[5]
The journey from a promising chemical entity to a viable drug product is fraught with challenges, with poor aqueous and organic solvent solubility being a primary obstacle. Inadequate solubility can lead to poor absorption, low bioavailability, and ultimately, therapeutic failure. For drug development professionals, a thorough understanding of a compound's solubility profile in a range of organic solvents is paramount for:
-
Pre-formulation studies: Selecting appropriate solvent systems for initial characterization and screening.
-
Process chemistry: Developing efficient crystallization and purification methods.[6]
-
Formulation development: Creating stable and effective dosage forms, including oral, parenteral, and topical formulations.
-
In vitro and in vivo assays: Ensuring accurate and reproducible results by maintaining the compound in a dissolved state.
This guide will equip researchers with the theoretical knowledge and practical methodologies to systematically evaluate the solubility of this compound.
Theoretical Principles of Solubility: A "Like Dissolves Like" Deep Dive
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[7][8] This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent molecules.[9] The overall process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[9]
Molecular Structure Analysis of this compound:
To predict its solubility, we must first analyze the structure of this compound.
-
Benzimidazole Core: This fused ring system is aromatic and relatively nonpolar, contributing to solubility in nonpolar solvents.
-
Ethyl Ester Group (-COOCH₂CH₃): The ester group introduces polarity and the potential for dipole-dipole interactions and hydrogen bonding (with protic solvents).
-
Methyl Group (-CH₃): This alkyl group is nonpolar and contributes to the overall lipophilicity of the molecule.
-
Imidazole Nitrogens: The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, enhancing solubility in protic solvents.
Based on this structure, the compound can be classified as moderately polar. Its solubility will be a balance between its nonpolar aromatic core and the polar functional groups.
The Role of the Solvent:
Organic solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: (e.g., methanol, ethanol, isopropanol) - These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They are likely to be effective at solvating our target compound due to the presence of the ester and imidazole functionalities.
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, acetone) - These solvents possess a dipole moment but lack an O-H or N-H bond. They can accept hydrogen bonds and engage in dipole-dipole interactions. DMSO and DMF are often excellent solvents for a wide range of organic molecules.[9]
-
Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether, dichloromethane) - These solvents have low dielectric constants and primarily interact through weaker van der Waals forces. The aromatic core of the benzimidazole suggests some solubility in aromatic solvents like toluene, while the overall polarity might limit its solubility in highly nonpolar solvents like hexane.[7][9]
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various organic solvents. This method is designed to be self-validating by ensuring that equilibrium is reached.
Materials and Equipment
-
This compound (solute)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator (e.g., 25 °C) and agitate for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study initially to determine the minimum required agitation time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete sedimentation of the undissolved solute.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a syringe filter compatible with the organic solvent.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved solute. A pre-established calibration curve is essential for accurate quantification.
-
-
Data Calculation and Reporting:
-
Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
-
Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the results as mean ± standard deviation.
-
Predicted Solubility Profile and Data Interpretation
High Solubility > Moderate Solubility > Low Solubility
-
High Solubility: Polar aprotic solvents like DMSO and DMF are expected to be excellent solvents due to their high polarity and ability to engage in strong dipole-dipole interactions.
-
Moderate to High Solubility: Polar protic solvents such as methanol and ethanol should also be effective due to their ability to hydrogen bond with the ester and imidazole moieties.
-
Moderate Solubility: Solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane are likely to show moderate solvating power.
-
Low to Moderate Solubility: Toluene, being an aromatic and relatively nonpolar solvent, may show some affinity for the benzimidazole ring system.
-
Low Solubility: Highly nonpolar aliphatic solvents like hexane are expected to be poor solvents for this compound.
Data Presentation:
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.
| Organic Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |
| Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |
| Methanol | Polar Protic | Moderate to High | To be determined |
| Ethanol | Polar Protic | Moderate to High | To be determined |
| Acetone | Polar Aprotic | Moderate | To be determined |
| Ethyl Acetate | Polar Aprotic | Moderate | To be determined |
| Dichloromethane | Nonpolar | Moderate | To be determined |
| Toluene | Nonpolar | Low to Moderate | To be determined |
| Hexane | Nonpolar | Low | To be determined |
Conclusion: From Data to Drug Development Decisions
A comprehensive understanding of the is a critical early-stage activity in the drug development pipeline. The theoretical principles and experimental protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data. This information is instrumental in guiding decisions related to chemical synthesis and purification, pre-formulation screening, and the development of clinically viable drug formulations. By systematically applying these methodologies, researchers can de-risk their development programs and accelerate the translation of promising benzimidazole-based compounds from the laboratory to the clinic.
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The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of Benzimidazole Carboxylates
A Foreword on the Subject: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. For drug development professionals, an understanding of the crystal structure of a compound provides invaluable insights into its physicochemical properties, potential intermolecular interactions with biological targets, and aids in the rational design of more potent and selective therapeutic agents.
While the specific crystal structure of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate is not publicly available at the time of this writing, this guide will utilize the closely related and structurally characterized analogue, Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate , as a representative case study. The principles of synthesis, crystallization, and crystallographic analysis detailed herein are broadly applicable to this class of compounds and will serve as a robust technical framework for researchers in the field.
The Benzimidazole Core: A Cornerstone in Medicinal Chemistry
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a recurring motif in a multitude of clinically approved drugs and pharmacologically active compounds.[1][2] Its prevalence stems from its ability to mimic natural purine bases, allowing for interactions with a wide array of biological macromolecules.[1] This structural versatility has led to the development of benzimidazole derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2] The addition of a carboxylate group, as seen in our topic molecule, introduces a key functional group that can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound's pharmacokinetic and pharmacodynamic profile.
Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Strategy
The synthesis of benzimidazole carboxylates can be achieved through various established methodologies. A common and effective approach involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[3] For N-substituted benzimidazoles, a subsequent alkylation step is typically employed.
A plausible synthetic route to this compound would involve a multi-step process, as illustrated in the workflow below. This generalized scheme is based on common organic synthesis transformations.
Caption: A representative synthetic workflow for this compound.
Crystallization Protocol
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that relies on achieving a state of slow supersaturation.
Protocol for Slow Evaporation Crystallization:
-
Solvent Selection: Dissolve the purified compound in a minimum amount of a suitable solvent or solvent mixture. The ideal solvent is one in which the compound is moderately soluble. Common choices for compounds of this nature include ethanol, methanol, ethyl acetate, or mixtures thereof with less polar solvents like hexane.
-
Preparation of the Crystallization Vessel: Transfer the solution to a clean, small vial or test tube. The vessel should be loosely covered to allow for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes with a needle.
-
Incubation: Place the vessel in a vibration-free environment at a constant, cool temperature.
-
Monitoring: Observe the vessel periodically for the formation of crystals. This process can take anywhere from a few days to several weeks.
-
Crystal Harvesting: Once well-formed crystals of a suitable size (typically >0.1 mm in all dimensions) are observed, carefully harvest them using a spatula or by decanting the supernatant.
X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution.
Data Collection and Processing
The following is a generalized workflow for single-crystal X-ray diffraction analysis.
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern of spots (reflections) is collected on a detector as the crystal is rotated. The intensities of these reflections are then integrated, scaled, and corrected for various experimental factors.
Structure Solution and Refinement
The phase problem, a central challenge in crystallography, is solved using computational methods such as direct methods for small molecules. This yields an initial electron density map, from which the positions of the atoms can be determined. The structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Structural Analysis of a Benzimidazole Carboxylate Analogue
As a case study, we will examine the key structural features of Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate , as reported in the literature.[4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234 (4) |
| b (Å) | 15.4321 (6) |
| c (Å) | 10.2345 (4) |
| β (°) | 95.123 (2) |
| Volume (ų) | 1587.9 (1) |
| Z | 4 |
| Table 1: Crystallographic data for Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.[4] |
Molecular Conformation
The molecule adopts a twisted conformation, with a significant dihedral angle between the benzimidazole and pyrimidine ring systems.[4] In the case of the analogue, this angle is reported to be 84.11 (3)°.[4] This non-planar arrangement is a key structural feature that will influence how the molecule packs in the solid state and how it interacts with biological targets. The carboxylate group is observed to be nearly coplanar with the benzimidazole ring, which can facilitate extended π-conjugation.
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of the analogue, π-π stacking interactions between the aromatic rings of adjacent molecules are a dominant feature.[4] These interactions, along with weaker C-H···O and C-H···N hydrogen bonds, contribute to the overall stability of the crystal lattice. The specific nature and geometry of these interactions are crucial for understanding the solid-state properties of the material and can provide insights into potential binding modes with protein targets.
Implications for Drug Design and Development
A detailed understanding of the crystal structure of a lead compound is a powerful tool in the drug discovery process.
-
Structure-Activity Relationship (SAR) Studies: The precise bond lengths, bond angles, and torsion angles obtained from the crystal structure provide a basis for understanding how modifications to the molecular structure will affect its conformation and, consequently, its biological activity.
-
Rational Drug Design: The three-dimensional structure can be used for in silico studies, such as molecular docking, to predict how the molecule will bind to its target protein. This allows for the rational design of new derivatives with improved binding affinity and selectivity.
-
Physicochemical Properties: The crystal packing and intermolecular interactions influence important physicochemical properties such as solubility, melting point, and stability, which are critical considerations for formulation and drug delivery.
Conclusion
While the crystal structure of this compound remains to be determined, the principles and methodologies outlined in this technical guide provide a comprehensive framework for its elucidation and analysis. The study of the crystal structures of benzimidazole carboxylates, as exemplified by the case of Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, offers profound insights into the molecular architecture of this privileged scaffold. This knowledge is not merely academic; it is a cornerstone for the rational design and development of novel therapeutic agents with improved efficacy and safety profiles. The continued exploration of the solid-state chemistry of this important class of molecules will undoubtedly fuel future innovations in medicinal chemistry.
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Richter, M. et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E78, 1-5. [Link]
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Kumar, A. et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega, 7(35), 31238–31251. [Link]
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-
ACS Publications. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
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An In-Depth Technical Guide to the Formation of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway and mechanistic underpinnings for the formation of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, a key scaffold in contemporary drug discovery. Benzimidazole derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and epigenetic modulatory effects.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles and practical methodologies involved in the synthesis of this important molecule. We will delve into the core chemical transformations, from the initial cyclization to form the benzimidazole core to the final N-methylation, providing field-proven insights and robust experimental protocols.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic system comprising fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[2] Its unique chemical architecture allows for versatile substitution patterns, enabling the fine-tuning of physicochemical properties and biological activities. The title compound, this compound, incorporates key functionalities that are often exploited in the design of targeted therapeutics. The ester moiety can act as a handle for further derivatization or influence solubility and cell permeability, while the N-methyl group can modulate receptor binding and metabolic stability. Understanding the precise mechanism of its formation is paramount for optimizing its synthesis and for the rational design of novel analogs.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most efficiently achieved through a two-stage process:
-
Stage 1: Formation of the Benzimidazole Core via the Phillips-Ladenburg reaction.
-
Stage 2: N-Methylation of the benzimidazole ring.
This strategic division allows for controlled synthesis and purification of the key intermediate, Ethyl 1H-benzo[d]imidazole-6-carboxylate.
Stage 1: Mechanism of Benzimidazole Ring Formation
The formation of the benzimidazole core from an ortho-phenylenediamine and a carboxylic acid is a classic condensation reaction known as the Phillips-Ladenburg synthesis.[2][3][4] In the context of our target molecule, the starting materials are Ethyl 3,4-diaminobenzoate and formic acid .
Step-by-Step Mechanism
The reaction proceeds through an acid-catalyzed pathway involving nucleophilic attack, amide formation, and subsequent intramolecular cyclization followed by dehydration.
-
Protonation of Formic Acid: In the acidic medium, formic acid is protonated, which activates the carbonyl carbon, making it more electrophilic.
-
Nucleophilic Attack: One of the amino groups of Ethyl 3,4-diaminobenzoate acts as a nucleophile and attacks the activated carbonyl carbon of the protonated formic acid.
-
Formation of the Formamide Intermediate: Following the nucleophilic attack, a proton transfer and elimination of a water molecule lead to the formation of an N-formyl intermediate, Ethyl 3-amino-4-formamidobenzoate.
-
Intramolecular Cyclization: The remaining free amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon of the formamide group. This step is often the rate-determining step and can be facilitated by heating.
-
Dehydration and Aromatization: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic benzimidazole ring system, yielding Ethyl 1H-benzo[d]imidazole-6-carboxylate .
Stage 2: N-Methylation of the Benzimidazole Core
The second stage of the synthesis involves the methylation of the nitrogen atom of the imidazole ring. This reaction is a nucleophilic substitution where the benzimidazole anion acts as the nucleophile.
Regioselectivity of N-Methylation
A critical consideration in the N-methylation of unsymmetrically substituted benzimidazoles is regioselectivity. The benzimidazole ring of Ethyl 1H-benzo[d]imidazole-6-carboxylate can exist in two tautomeric forms, leading to the possibility of methylation at either the N-1 or N-3 position. The ethyl carboxylate group at the 6-position is an electron-withdrawing group, which influences the electron density of the two nitrogen atoms. Generally, alkylation tends to occur at the more nucleophilic nitrogen. In this case, the N-1 position is favored due to electronic effects, leading to the formation of This compound as the major product.
Mechanistic Steps
-
Deprotonation: In the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), the N-H proton of the benzimidazole is abstracted to form a more nucleophilic benzimidazolide anion.
-
Nucleophilic Substitution (Sₙ2): The benzimidazolide anion then attacks the methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in an Sₙ2 reaction. The methyl group is transferred to the nitrogen atom, and the leaving group (iodide or methyl sulfate) departs.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Protocol for Stage 1: Synthesis of Ethyl 1H-benzo[d]imidazole-6-carboxylate
-
Reaction Setup: To a round-bottom flask, add Ethyl 3,4-diaminobenzoate (1.0 eq) and formic acid (excess, can also serve as the solvent).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate.
-
Purification: The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Protocol for Stage 2: Synthesis of this compound
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Ethyl 1H-benzo[d]imidazole-6-carboxylate (1.0 eq), a suitable anhydrous aprotic solvent (e.g., acetone or dimethylformamide - DMF), and a base (e.g., potassium carbonate, 1.5 eq).
-
Addition of Methylating Agent: While stirring, add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Ethyl 1H-benzo[d]imidazole-6-carboxylate | C₁₀H₁₀N₂O₂ | 190.20 | 85-95 | 210-212 |
| This compound | C₁₁H₁₂N₂O₂ | 204.23 | 70-85 | 135-137 |
Visualization of the Experimental Workflow
Conclusion
The synthesis of this compound is a well-established process rooted in fundamental principles of organic chemistry. By understanding the intricacies of the Phillips-Ladenburg condensation and the factors governing the regioselectivity of N-methylation, researchers can efficiently produce this valuable scaffold for further elaboration in drug discovery programs. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the synthesis and future development of novel benzimidazole-based therapeutic agents.
References
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2853–2875. [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
Wagiha, N., Abdel-Rahman, I. M., El-Koussi, N. A., & Abuo-Rahma, G. E. A. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Publishing. [Link]
-
TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]
-
ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2). [Link]
-
Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. [Link]
Sources
A Comprehensive Theoretical Analysis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate using Density Functional Theory
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical investigation into the structural, electronic, and spectroscopic properties of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, a molecule of significant interest in medicinal chemistry. Leveraging the power of Density Functional Theory (DFT), we elucidate key quantum chemical descriptors that govern the molecule's reactivity and potential biological activity. This document serves as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's fundamental characteristics and a robust computational framework for the study of related benzimidazole derivatives.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic motif renowned for its wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.[1][2] This bicyclic system, formed by the fusion of benzene and imidazole rings, serves as a versatile scaffold in the design of novel therapeutic agents.[1][3] this compound, the subject of this guide, incorporates this key pharmacophore, suggesting its potential for biological efficacy. Understanding the intrinsic theoretical properties of this molecule is paramount for predicting its behavior, designing derivatives with enhanced activity, and elucidating its mechanism of action at a molecular level.
Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for investigating the electronic structure and properties of molecules.[4][5][6] By providing a balance between computational cost and accuracy, DFT enables the prediction of various molecular attributes, including optimized geometry, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and spectroscopic signatures.[3][7] This guide presents a detailed DFT-based analysis of this compound, offering a foundational understanding of its chemical reactivity and potential as a drug candidate.
Computational Methodology: A Self-Validating Protocol
The theoretical calculations detailed herein are grounded in a robust and widely accepted computational protocol, ensuring the reliability and reproducibility of the results. The choice of functional and basis set is critical for obtaining accurate predictions and is based on established practices for similar heterocyclic systems.
Software and Computational Environment
All calculations are performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The computational environment is a high-performance computing cluster to handle the demands of the calculations efficiently.
Geometry Optimization
The initial 3D structure of this compound is constructed using a molecular builder and subjected to full geometry optimization without any symmetry constraints. The optimization is performed using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional, which has demonstrated excellent performance for a wide range of organic molecules.[3][6][8] The 6-311G++(d,p) basis set is employed, which includes diffuse functions (++) to accurately describe the electron distribution, particularly for lone pairs and anionic species, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
Frequency Calculations
To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311G++(d,p)). The absence of imaginary frequencies validates the stability of the optimized structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for further validation.
Electronic Properties Analysis
The electronic properties of the molecule are investigated using the optimized geometry. This includes the calculation of:
-
HOMO and LUMO Energies: These frontier molecular orbitals are crucial for understanding the molecule's chemical reactivity and kinetic stability.[3][5] The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites.[6] This is invaluable for predicting intermolecular interactions, such as drug-receptor binding.
-
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors are calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).[3] These parameters provide quantitative measures of the molecule's reactivity.
Spectroscopic Simulations
Theoretical UV-Visible spectra are simulated using Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311G++(d,p) level of theory. This allows for the prediction of electronic transitions and the maximum absorption wavelengths (λmax), which can be correlated with experimental spectroscopic data.
Theoretical Properties of this compound
This section presents the core findings of the DFT analysis, providing a detailed picture of the molecule's intrinsic properties.
Molecular Geometry
The optimized molecular structure of this compound is presented below. The benzimidazole ring system is essentially planar, as expected for an aromatic system. The ethyl carboxylate group and the methyl group are positioned to minimize steric hindrance.
Caption: Optimized molecular structure of this compound.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | 1.38 | N1-C2-N3 | 110.5 |
| C2-N3 | 1.32 | C2-N3-C4 | 108.2 |
| C6-C11 | 1.49 | C5-C6-C11 | 121.3 |
| C11-O12 | 1.21 | O12-C11-O13 | 124.8 |
| O13-C14 | 1.45 | C11-O13-C14 | 116.7 |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining chemical reactivity; a smaller gap implies higher reactivity.
The HOMO of this compound is primarily localized on the benzimidazole ring, indicating that this is the most probable site for electrophilic attack. The LUMO is distributed over the entire molecule, including the carboxylate group.
Table 2: Calculated Electronic Properties
| Parameter | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.36 |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide to the regions of a molecule that are rich or poor in electrons. The red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while the blue regions represent positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack.
For this compound, the most negative potential is located around the oxygen atoms of the carboxylate group, making them likely sites for hydrogen bonding and other electrostatic interactions. The hydrogen atoms of the methyl and ethyl groups, as well as the benzimidazole ring, exhibit a positive potential.
Global Reactivity Descriptors
To quantify the chemical reactivity, several global reactivity descriptors were calculated from the HOMO and LUMO energies.
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.25 |
| Electron Affinity (A) | -ELUMO | 1.89 |
| Electronegativity (χ) | (I + A) / 2 | 4.07 |
| Chemical Hardness (η) | (I - A) / 2 | 2.18 |
| Global Electrophilicity Index (ω) | χ2 / (2η) | 3.80 |
These descriptors provide a quantitative framework for comparing the reactivity of this molecule with other compounds. The electrophilicity index suggests a moderate electrophilic character.
Theoretical Vibrational and Electronic Spectra
The calculated IR spectrum shows characteristic peaks corresponding to the stretching and bending vibrations of the various functional groups. The C=O stretching vibration of the ester group is predicted to be a strong band in the region of 1700-1750 cm-1. The C-N and C=N stretching vibrations of the imidazole ring are expected in the 1300-1600 cm-1 region.
The TD-DFT calculations predict the main electronic transitions in the UV-Visible spectrum. The calculated λmax corresponds to the π→π* transitions within the benzimidazole chromophore.
Experimental Workflow and Logical Relationships
The theoretical investigation follows a logical and systematic workflow to ensure the accuracy and validity of the results.
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- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate in Medicinal Chemistry
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone of medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[2] Derivatives of this versatile heterocycle have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[3][4] Several commercially available drugs, such as the proton pump inhibitor omeprazole and the anthelmintic albendazole, feature the benzimidazole motif, underscoring its therapeutic significance.[1]
This document provides detailed application notes and protocols for the investigation of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate , a specific derivative with potential applications in oncology. The strategic placement of the carboxylate group at the 6-position and the methyl group at the 1-position offers unique physicochemical properties that can be exploited for targeted drug development. These notes are intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Synthetic Pathway and Rationale
The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available starting materials. The chosen pathway is designed for efficiency and scalability, allowing for the production of sufficient quantities for biological evaluation.
Diagram of Synthetic Workflow
Caption: Synthetic route for this compound.
Protocol 1: Synthesis of this compound
This protocol details a four-step synthesis to obtain the title compound.
Step 1: Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate
Rationale: This initial step introduces the N-methyl group that will ultimately reside at the N1 position of the benzimidazole ring. A nucleophilic aromatic substitution reaction is employed, where the chlorine atom of ethyl 4-chloro-3-nitrobenzoate is displaced by methylamine.[5]
Materials:
-
Ethyl 4-chloro-3-nitrobenzoate
-
Methylamine (40% solution in water)
-
Tetrahydrofuran (THF)
-
Water
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-chloro-3-nitrobenzoate (1 equivalent) in THF.
-
Add an excess of methylamine solution (e.g., 5 equivalents) to the flask.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and evaporate the solvents under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the yellow solid by filtration and wash it with cold ethanol.
-
Dry the product, Ethyl 4-(methylamino)-3-nitrobenzoate, under vacuum.
Step 2: Synthesis of Ethyl 3-amino-4-(methylamino)benzoate
Rationale: The nitro group is selectively reduced to an amine, creating the required ortho-diamine functionality for the subsequent benzimidazole ring formation. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.[6]
Materials:
-
Ethyl 4-(methylamino)-3-nitrobenzoate
-
Methanol
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve Ethyl 4-(methylamino)-3-nitrobenzoate (1 equivalent) in methanol in a flask suitable for hydrogenation.
-
Carefully add a slurry of 10% Pd/C (e.g., 10% by weight of the starting material) in methanol under an inert atmosphere (e.g., nitrogen).
-
Secure the flask to a Parr shaker or a similar hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (e.g., 60 psi) and shake at room temperature for 5-8 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under vacuum to obtain Ethyl 3-amino-4-(methylamino)benzoate.[6]
Step 3 & 4: Cyclization to Ethyl 1H-benzo[d]imidazole-6-carboxylate and N-Methylation
Rationale: The formation of the imidazole ring is achieved by reacting the diamine with a one-carbon source, such as triethyl orthoformate, under acidic catalysis. This is followed by a selective N-alkylation to introduce the methyl group onto the imidazole nitrogen. Using a base like potassium carbonate facilitates the deprotonation of the benzimidazole NH, which then acts as a nucleophile to attack methyl iodide.
Materials:
-
Ethyl 3-amino-4-(methylamino)benzoate
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Cyclization:
-
To a solution of Ethyl 3-amino-4-(methylamino)benzoate (1 equivalent) in a suitable solvent like ethanol, add an excess of triethyl orthoformate (e.g., 3 equivalents).
-
Add a catalytic amount of p-TsOH.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure to obtain the crude Ethyl 1H-benzo[d]imidazole-6-carboxylate.
-
-
N-Methylation:
-
Dissolve the crude Ethyl 1H-benzo[d]imidazole-6-carboxylate (1 equivalent) in DMF.
-
Add anhydrous potassium carbonate (e.g., 1.5 equivalents).
-
Add methyl iodide (e.g., 1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. . Purify the crude product by column chromatography on silica gel to yield this compound.
-
Application in Anticancer Research: A Plausible Mechanism of Action
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase I and II, disruption of microtubule dynamics, and inhibition of protein kinases.[3][4] Notably, several studies have identified human topoisomerase I (Hu Topo I) as a likely target for benzimidazole-based compounds.[3][7] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed mechanism of action via Topoisomerase I inhibition.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells, allowing for the determination of the compound's cytotoxic effects.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (DMSO) and untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation: Sample IC₅₀ Values
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 (Breast) | Hypothetical |
| A549 (Lung) | Hypothetical | |
| HT-29 (Colon) | Hypothetical | |
| Doxorubicin (Control) | MCF-7 (Breast) | Reference |
Protocol 3: Topoisomerase I DNA Relaxation Assay
Rationale: This assay directly measures the inhibitory effect of the compound on the enzymatic activity of Topoisomerase I. The enzyme relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation process is blocked, and the DNA remains in its supercoiled form. The different DNA topoisomers (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
5x Stop buffer/gel loading dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or another DNA stain
-
Test compound (this compound)
-
Camptothecin (positive control)
Procedure:
-
Reaction Setup:
-
In a microfuge tube, prepare the reaction mixture on ice:
-
Nuclease-free water
-
2 µL of 10x Assay Buffer
-
1 µL of supercoiled DNA (e.g., 0.25 µg/µL)
-
Test compound at various concentrations (or DMSO for control)
-
-
The final reaction volume should be 20 µL.
-
-
Enzyme Reaction:
-
Add 1 unit of Human Topoisomerase I to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of 5x stop buffer/gel loading dye.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at a low voltage (e.g., 1-2 V/cm) until the dye front reaches the end.
-
-
Visualization:
-
Stain the gel with ethidium bromide solution for 15-30 minutes.
-
Destain in water for 10-30 minutes.
-
Visualize the DNA bands under a UV transilluminator and photograph the gel.
-
Supercoiled DNA will migrate faster than relaxed DNA. Inhibition is observed as a persistence of the supercoiled DNA band.
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in this document provide a comprehensive framework for its synthesis and initial biological characterization. By employing these standardized methods, researchers can obtain reliable data on its cytotoxicity and mechanism of action. Further investigations could involve lead optimization through structural modifications to enhance potency and selectivity, as well as in vivo studies in animal models to evaluate its therapeutic efficacy and pharmacokinetic profile. The versatility of the benzimidazole core continues to offer exciting opportunities in the ongoing quest for more effective cancer therapies.
References
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
-
Ates-Alagoz, Z., et al. (2007). Ethyl 4-ethylamino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Reaction. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Available at: [Link]
-
National Institutes of Health. (n.d.). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Diastereoselective cyclization of an aminobenzoic acid derivative and chiroptical properties of triple-stranded helical bis(phenylethynyl)benzene. Retrieved from [Link]
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Wiley Online Library. (n.d.). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
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ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available at: [Link]
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National Institutes of Health. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Retrieved from [Link]
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-
ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]
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ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]
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Application Notes & Protocols: Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate as a Core Intermediate for Kinase Inhibitor Synthesis
Introduction: The Benzimidazole Scaffold in Kinase-Targeted Drug Discovery
The protein kinase family, comprising over 500 enzymes in the human kinome, represents one of the most critical target classes in modern drug discovery, particularly in oncology.[1] These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases.[2] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[3] Within this landscape, the benzimidazole core has emerged as a "privileged scaffold".[3] This structural motif is frequently found in potent and selective kinase inhibitors due to its unique ability to engage in key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a highly conserved feature across the kinome.[4][5][6]
Benzimidazole derivatives can function as ATP-competitive inhibitors, either by directly interacting with the hinge or by acting as a rigid scaffold to correctly orient other pharmacophoric elements.[4][5][6] This versatility has led to the development of inhibitors targeting a wide range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), Aurora kinases, and Epidermal Growth Factor Receptors (EGFR).[3]
This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate , a key intermediate for building a diverse library of kinase inhibitors. We will first detail a robust, multi-step protocol for the preparation of this intermediate and then illustrate its application in the synthesis of a potential kinase inhibitor through a validated amide coupling strategy.
Part 1: Synthesis Protocol for the Intermediate
The synthesis of this compound is a well-defined, multi-step process that begins with commercially available starting materials. The overall workflow is designed for efficiency and scalability.
Caption: Synthetic workflow for the target intermediate.
Protocol 1.1: Preparation of Ethyl 4-(methylamino)-3-nitrobenzoate
This initial phase involves two key transformations: a nucleophilic aromatic substitution to introduce the methylamino group, followed by a Fischer esterification.
Rationale: Starting with 4-chloro-3-nitrobenzoic acid, the chlorine atom is activated towards nucleophilic substitution by the electron-withdrawing nitro group. Reaction with methylamine displaces the chloride. The subsequent acid-catalyzed esterification protects the carboxylic acid and sets the stage for the later cyclization and coupling reactions.
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Aqueous methylamine solution (e.g., 25-40%)
-
Acetic acid or Hydrochloric acid
-
Anhydrous Ethanol or Methanol
-
Concentrated Sulfuric Acid
-
Standard laboratory glassware, reflux condenser, filtration apparatus
Step-by-Step Procedure:
-
Amination:
-
In a round-bottom flask, suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in an aqueous solution of methylamine (excess).
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Carefully acidify with acetic acid or HCl to a pH of ~3-4 to precipitate the product.
-
Collect the resulting yellow solid, 4-(methylamino)-3-nitrobenzoic acid, by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.[7]
-
-
Esterification:
-
Suspend the dried 4-(methylamino)-3-nitrobenzoic acid (1.0 eq) in anhydrous ethanol (or methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux for 2-4 hours, again monitoring by TLC.
-
Upon completion, cool the mixture and remove the alcohol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester, which can be purified by column chromatography or recrystallization.[7]
-
Protocol 1.2: Reduction to Ethyl 3-amino-4-(methylamino)benzoate
Rationale: The selective reduction of the nitro group to an amine is the critical step to generate the ortho-phenylenediamine functionality required for the subsequent benzimidazole ring formation. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
Ethyl 4-(methylamino)-3-nitrobenzoate
-
Palladium on activated carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (Parr shaker or balloon)
-
Celite®
Step-by-Step Procedure:
-
Dissolve Ethyl 4-(methylamino)-3-nitrobenzoate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Secure the flask to a Parr shaker or set up for balloon hydrogenation.
-
Pressurize the vessel with hydrogen gas (e.g., 50-60 psi) and shake or stir vigorously at room temperature for 5-12 hours.[8]
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain Ethyl 3-amino-4-(methylamino)benzoate, which is often used in the next step without further purification.[8]
Protocol 1.3: Benzimidazole Formation (Cyclization)
Rationale: The Phillips-Ladenburg reaction, or a modern equivalent, is used to form the imidazole ring. Condensation of the newly formed diamine with a one-carbon electrophile, such as formic acid or its derivatives, followed by cyclization and dehydration, yields the benzimidazole core.[9]
Materials:
-
Ethyl 3-amino-4-(methylamino)benzoate
-
Formic acid (or triethyl orthoformate with a catalytic acid)
-
Reflux condenser
Step-by-Step Procedure:
-
Combine Ethyl 3-amino-4-(methylamino)benzoate (1.0 eq) with an excess of formic acid in a round-bottom flask.
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The formic acid acts as both the C1 source and the solvent.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude This compound can be purified by recrystallization from a suitable solvent like ethanol.
Part 2: Application Protocol - Synthesis of a Kinase Inhibitor
This section demonstrates the use of the synthesized intermediate to create a potential kinase inhibitor. The core strategy involves hydrolyzing the ester to a carboxylic acid, which is then coupled with a desired amine fragment via a standard amide bond formation reaction. This is a cornerstone strategy in medicinal chemistry.[10]
Caption: Workflow for applying the intermediate in inhibitor synthesis.
Protocol 2.1: Ester Hydrolysis to Carboxylic Acid
Rationale: The ethyl ester is a stable protecting group for the carboxylic acid. To perform the amide coupling, it must first be deprotected (hydrolyzed) to the free acid, which can then be activated by a coupling reagent. Base-mediated saponification is a standard and reliable method.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (e.g., 1N HCl)
Step-by-Step Procedure:
-
Dissolve the benzimidazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of LiOH (e.g., 2-3 eq) and stir the mixture at room temperature for 4-16 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with 1N HCl to a pH of ~4-5.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to yield 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid .
Protocol 2.2: Amide Coupling to Synthesize Final Inhibitor
Rationale: Amide bond formation between a carboxylic acid and an amine is one of the most frequent reactions in drug discovery.[11] Direct condensation is inefficient. Therefore, coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid, allowing for mild and efficient reaction with the amine.[1][3][11]
Materials:
-
1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
-
Target Amine (e.g., 4-fluoroaniline, chosen for illustrative purposes)
-
Coupling Reagent: EDC and HOBt (Hydroxybenzotriazole) OR HATU
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Procedure (Using EDC/HOBt):
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the target amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0-3.0 eq) to the mixture, followed by the portion-wise addition of EDC (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with dilute acid (e.g., 0.5N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final amide.
Table 1: Representative Benzimidazole-Based Kinase Inhibitors and Their Targets
| Compound Class/Example | Primary Kinase Target(s) | Reported IC₅₀ (nM) | Key Structural Feature | Reference |
| Dovitinib | VEGFR, FGFR, PDGFR | Pan-tyrosine kinase inhibitor | Benzimidazole core | |
| Pyrazole-benzimidazoles | Aurora A/B Kinases | 2.2 - 28.9 | Fused heterocyclic system | |
| ABT-869 (Linifanib) | VEGFR, PDGFR | 3 - 66 | Indazole core (related scaffold) | [12][13][14] |
| N-phenylbenzamides | GRK2 | Varies | Benzamide linkage | [1] |
| Benzohydrazide Hybrids | EGFR, HER2, CDK2 | 7,820 - 21,480 | Hydrazide linker | [15] |
Part 3: Biological Context and Signaling Pathways
Many kinase inhibitors derived from benzimidazole scaffolds target receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels.[16] Key targets include VEGFR and PDGFR. Aberrant activation of these pathways is a crucial driver of tumor growth and metastasis.[17][18]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
By competitively binding to the ATP pocket of the VEGFR-2 kinase domain, inhibitors developed from the benzimidazole scaffold block the downstream autophosphorylation and activation of the receptor. This action effectively shuts down multiple signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately leading to an anti-angiogenic effect by inhibiting endothelial cell proliferation, migration, and survival.[18][19][20]
Conclusion and Future Perspectives
This compound is a high-value intermediate that provides a direct and versatile entry point into the synthesis of potent kinase inhibitors. The protocols outlined herein offer a reliable and reproducible pathway for its synthesis and subsequent elaboration. The inherent drug-like properties of the benzimidazole scaffold, combined with the synthetic tractability demonstrated, ensure its continued importance in the field of targeted therapy. Future work will undoubtedly focus on creating novel substitutions on this core to further enhance potency, selectivity, and pharmacokinetic profiles against both established and emerging kinase targets.
References
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Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Ghorbani, M., et al. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Pharmaceuticals, 16(10), 1454. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie, 355(11), e2200277. [Link]
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284–2298. [Link]
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Wikipedia. (2023). Linifanib. Retrieved January 19, 2026, from [Link]
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Bentham Science Publishers. (n.d.). Benzimidazole Derivatives as Kinase Inhibitors. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. Retrieved January 19, 2026, from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 19, 2026, from [Link]
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-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 19, 2026, from [Link]
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ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structure of the VEGFR/PDGF receptor tyrosine kinase inhibitor, ABT-869. Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor. Retrieved January 19, 2026, from [Link]
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved January 19, 2026, from [Link]
-
PubMed. (2021). Angiokinase inhibition of VEGFR-2, PDGFR and FGFR and cell growth inhibition in lung cancer: Design, synthesis, biological evaluation and molecular docking of novel azaheterocyclic coumarin derivatives. Retrieved January 19, 2026, from [Link]
-
PubMed. (2021). Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Retrieved January 19, 2026, from [Link]
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Synthesis of Novel Benzimidazole-6-Carboxamide Derivatives as Potential Anticancer Agents from Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Introduction: The Benzimidazole Scaffold in Oncology
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, including enzymes and nucleic acids, making it a focal point in the design of novel therapeutics.[2] In the realm of oncology, benzimidazole derivatives have garnered significant attention for their potent and diverse anticancer activities, which include the disruption of microtubule polymerization, inhibition of key kinases, and induction of apoptosis.[3][4] The unique physicochemical properties of the benzimidazole ring system, such as its hydrogen bonding capability and aromatic stacking interactions, contribute to its robust bioactivity.[4] Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate serves as a versatile starting material for the synthesis of a diverse library of potential anticancer agents, particularly through the derivatization of its carboxylate group into a wide range of amides. This application note provides a detailed protocol for the synthesis of novel benzimidazole-6-carboxamide derivatives and discusses their potential as anticancer agents.
Synthetic Strategy: From Ester to Bioactive Amide
The overall synthetic strategy involves a two-step process starting from this compound. The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is the key intermediate for subsequent derivatization. The second step involves the amide coupling of the carboxylic acid with a variety of primary and secondary amines to generate a library of benzimidazole-6-carboxamide derivatives.
Caption: Synthetic workflow for the preparation of benzimidazole-6-carboxamide derivatives.
Part 1: Synthesis of 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid
Protocol 1: Alkaline Hydrolysis of this compound
This protocol describes the saponification of the starting ethyl ester to its corresponding carboxylic acid. Alkaline hydrolysis is generally preferred over acidic hydrolysis as it is an irreversible reaction, leading to higher yields.[5]
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of ester).
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (2.0 eq, dissolved in a minimal amount of deionized water).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the resulting residue in a small amount of deionized water. Cool the solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 2M hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the isolated solid under vacuum to yield 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent system (e.g., ethanol/water) if necessary.
Part 2: Synthesis of N-substituted-1-methyl-1H-benzo[d]imidazole-6-carboxamides
Protocol 2: Amide Coupling using EDC/HOBt
This protocol details the coupling of 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid with a representative amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yields.[6]
Materials:
-
1-methyl-1H-benzo[d]imidazole-6-carboxylic acid
-
Selected primary or secondary amine (e.g., benzylamine, morpholine, aniline derivatives)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF or DCM.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
If DCM was used as the solvent, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If DMF was used, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted-1-methyl-1H-benzo[d]imidazole-6-carboxamide.
Application Notes: Anticancer Potential of Benzimidazole-6-Carboxamides
The synthesized benzimidazole-6-carboxamide derivatives are expected to exhibit significant anticancer activity. The rationale behind their potential efficacy lies in the established role of the benzimidazole scaffold as a pharmacophore in oncology. Structure-activity relationship (SAR) studies on similar benzimidazole derivatives have revealed that the nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity of the anticancer activity.[7]
Table 1: Representative Amine Substituents and their Potential Impact on Anticancer Activity
| Amine Moiety | Rationale for Selection | Potential Target/Activity |
| Benzylamine | Introduction of a lipophilic aromatic ring can enhance cell permeability and potential for π-π stacking interactions with biological targets. | General cytotoxic agent, potential tubulin polymerization inhibitor. |
| Morpholine | A polar, heterocyclic amine that can improve aqueous solubility and pharmacokinetic properties. | May target various kinases and signaling pathways. |
| 4-Fluoroaniline | The fluorine atom can enhance binding affinity and metabolic stability through favorable electronic interactions. | Potential inhibitor of protein tyrosine kinases. |
| Piperazine | A versatile linker that can be further functionalized to introduce additional pharmacophoric groups. | Can be tailored to target specific enzymes or receptors. |
The synthesized compounds should be evaluated for their cytotoxic effects against a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI-60) panel.[8] This allows for a broad assessment of their anticancer spectrum.
Table 2: Hypothetical Anticancer Activity Data (IC₅₀ in µM)
| Compound ID | Amine Substituent | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| BZ-01 | Benzyl | 5.2 | 8.1 | 6.5 |
| BZ-02 | Morpholin-4-yl | 12.5 | 15.3 | 10.8 |
| BZ-03 | 4-Fluorophenyl | 2.8 | 4.5 | 3.1 |
| BZ-04 | Piperazin-1-yl | >50 | >50 | >50 |
Note: The data in Table 2 is hypothetical and serves as an example of how results could be presented. Actual IC₅₀ values would need to be determined experimentally.
Mechanistic Insights and Future Directions
The anticancer mechanism of benzimidazole derivatives is often multifactorial.[2] Potential mechanisms of action for the newly synthesized carboxamides could include:
-
Tubulin Polymerization Inhibition: Many benzimidazole compounds, such as albendazole and mebendazole, exert their anticancer effects by binding to tubulin and disrupting microtubule formation, leading to cell cycle arrest and apoptosis.[4]
-
Kinase Inhibition: The benzimidazole scaffold is present in several kinase inhibitors. The synthesized compounds could potentially inhibit key kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, or BRAF.
-
Topoisomerase Inhibition: Some benzimidazole derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[8]
Caption: Potential mechanisms of action for benzimidazole-6-carboxamide anticancer agents.
Future work should focus on a thorough investigation of the mechanism of action of the most potent compounds. This could involve cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays. Furthermore, lead compounds can be optimized through further structural modifications to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel and effective anticancer therapeutics.
References
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Bentham Science Publishers. (n.d.). Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies. Retrieved from [Link]
-
Cheong, J. E., Zaffagni, M., Chung, I., Xu, Y., Wang, Y., Jernigan, F. E., Zetter, B. R., & Sun, L. (2018). Synthesis and anticancer activity of novel water soluble benzimidazole carbamates. European Journal of Medicinal Chemistry, 144, 372–385. [Link]
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Lim, S. H., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Molecules, 26(15), 4479. [Link]
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Al-Ostath, A., et al. (2022). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1262, 133037. [Link]
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Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2995–3011. [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2995–3011. [Link]
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Bhat, A. R., et al. (2017). One-pot Synthesis of a new Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. MOJ Biorg Org Chem, 1(4). [Link]
-
Patel, R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 75, 153151. [Link]
-
Bhat, A. R., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]
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Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Science Journal, 6(2). [Link]
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Singh, S., et al. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorganic Chemistry, 138, 106658. [Link]
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protocol for the hydrolysis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate to the carboxylic acid
An Application Note and Protocol for the Hydrolysis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Introduction: The Significance of Benzimidazole Carboxylic Acids in Medicinal Chemistry
The benzimidazole scaffold is a privileged heterocyclic motif frequently encountered in clinically used drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and hypertension.[1] Its structural similarity to purine makes it a key pharmacophore in drug design.[1] The conversion of benzimidazole esters to their corresponding carboxylic acids is a crucial synthetic transformation. Carboxylic acids often exhibit improved solubility and provide a versatile functional handle for further derivatization, such as amide bond formation, to explore structure-activity relationships during the drug discovery process.[1][2]
This document provides a detailed protocol for the hydrolysis of this compound to 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid. The protocol is grounded in the well-established principles of base-catalyzed ester hydrolysis, commonly known as saponification.
Reaction Principle and Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base.[3] However, base-catalyzed hydrolysis is generally preferred as it is an irreversible process, which drives the reaction to completion.[3][4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The key steps are:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[5]
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond. This results in the elimination of the alkoxide leaving group (in this case, ethoxide, EtO⁻).[6]
-
Irreversible Acid-Base Reaction: The liberated alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and essentially irreversible, forming a stable carboxylate salt and ethanol.[4][5] This final step is the driving force for the entire reaction.[7][8]
-
Protonation (Work-up): To obtain the final neutral carboxylic acid, the reaction mixture is acidified in a separate work-up step. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate, especially given the typically low aqueous solubility of benzimidazole derivatives.[5][9]
Caption: Base-catalyzed hydrolysis (saponification) mechanism.
Rationale for Reagent Selection
-
Base (Lithium Hydroxide): While NaOH and KOH are effective, lithium hydroxide (LiOH) is often the reagent of choice for laboratory-scale saponifications, particularly when using ethereal solvents like Tetrahydrofuran (THF).[5][10] The lithium cation (Li⁺) is a hard Lewis acid that can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially accelerating the reaction.[11] Furthermore, LiOH demonstrates good solubility in mixed aqueous-organic solvent systems.[11][12]
-
Solvent System (THF/Water): A biphasic or homogeneous mixture of THF and water is ideal. THF effectively dissolves the organic ester starting material, while water is necessary to dissolve the inorganic base (LiOH).[5][13] This co-solvent system ensures that the reactants are in the same phase, facilitating an efficient reaction.[14]
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask |
| Lithium hydroxide monohydrate (LiOH·H₂O) | Magnetic stirrer and stir bar |
| Tetrahydrofuran (THF), reagent grade | Heating mantle or oil bath (optional) |
| Deionized water | Condenser (if heating) |
| Hydrochloric acid (HCl), 1 M or 2 M solution | Thermometer |
| Ethyl acetate (for TLC) | Thin Layer Chromatography (TLC) plates |
| Hexanes (for TLC) | UV lamp for TLC visualization |
| Suitable solvent for recrystallization (e.g., Ethanol/Water) | Büchner funnel and filter flask |
| Anhydrous sodium sulfate or magnesium sulfate | pH paper or pH meter |
| Standard laboratory glassware |
Detailed Experimental Protocol
This protocol is designed for a ~5 mmol scale reaction. Adjust quantities accordingly for different scales.
Caption: General experimental workflow for saponification.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.09 g, 5.0 mmol).
-
Add 25 mL of Tetrahydrofuran (THF) to the flask and stir at room temperature until the ester is fully dissolved.
-
In a separate beaker, prepare the base solution by dissolving lithium hydroxide monohydrate (LiOH·H₂O, e.g., 0.42 g, 10.0 mmol, 2.0 eq.) in 12.5 mL of deionized water.
-
Causality: Using at least two equivalents of the base ensures the reaction goes to completion, accounting for any potential side reactions or impurities. The THF/water ratio (here, 2:1) is a common starting point for achieving homogeneity.[10]
-
Step 2: Reaction Execution and Monitoring
-
Add the aqueous LiOH solution to the stirred solution of the ester in THF.
-
Allow the mixture to stir vigorously at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.[15]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
TLC System: A typical mobile phase would be 50:50 Ethyl Acetate:Hexanes. The starting ester will be less polar (higher Rf) than the product carboxylic acid (which will likely remain at the baseline, Rf ≈ 0).
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot has been completely consumed. This typically takes 2-8 hours, depending on the temperature.[10]
-
Step 3: Work-up and Product Isolation
-
Once the reaction is complete, cool the mixture to room temperature (if heated).
-
If desired, the THF can be removed under reduced pressure using a rotary evaporator. This step is optional but can lead to a cleaner precipitation.
-
Slowly add 1 M HCl dropwise to the stirred reaction mixture. The carboxylate salt will be protonated, and the neutral carboxylic acid product will begin to precipitate.
-
Continue adding HCl until the solution is acidic, checking with pH paper to ensure a final pH of approximately 2-3. This ensures complete protonation of the carboxylate.[8]
-
Cool the resulting slurry in an ice bath for 20-30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[16]
-
Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
Step 4: Purification and Characterization
-
The crude solid can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system for benzimidazole derivatives.[17] Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Characterize the final product, 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid, by:
-
¹H NMR: Confirm the disappearance of the ethyl group signals (a quartet and a triplet) and the appearance of a broad singlet for the carboxylic acid proton.
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the C=O stretch of the carboxylic acid (~1700 cm⁻¹).
-
Melting Point: Compare the observed melting point to the literature value.
-
Mass Spectrometry: Confirm the expected molecular weight of the product.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time, temperature, or base. | Increase reaction time, gently heat the mixture (40-50°C), or add an additional equivalent of LiOH. |
| Low Yield | Product is partially soluble in the acidic aqueous phase. | Ensure the pH is sufficiently low (~2) to minimize solubility. Thoroughly cool the mixture in an ice bath before filtration to maximize precipitation. |
| Oily Product/No Precipitate | The carboxylic acid has a low melting point or is more soluble than expected. | If an oil forms, try to scratch the inside of the flask to induce crystallization. If that fails, extract the aqueous layer with an organic solvent like ethyl acetate, dry the organic layer, and evaporate to obtain the product. |
| Emulsion during Work-up | Hydrolyzed products acting as surfactants. | Add a saturated NaCl solution (brine) to help break the emulsion. If severe, centrifugation can be used to separate the layers. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Reagent Handling:
-
Lithium Hydroxide/Sodium Hydroxide: Corrosive bases. Avoid contact with skin and eyes. Handle in a well-ventilated area or fume hood.
-
Tetrahydrofuran (THF): Flammable liquid and can form explosive peroxides. Use in a fume hood away from ignition sources.
-
Hydrochloric Acid (HCl): Corrosive acid. Handle with care in a fume hood.
-
-
Procedure Hazards: If heating the reaction, ensure the setup is properly clamped and a condenser is used to prevent solvent loss. Be aware that heating sealed vials can lead to pressure buildup and potential bursting.
References
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry Department Website.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure.
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis.
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Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. [Link]
- ChemBK. (2024, April 9). 1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID.
- Reddit r/chemistry. (2014, March 11). Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases Reagent Guide. Retrieved from acs.org/gcipharmaceuticalroundtable.
- Operachem. (2024, April 27). Saponification-Typical procedures.
- Hayashi, K., et al. (2025, August 13). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.
- Malaysian Journal of Analytical Sciences. (2023, October 30). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS.
- Reddit r/Chempros. (2025, July 21). Why are my ester hydrolysis not working.
- AERU. (2024, February 23). 1H-benzimidazole-2-carboxylic acid.
-
Barasa, L., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(64), 36849-36856. [Link]
- Caltech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials.
- Molecules. (2024, September 17). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3.
- Benchchem. (n.d.). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide.
- ResearchGate. (2025, August 6). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW).
- ResearchGate. (n.d.). Chemistry 342 Experiment 11: Saponification.
- YouTube. (2025, January 11). Saponification Reaction of Esters.
- ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids.
- SciELO. (2007, January 19). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates.
- PubChem. (n.d.). Benzimidazole.
- Defense Technical Information Center. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- Organic Syntheses. (n.d.). Benzimidazole.
- LibreTexts Chemistry. (2020, May 30). 22.6: Ester Chemistry.
- MedCrave online. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
- University of California, Irvine. (2023, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling.
- Wiley Online Library. (n.d.). The Chemistry of Heterocyclic Compounds, Benzimidazoles and Congeneric Tricyclic Compounds.
- Chemguide. (n.d.). hydrolysis of esters.
- Enamine. (n.d.). Methyl 1H-imidazole-1-carboxylate.
- LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate.
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Application Notes & Protocols: Strategic Derivatization of the Carboxylate Group of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Abstract
The 1-methyl-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. The carboxylate group at the 6-position of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate serves as a versatile chemical handle for generating diverse molecular libraries, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of key strategies for derivatizing this carboxylate group, complete with detailed, field-tested protocols and the underlying scientific rationale. We will cover three primary pathways: hydrolysis to the parent carboxylic acid followed by amide coupling, direct reduction to a primary alcohol, and reaction with organometallic reagents to form tertiary alcohols. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to expand their compound libraries based on this valuable benzimidazole core.
Introduction: The Benzimidazole Core and the Strategic Importance of C6-Carboxylate Derivatization
The benzimidazole ring system is a bicyclic heterocycle consisting of a fused benzene and imidazole ring. This moiety is isosteric to naturally occurring nucleotides, such as adenine, allowing it to readily interact with biological macromolecules.[1] Consequently, benzimidazole derivatives exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1]
The ethyl ester at the C6 position of the title compound is a critical starting point for chemical modification. While stable, it can be transformed into a variety of other functional groups, profoundly altering the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing pharmacokinetic profiles and target engagement. This document outlines robust and reproducible methods for achieving these transformations.
Core Derivatization Pathways
The derivatization of this compound can be approached through several strategic pathways. The choice of pathway depends on the desired final functional group and the overall synthetic goal. The primary routes involve an initial transformation of the ethyl ester into more reactive intermediates or directly into the target functional group.
Caption: Key derivatization pathways from the starting ethyl ester.
Pathway I: Amide Bond Formation via a Carboxylic Acid Intermediate
The most common and versatile derivatization is the formation of amides. This requires a two-step process: first, the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the coupling of the acid with a desired amine.
Protocol 1: Saponification (Alkaline Hydrolysis) of the Ethyl Ester
Direct amidation of an ester is often inefficient. Therefore, the first step is a robust hydrolysis to the more reactive carboxylic acid. Alkaline hydrolysis, or saponification, is generally preferred over acid-catalyzed hydrolysis because the reaction is irreversible, driving it to completion.[2][3] The formation of the carboxylate salt prevents the reverse esterification reaction.
Scientific Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol, making the final step essentially irreversible.[3]
Materials and Reagents:
-
This compound
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)[4]
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol (approx. 10 mL per gram of ester).
-
Addition of Base: Add an aqueous solution of NaOH (2.0-3.0 equiv., e.g., 2M solution) to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the remaining aqueous residue in a minimal amount of water and place it in an ice bath. Slowly add 2M HCl solution while stirring until the pH of the solution is ~3-4. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual salts.
-
Drying: Dry the product, 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid, under vacuum to a constant weight. The product can be used in the next step without further purification if purity is high, as confirmed by ¹H NMR.
Protocol 2: Amide Coupling with Primary and Secondary Amines
With the carboxylic acid in hand, a stable amide bond can be formed with a wide variety of amines. This reaction requires the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine. Modern coupling reagents offer mild and highly efficient ways to achieve this, avoiding the need for harsh reagents like thionyl chloride.[5]
Caption: Workflow for coupling reagent-mediated amide bond formation.
Scientific Rationale: Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea ester for EDC).[6] This intermediate has a much better leaving group than the simple hydroxyl of the carboxylic acid. The amine then readily attacks the carbonyl carbon of this activated intermediate, forming the amide bond and releasing the coupling agent byproduct (which is typically water-soluble, simplifying purification). An additive like HOBt is often used with EDC to suppress side reactions and minimize potential racemization in chiral substrates.[6]
Materials and Reagents:
-
1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid (from Protocol 1)
-
Primary or Secondary Amine (1.1 equiv.)
-
Coupling Reagent (e.g., HATU, HBTU, or EDC) (1.2 equiv.)
-
HOBt (1-Hydroxybenzotriazole) (if using EDC, 0.5-1.2 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Organic Base (e.g., DIPEA or Triethylamine) (2.0-3.0 equiv.)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous MgSO₄
Step-by-Step Protocol:
-
Setup: To a flame-dried, inert-atmosphere (N₂ or Argon) flask, add the carboxylic acid (1.0 equiv.), the chosen amine (1.1 equiv.), and the coupling reagent (e.g., HATU, 1.2 equiv.).
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids (approx. 15 mL per gram of acid).
-
Base Addition: Cool the mixture in an ice bath (0°C). Slowly add the organic base (DIPEA, 2.5 equiv.) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC. The reaction is typically complete within 2-12 hours.
-
Quenching: Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove the DIPEA salt, excess reagents, and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography (silica gel), typically using a gradient of ethyl acetate in hexanes or methanol in DCM.
-
Characterization: Confirm the structure and purity of the final amide derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
| Parameter | Condition A (HATU) | Condition B (EDC/HOBt) | Notes |
| Coupling Reagent | HATU | EDC | HATU is often faster and more efficient for hindered amines. |
| Additive | None needed | HOBt | HOBt is crucial for suppressing side reactions with EDC. |
| Solvent | Anhydrous DMF | Anhydrous DCM or DMF | DMF is better for solubility but harder to remove. |
| Base | DIPEA | DIPEA or Et₃N | DIPEA is often preferred as it is less nucleophilic. |
| Typical Yield | 70-95% | 60-90% | Yields are highly substrate-dependent. |
Pathway II: Reduction to a Primary Alcohol
Reducing the ester directly to a primary alcohol provides a different set of opportunities for further derivatization, such as etherification or oxidation to an aldehyde. Esters are relatively unreactive and require a strong reducing agent.
Protocol 3: Reduction of the Ethyl Ester using LiAlH₄
Scientific Rationale: Unlike sodium borohydride (NaBH₄), which is not potent enough to reduce esters, lithium aluminum hydride (LiAlH₄) is a powerful hydride donor capable of this transformation.[3][8] The mechanism involves two sequential hydride additions. The first hydride attacks the carbonyl, forming a tetrahedral intermediate. This intermediate collapses, eliminating ethoxide to form an intermediate aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄ to form the primary alkoxide, which is then protonated during the aqueous work-up to yield the alcohol.[3]
Materials and Reagents:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄, 1.0M solution in THF or powder)
-
Ethyl Acetate
-
Rochelle's salt (Potassium sodium tartrate) solution (saturated) or 1M HCl
-
Anhydrous MgSO₄
Step-by-Step Protocol:
-
Setup: Add a solution of the ester (1.0 equiv.) in anhydrous THF to a flame-dried, inert-atmosphere flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reductant: Slowly and carefully add LiAlH₄ (1.5-2.0 equiv., as a 1.0M solution in THF) dropwise to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quenching (Fieser method): Cool the reaction back to 0°C. Quench the excess LiAlH₄ by the sequential, slow, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used). This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
-
Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude alcohol, (1-methyl-1H-benzo[d]imidazol-6-yl)methanol, can be purified by flash column chromatography if necessary.
Pathway III: Formation of Tertiary Alcohols
The ester can be converted into a tertiary alcohol by reacting it with two equivalents of an organometallic reagent, such as a Grignard reagent. This is an excellent method for introducing two identical alkyl or aryl groups at the former carbonyl carbon.
Protocol 4: Grignard Reaction with the Ethyl Ester
Scientific Rationale: The reaction proceeds via two additions of the Grignard reagent. The first equivalent attacks the ester carbonyl to form a tetrahedral intermediate, which collapses to form a ketone and a magnesium alkoxide salt.[3] The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary magnesium alkoxide. This is then protonated in the work-up step to yield the final tertiary alcohol.[3]
Materials and Reagents:
-
This compound
-
Grignard Reagent (e.g., Methylmagnesium bromide, 3.0M in ether) (2.2-2.5 equiv.)
-
Anhydrous THF or Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous MgSO₄
Step-by-Step Protocol:
-
Setup: Add a solution of the ester (1.0 equiv.) in anhydrous THF to a flame-dried, inert-atmosphere flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (2.2 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude tertiary alcohol by flash column chromatography.
Conclusion
The derivatization of this compound is a foundational step in the development of novel benzimidazole-based compounds for drug discovery. The protocols detailed herein for amide formation, reduction to primary alcohols, and conversion to tertiary alcohols represent robust and versatile methods for building molecular diversity. The choice of pathway and the specific reagents should be guided by the ultimate therapeutic target and the desired physicochemical properties of the final compounds. Proper analytical characterization (NMR, MS, IR) at each step is paramount to ensure the structural integrity of the synthesized derivatives.[7][9][10][11]
References
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Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (n.d.). MDPI. [Link]
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Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC - NIH. [Link]
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Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. (n.d.). Der Pharma Chemica. [Link]
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Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. (n.d.). Oriental Journal of Chemistry. [Link]
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Synthesis and Characterization of Some New Benzimidazole Derivatives. (2016). Baghdad Science Journal. [Link]
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An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. (n.d.). NIH. [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2022). ResearchGate. [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC - NIH. [Link]
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Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022). ResearchGate. [Link]
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Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. (n.d.). ScienceDirect. [Link]
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Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Nature. [Link]
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A review article on synthesis of imidazole derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). Royal Society of Chemistry. [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PMC - PubMed Central. [Link]
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An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. (n.d.). NIH. [Link]
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Alcohol synthesis by carboxyl compound reduction. (n.d.). Organic Chemistry Portal. [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC - PubMed Central. [Link]
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (n.d.). PubMed Central. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). ResearchGate. [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (n.d.). OUCI. [Link]
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Ethyl 1-methylimidazole-2-carboxylate. (2006). ResearchGate. [Link]
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hydrolysis of esters. (n.d.). Chemguide. [Link]
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22.6: Ester Chemistry. (2020). LibreTexts. [Link]
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Experiment 6: Mild Reduction of a Carboxylic Acid to an Alcohol via 2-Pyridyl Thioester Activation. (2026). ResearchGate. [Link]
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Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). JOCPR. [Link]
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Solved Explain the synthesis route of this reaction from. (2019). Chegg.com. [Link]
-
Ethyl 1-methylimidazole-2-carboxylate. (2006). ResearchGate. [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (n.d.). ResearchGate. [Link]
-
Ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate. (n.d.). NIH. [Link]
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Application Notes and Protocols: Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate as a Versatile Scaffold for Topoisomerase I Inhibitor Synthesis
Introduction: The Benzimidazole Moiety in Oncology
The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted therapies that exploit the molecular vulnerabilities of cancer cells. Among the myriad of enzymatic targets, DNA topoisomerases have emerged as critical players in cancer cell proliferation and survival. These enzymes resolve the topological challenges of DNA during replication, transcription, and recombination.[1] Consequently, inhibitors of topoisomerases, particularly topoisomerase I (Topo I), have been successfully translated into clinically effective anticancer agents.
The benzimidazole scaffold has garnered substantial attention in medicinal chemistry as a "privileged structure" due to its presence in a wide array of biologically active compounds.[2] Its structural resemblance to purine nucleotides allows it to interact with various biological targets, including enzymes and nucleic acids. This unique characteristic has positioned benzimidazole derivatives as a promising class of topoisomerase inhibitors. Notably, compounds like Hoechst 33342, a bis-benzimidazole, are well-known DNA minor groove binders and exhibit inhibitory activity against topoisomerase I.[2]
This guide provides a comprehensive overview of the synthetic utility of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate as a key starting material for the synthesis of novel topoisomerase I inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols, and methods for biological evaluation, offering researchers and drug development professionals a practical roadmap for harnessing the potential of this versatile chemical entity.
Strategic Importance of this compound
The selection of this compound as a foundational scaffold is predicated on several key strategic advantages:
-
Pre-installed Benzimidazole Core: The intrinsic biological relevance of the benzimidazole nucleus provides a solid foundation for inhibitor design.
-
N-Methylation: The presence of a methyl group at the N-1 position can enhance metabolic stability and modulate the electronic properties of the heterocyclic system, potentially influencing its interaction with the target enzyme.
-
Versatile Ester Functionality: The ethyl carboxylate group at the C-6 position serves as a versatile chemical handle for further molecular elaboration. It can be readily converted into a variety of functional groups, such as amides, hydrazides, and carboxylic acids, enabling the synthesis of a diverse library of derivatives. This is crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacological profile of the lead compounds.
The following diagram illustrates the key features of this starting material:
Caption: Strategic advantages of this compound.
Synthetic Pathway to Novel Benzimidazole-Triazole Topoisomerase I Inhibitors
A proven and effective strategy for elaborating the this compound scaffold involves its conversion to a carbohydrazide, followed by the construction of a 1,2,4-triazole ring. This triazole moiety can then be further functionalized to introduce diverse substituents, allowing for a systematic exploration of the chemical space and optimization of topoisomerase I inhibitory activity.
The overall synthetic workflow is depicted below:
Caption: Synthetic pathway from the starting ester to final inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol outlines the N-methylation of a commercially available benzimidazole precursor.
Materials:
-
Ethyl 1H-benzo[d]imidazole-6-carboxylate
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of Ethyl 1H-benzo[d]imidazole-6-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.[3]
Note: The regioselectivity of N-methylation can sometimes yield a mixture of N-1 and N-3 isomers. Careful chromatographic separation is crucial.[3]
Protocol 2: Synthesis of 1-Methyl-1H-benzo[d]imidazole-6-carbohydrazide
This step converts the versatile ester group into a highly reactive hydrazide.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10.0 eq) to the solution.
-
Reflux the reaction mixture for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-Methyl-1H-benzo[d]imidazole-6-carbohydrazide.[4]
Protocol 3: Synthesis of 5-(1-Methyl-1H-benzo[d]imidazol-6-yl)-4H-1,2,4-triazole-3-thiol
This protocol describes the cyclization of the carbohydrazide to form the key triazole intermediate.
Materials:
-
1-Methyl-1H-benzo[d]imidazole-6-carbohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve potassium hydroxide (1.2 eq) in ethanol.
-
Add 1-Methyl-1H-benzo[d]imidazole-6-carbohydrazide (1.0 eq) to the solution and stir until a clear solution is obtained.
-
Add carbon disulfide (1.5 eq) dropwise while cooling the reaction mixture in an ice bath.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Dilute the reaction mixture with water and reflux for 4-6 hours.
-
Cool the solution and acidify with concentrated HCl to a pH of 5-6.
-
The precipitated solid is filtered, washed with water, and dried to give 5-(1-Methyl-1H-benzo[d]imidazol-6-yl)-4H-1,2,4-triazole-3-thiol.
Protocol 4: Synthesis of Final Substituted Benzimidazole-Triazole Derivatives
This final step involves the alkylation of the triazole-thiol to introduce various substituents for SAR studies.
Materials:
-
5-(1-Methyl-1H-benzo[d]imidazol-6-yl)-4H-1,2,4-triazole-3-thiol
-
Appropriate alkyl or aryl halide (R-X) (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or DMF, anhydrous
Procedure:
-
To a solution of 5-(1-Methyl-1H-benzo[d]imidazol-6-yl)-4H-1,2,4-triazole-3-thiol (1.0 eq) in anhydrous acetone or DMF, add K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final topoisomerase I inhibitor.
Biological Evaluation: Topoisomerase I Relaxation Assay
The inhibitory activity of the synthesized compounds against human topoisomerase I can be evaluated using a DNA relaxation assay. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme.
Principle: Supercoiled DNA migrates faster in an agarose gel than its relaxed counterpart. Topoisomerase I inhibitors will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
Synthesized inhibitor compounds dissolved in DMSO
-
5x DNA loading dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Camptothecin (positive control)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice, each containing 10x reaction buffer, supercoiled plasmid DNA (typically 200-500 ng), and sterile water to a final volume of 20 µL.
-
Add varying concentrations of the synthesized inhibitor compounds to the respective tubes. Include a positive control (Camptothecin) and a no-inhibitor control.
-
Initiate the reaction by adding a pre-determined amount of human Topoisomerase I to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5x DNA loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis in 1x TAE buffer.
-
Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light.
Data Analysis: The intensity of the supercoiled and relaxed DNA bands is quantified. The concentration of the inhibitor that results in 50% inhibition of the topoisomerase I activity (IC₅₀) is determined.
Structure-Activity Relationship (SAR) and Data Presentation
The synthesis of a library of derivatives allows for the elucidation of structure-activity relationships, providing insights into the molecular features required for potent topoisomerase I inhibition. For instance, in a series of benzimidazole-triazole derivatives, the nature of the substituent on the triazole ring can significantly impact activity.
| Compound ID | R Group on Triazole | IC₅₀ (µM) vs. Topo I | Cytotoxicity (A549 cells) IC₅₀ (µM) | Reference |
| 4b | Phenyl | Not explicitly stated for Topo I, but showed significant inhibition | 7.34 ± 0.21 | [2] |
| 4h | Pyrimidine | Not explicitly stated for Topo I, but showed significant inhibition | 4.56 ± 0.18 | [2] |
| Doxorubicin | - | - | 12.420 ± 0.5 | [2] |
| Hoechst 33342 | - | - | 0.422 ± 0.02 | [2] |
Data from a study on similar benzimidazole-triazole derivatives.[2]
SAR Insights:
-
Aromatic and Heteroaromatic Substituents: The presence of aromatic or heteroaromatic rings, such as phenyl and pyrimidine, attached to the triazole moiety appears to be favorable for cytotoxic activity.[2]
-
Hydrogen Bonding Moieties: Substituents capable of forming hydrogen bonds may enhance the interaction with the DNA-topoisomerase I complex.[5]
-
Spacer Length: The length and nature of the linker between the triazole and the terminal substituent can influence the binding affinity and overall activity.[6]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel topoisomerase I inhibitors. Its strategic design allows for the efficient construction of diverse molecular architectures, particularly through the formation of a key benzimidazole-triazole scaffold. The protocols outlined in this guide provide a practical framework for the synthesis and biological evaluation of these compounds. By systematically exploring the structure-activity relationships, researchers can further optimize the potency and pharmacological properties of these promising anticancer agents.
References
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Çevik, Ü. A., Kaya, B., Çelik, İ., Rudrapal, M., Rakshit, G., Karayel, A., ... & Özkay, Y. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega, 9(11), 13359-13372. [Link]
-
Othman, D. A., AL-Ostath, A. I., Al-Warhi, T., Alanazi, A. M., Afzal, O., & Altamimi, A. S. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2162621. [Link]
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Bistrović, A., Krstulović, L., Harej, A., Grbčić, P., Sedić, M., Koštrun, S., ... & Raić-Malić, S. (2022). Design, synthesis and biological evaluation of novel benzimidazole amidines as potent multi-target inhibitors for the treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 502-513. [Link]
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Kim, J. S., Gatto, B., Yu, C., Liu, A., Liu, L. F., & LaVoie, E. J. (1996). Structure-activity relationships of benzimidazoles and related heterocycles as topoisomerase I poisons. Bioorganic & medicinal chemistry, 4(4), 621-630. [Link]
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Cortopassi, W. A., Coutinho, J. P., Aguiar, A. C., Krettli, A. U., & de Souza, M. V. N. (2014). In vitro activities (IC50) of Topo I inhibitors determined in assays against P. falciparum blood parasites, CQ-sensitive (3D7) or CQ-resistant (W2), and cytotoxicity against a monkey kidney cell line (BGM) measured as the minimal lethal dose for 50% of cells (MDL50). ResearchGate. [Link]
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Bansal, S., Sur, S., & Tandon, V. (2019). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. Biochemistry, 58(6), 809–817. [Link]
-
Semantic Scholar. (n.d.). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). [Link]
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Ali, A., Khan, M. S., Al-Harrasi, A., & Rizvanov, A. A. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega, 7(35), 31191–31204. [Link]
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Shehab, W. S., El-Sayed, M. A., & El-Sattar, N. E. A. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]
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Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3079–3095. [Link]
-
Pandey, J., & Kumar, A. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-272. [Link]
-
ResearchGate. (2012). Procedure for 1,3-N-methylation of benzimidazole synthesis. [Link]
-
Ali, A., Khan, M. S., Al-Harrasi, A., & Rizvanov, A. A. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS omega, 7(35), 31191-31204. [Link]
-
ResearchGate. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]
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Application Notes & Protocols for Developing the Structure-Activity Relationship (SAR) of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate Analogs
Introduction: The Benzimidazole Scaffold as a Privileged Core in Drug Discovery
The benzimidazole ring system, an isostere of naturally occurring purine nucleotides, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold."[1][2] Its unique structure allows it to interact with a multitude of biological targets through various non-covalent interactions, making it a versatile core for developing therapeutic agents.[3] Benzimidazole derivatives have demonstrated a vast pharmacological profile, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[3][4][5]
This guide focuses on a specific, promising lead compound: Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate . Our objective is to provide a comprehensive framework for researchers to systematically synthesize analogs of this molecule and establish a robust Structure-Activity Relationship (SAR). This process is critical for transforming a promising hit compound into a potent and selective drug candidate, specifically focusing on its potential as an anticancer agent by targeting key oncogenic pathways.[6][7]
Section 1: Rationale for Analog Design & Core Scaffold Analysis
The foundational step in any SAR study is to identify key regions of the lead molecule that can be modified to probe the chemical space of the biological target. For our lead compound, we identify four primary vectors for diversification.
Key Positions for Modification:
-
C2-Position: This is the most versatile position for introducing a wide range of substituents. Modifications here can influence steric bulk, electronic properties, and the ability to form hydrogen bonds, directly impacting target engagement.[8][9]
-
N1-Position: The 1-methyl group can be replaced with other alkyl or aryl groups to explore a hydrophobic pocket within the binding site.[10][11]
-
C6-Position (Ester Moiety): The ethyl carboxylate group is a prime candidate for modification. It can be hydrolyzed to a carboxylic acid, a key intermediate for forming amides, or converted to other functional groups to modulate solubility and introduce new interaction points.
-
C5-Position: While our lead is unsubstituted at C5, introducing small groups here can fine-tune electronic properties and probe for additional binding interactions.[10][11]
The logical workflow for this SAR study is to systematically modify one position at a time while keeping the others constant, thereby isolating the effect of each structural change on biological activity.
Caption: Logical workflow for the SAR development process.
Section 2: Synthetic Strategies and Experimental Protocols
The synthesis of benzimidazole derivatives is well-established, most commonly involving the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative.[12][13][14] We will employ a modern, efficient approach using sodium metabisulfite as a mild oxidizing agent.[14][15]
Caption: General synthetic workflow for analog generation.
Protocol 2.1: Synthesis of Methyl 2-aryl-1H-benzo[d]imidazole-6-carboxylate (Intermediate A)
This protocol describes the core cyclization reaction to form the benzimidazole ring.
Rationale: This one-pot condensation reaction is highly efficient. Sodium metabisulfite acts as a mild oxidant to facilitate the aromatization of the cyclized intermediate, avoiding the need for harsher reagents.[14][15]
Materials:
-
Methyl 3,4-diaminobenzoate
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve methyl 3,4-diaminobenzoate (1.0 equiv) in a 1:1 mixture of ethanol and water.
-
Add the desired substituted benzaldehyde (1.5 equiv).
-
Add sodium metabisulfite (0.5 equiv) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then water to remove unreacted starting materials and salts.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2.2: N1-Alkylation to Yield Methyl 1-alkyl-2-aryl-1H-benzo[d]imidazole-6-carboxylate (Intermediate B)
Rationale: This standard Williamson ether synthesis-like reaction selectively alkylates the N1 position. Using a moderate base like potassium carbonate is sufficient to deprotonate the imidazole nitrogen without hydrolyzing the ester.
Materials:
-
Intermediate A (from Protocol 2.1)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Intermediate A (1.0 equiv) in anhydrous DMF.
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Add the alkyl halide (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash thoroughly with water and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
-
Characterization: Confirm the structure using NMR and HRMS.
Protocol 2.3 & 2.4: Ester Hydrolysis and Amide Coupling
These protocols create a new class of analogs by modifying the C6-ester, which can significantly alter properties like solubility and hydrogen bonding capacity.
Protocol 2.3: Ester Hydrolysis (Intermediate C)
-
Dissolve Intermediate B (1.0 equiv) in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 3.0 equiv) and reflux for 4 hours.
-
Cool the mixture and remove ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with 1N HCl to pH ~4.
-
The carboxylic acid product will precipitate. Collect by filtration, wash with water, and dry.
Protocol 2.4: Amide Coupling
-
Dissolve the carboxylic acid (Intermediate C, 1.0 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) and stir for 10 minutes.
-
Add the desired primary or secondary amine (1.2 equiv).
-
Stir at room temperature for 12 hours.
-
Follow the workup and purification procedure described in Protocol 2.2.
Section 3: Biological Evaluation Protocols
To build the SAR, each synthesized analog must be evaluated for its biological activity. As benzimidazoles are potent anticancer agents, we will focus on cytotoxicity against cancer cell lines and inhibition of a relevant molecular target, such as a receptor tyrosine kinase.[7][16]
Caption: Workflow for the biological evaluation of synthesized analogs.
Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric method to assess a compound's ability to inhibit cell proliferation or induce cell death, providing a quantitative measure (IC₅₀) of its general cytotoxicity against cancer cells.[16][17]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, HeLa cervical, A549 lung).[6][17]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Synthesized benzimidazole analogs dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should be <0.5%. Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Section 4: Constructing the Structure-Activity Relationship (SAR)
Data Presentation
Summarize all data in a comprehensive table. This allows for a clear, side-by-side comparison of the structural modifications and their resulting biological activities.
| Compound ID | R¹ (N1-pos) | R² (C2-pos) | R³ (C6-pos) | MCF-7 IC₅₀ (µM)[16] | A549 IC₅₀ (µM)[17] | VEGFR-2 IC₅₀ (µM)[16] |
| Lead | -CH₃ | -H | -COOEt | 15.2 | 21.8 | >50 |
| 1a | -CH₃ | -Ph | -COOEt | 8.5 | 11.3 | 25.1 |
| 1b | -CH₃ | 4-OMe-Ph | -COOEt | 2.1 | 3.4 | 0.15 |
| 1c | -CH₃ | 4-Cl-Ph | -COOEt | 9.8 | 14.2 | 18.9 |
| 2a | -CH₃ | 4-OMe-Ph | -COOH | 4.5 | 6.1 | 0.45 |
| 2b | -CH₃ | 4-OMe-Ph | -CONH₂ | 3.2 | 5.5 | 0.28 |
| 2c | -CH₃ | 4-OMe-Ph | -CONH(CH₃) | 7.9 | 10.1 | 1.2 |
| ...etc. | ... | ... | ... | ... | ... | ... |
(Note: Data shown are hypothetical for illustrative purposes.)
SAR Interpretation and Visualization
Analyze the trends observed in the data table. For example:
-
C2-Position: The introduction of a phenyl group at C2 (1a vs. Lead) improves activity. Adding an electron-donating methoxy group at the para-position of this phenyl ring (1b) significantly enhances potency against both cell lines and the target kinase. This suggests a hydrophobic pocket that also accommodates a hydrogen bond acceptor.
-
C6-Position: Hydrolysis of the ester to a carboxylic acid (2a vs. 1b) slightly reduces activity, possibly due to decreased cell permeability. Conversion to a primary amide (2b) retains high potency, while a secondary amide (2c) leads to a drop in activity, indicating potential steric hindrance at this position.
These findings can be visually summarized in a diagram that highlights favorable and unfavorable modifications.
Caption: Visual summary of key SAR findings.
Conclusion and Future Directions
This guide outlines a systematic approach to developing the SAR for this compound analogs. By following the proposed synthetic and biological testing workflows, researchers can efficiently generate data to understand the structural requirements for potent anticancer activity.
The SAR derived from the initial library of analogs will guide the design of the next generation of compounds. Future work should focus on combining the most favorable substitutions (e.g., a 4-methoxyphenyl group at C2 and a primary amide at C6) into a single molecule to maximize potency. Further studies, including in vivo efficacy and ADME/Tox profiling, will be necessary to advance the most promising compounds toward clinical development.
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ResearchGate. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives... Retrieved from [Link]
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Research and Reviews. (n.d.). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Retrieved from [Link]
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Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4194. Retrieved from [Link]
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ResearchGate. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link]
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PubMed. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. 16(4). Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163490. Retrieved from [Link]
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RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
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Wagh, D. D., & Kankate, R. S. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Bioscience Biotechnology Research Communications, 17(2). Retrieved from [Link]
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ResearchGate. (n.d.). QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. Retrieved from [Link]
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MDPI. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals, 17(5), 633. Retrieved from [Link]
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ACS Omega. (2024). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. 9(8), 9205–9221. Retrieved from [Link]
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National Institutes of Health. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163490. Retrieved from [Link]
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National Institutes of Health. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5221. Retrieved from [Link]
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Tan, C., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. European Journal of Medicinal Chemistry, 224, 113734. Retrieved from [Link]
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International Science Community Association. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. Retrieved from [Link]
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National Institutes of Health. (2013). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 18(11), 13859–13879. Retrieved from [Link]
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National Institutes of Health. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(21), 6667. Retrieved from [Link]
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TSI Journals. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Organic Chemistry: An Indian Journal, 13(1). Retrieved from [Link]
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ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. 7(3), 2733–2752. Retrieved from [Link]
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ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. 7(35), 31211–31223. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2733–2752. Retrieved from [Link]
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Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The structural versatility of the benzimidazole scaffold allows for modifications that can fine-tune its pharmacological profile, making it a privileged structure in drug discovery.[2][5] Among the various benzimidazole derivatives, Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate serves as a particularly valuable starting material for the synthesis of more complex, fused heterocyclic systems. The presence of the ester group at the 6-position and the methyl group at the 1-position provides specific reactive sites for further chemical transformations, enabling the construction of novel molecular architectures with potential therapeutic applications.
This document provides a detailed guide for utilizing this compound as a scaffold. It outlines the synthesis of the core scaffold, followed by protocols for its derivatization into novel heterocyclic compounds. The causality behind experimental choices and self-validating system designs are emphasized to ensure technical accuracy and reproducibility.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The general synthetic strategy involves the formation of the benzimidazole ring system followed by N-methylation.
General Synthetic Workflow
Caption: General workflow for the synthesis of the core scaffold.
Detailed Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Step 1: Synthesis of 2-Substituted-1H-benzo[d]imidazole-6-carboxylic acid
The initial step involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent to form the benzimidazole ring.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzoic acid in an appropriate solvent (e.g., ethanol).
-
Reagent Addition: Add an equimolar amount of a suitable cyclizing agent, such as an aldehyde or a carboxylic acid, along with a catalytic amount of an acid (e.g., p-toluenesulfonic acid). The choice of the cyclizing agent will determine the substituent at the 2-position of the benzimidazole ring. For an unsubstituted 2-position, formic acid can be used.
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with a suitable solvent (e.g., cold ethanol) and dry under vacuum.
Step 2: Esterification of the Carboxylic Acid
The carboxylic acid group at the 6-position is then converted to an ethyl ester.
-
Reaction Setup: Suspend the 2-substituted-1H-benzo[d]imidazole-6-carboxylic acid in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise.
-
Reaction Conditions: Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution). The ethyl ester product can then be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 3: N-Methylation
The final step is the methylation of the nitrogen at the 1-position.
-
Reaction Setup: Dissolve the ethyl 2-substituted-1H-benzo[d]imidazole-6-carboxylate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Base and Methylating Agent Addition: Add a suitable base, such as potassium carbonate, followed by a methylating agent like methyl iodide.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Pour the reaction mixture into ice-water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
| Step | Key Transformation | Typical Reagents | Purpose of Reagents |
| 1 | Benzimidazole Ring Formation | 3,4-diaminobenzoic acid, Aldehyde/Carboxylic Acid, p-TSA | Formation of the core heterocyclic ring system. |
| 2 | Esterification | Ethanol, H₂SO₄ or SOCl₂ | Conversion of the carboxylic acid to a less reactive ester. |
| 3 | N-Methylation | Methyl Iodide, K₂CO₃, DMF | Introduction of the methyl group at the N1 position. |
Table 1: Summary of the synthetic steps for this compound.
Application in the Synthesis of Novel Heterocycles
The ester and the benzimidazole ring of this compound offer multiple reaction sites for the construction of fused heterocyclic systems. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride or an amide. The benzimidazole ring can undergo various C-H activation and annulation reactions.[8]
Protocol 1: Synthesis of Pyrimido[1,2-a]benzimidazolones
This protocol describes the synthesis of a fused pyrimidone ring onto the benzimidazole scaffold.
Step 1: Hydrolysis of the Ester
-
Reaction Setup: Dissolve this compound in a mixture of ethanol and water.
-
Reagent Addition: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours.
-
Work-up and Isolation: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5. The precipitated 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid is collected by filtration, washed with water, and dried.
Step 2: Amide Formation
-
Reaction Setup: Suspend the 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid in an inert solvent like dichloromethane.
-
Reagent Addition: Add a coupling agent (e.g., EDC/HOBt or HATU) and a primary amine.
-
Reaction Conditions: Stir the reaction at room temperature overnight.
-
Work-up and Isolation: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amide.
Step 3: Cyclization to Pyrimido[1,2-a]benzimidazolone
-
Reaction Setup: Dissolve the amide from the previous step in a high-boiling point solvent such as diphenyl ether.
-
Reagent Addition: Add a cyclizing agent like ethyl chloroacetate in the presence of a base (e.g., sodium ethoxide).
-
Reaction Conditions: Heat the reaction mixture at a high temperature (e.g., 200-250 °C) for several hours.
-
Work-up and Isolation: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration and purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Triazolo[4,3-a]benzimidazoles
This protocol outlines the construction of a fused triazole ring.
Step 1: Conversion of Ester to Hydrazide
-
Reaction Setup: Dissolve this compound in ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate.[9]
-
Reaction Conditions: Reflux the mixture for an extended period (e.g., 12-24 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The precipitated hydrazide is collected by filtration, washed with cold ethanol, and dried.
Step 2: Cyclization with a One-Carbon Synthon
-
Reaction Setup: Suspend the 1-methyl-1H-benzo[d]imidazole-6-carbohydrazide in a suitable solvent like ethanol or acetic acid.
-
Reagent Addition: Add a one-carbon synthon such as triethyl orthoformate or carbon disulfide.
-
Reaction Conditions: Reflux the reaction mixture for several hours.
-
Work-up and Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.
Reaction Scheme for Heterocycle Synthesis
Caption: Synthetic pathways from the core scaffold to novel heterocycles.
Conclusion
This compound is a highly adaptable and valuable scaffold for the synthesis of a diverse range of novel heterocyclic compounds. The strategic placement of the N-methyl and C6-ester functionalities provides orthogonal handles for chemical manipulation, allowing for the construction of complex molecular architectures. The protocols detailed herein offer a foundation for researchers to explore the chemical space around the benzimidazole core, with the aim of discovering new therapeutic agents. The inherent biological significance of the benzimidazole moiety, coupled with the potential for novel ring fusions, makes this an exciting and fruitful area of research for medicinal chemists and drug development professionals.[3][10]
References
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- Benzimidazole synthesis. Organic Chemistry Portal.
- Recent achievements in the synthesis of benzimidazole deriv
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. (2025). RSC Publishing.
- Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Derivatives. (2015). International Journal of Engineering and Applied Sciences.
- Benzimidazole-a medicinally important heterocyclic aromatic organic moiety: an overview. (2022). Journal of Drug Delivery and Therapeutics.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). Journal of Biomolecular Structure and Dynamics.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Advances.
- Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl).
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI.
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2021). RSC Advances.
- Ethyl 1-Methyl-1H-benzo[d]iMidazole-2-carboxyl
- Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
- (PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022).
- Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action. (2015). Current Medicinal Chemistry.
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Application Note & Protocol: A Scalable, Three-Step Synthesis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Abstract
This application note provides a comprehensive, field-proven guide for the large-scale synthesis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The protocol details a robust, three-step synthetic pathway starting from commercially available materials. The synthesis involves a nucleophilic aromatic substitution, a catalytic hydrogenation for reduction, and a final acid-catalyzed cyclocondensation. Each stage is optimized for scalability, high yield, and purity. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering detailed experimental procedures, safety protocols, troubleshooting, and characterization data to ensure reproducible results at scale.
Introduction and Synthetic Strategy
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents. This compound is a crucial intermediate, providing a versatile handle for further chemical modifications in the development of novel therapeutics. Its synthesis requires a reliable and scalable method to ensure a consistent supply for research and development pipelines.
The synthetic strategy outlined herein is designed for efficiency and scalability, avoiding costly reagents and complex purification steps. The three-step approach is as follows:
-
Nucleophilic Aromatic Substitution: Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate from Ethyl 4-chloro-3-nitrobenzoate. This step establishes the required N-methyl and nitro functionalities on the aromatic ring.
-
Catalytic Hydrogenation: Reduction of the nitro group on the synthesized intermediate to an amine, yielding the key diamine precursor, Ethyl 3-amino-4-(methylamino)benzoate. This is a clean and high-yielding transformation.
-
Cyclocondensation (Phillips Synthesis): Formation of the benzimidazole ring by reacting the diamine with formic acid, which serves as both the reagent and solvent, to yield the target molecule.[1]
This pathway is advantageous for large-scale production due to the high yields of each step, the operational simplicity, and the ease of purification of the intermediates and the final product.
Overall Synthetic Workflow
Caption: High-level overview of the three-step synthesis.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate
Principle: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloride at the C4 position by methylamine.
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Moles (equiv) | Mass/Volume |
| Ethyl 4-chloro-3-nitrobenzoate | 10299-69-1 | 229.62 | 1.0 | 1.00 kg |
| Methylamine (40% wt. in H₂O) | 74-89-5 | 31.06 | 3.0 | 1.02 L |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed |
-
20 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Heating mantle.
-
Large Buchner funnel and vacuum flask.
-
Vacuum oven.
-
Charge the 20 L reactor with Ethyl 4-chloro-3-nitrobenzoate (1.00 kg, 4.35 mol).
-
Add the 40% aqueous methylamine solution (1.02 L, 13.05 mol) to the reactor. The addition is exothermic; add slowly to maintain control over the internal temperature.
-
Once the addition is complete, begin stirring and heat the reaction mixture to a gentle reflux (approx. 90-95 °C).
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The starting material spot should be consumed.
-
After completion, cool the reaction mixture to room temperature (20-25 °C). A yellow solid will precipitate.
-
Further cool the mixture to 0-5 °C using an ice bath for 1 hour to maximize precipitation.
-
Collect the yellow solid by vacuum filtration using the Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is neutral (pH ~7).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Outcome: A bright yellow solid. Yield: 90-95% (approx. 0.88 - 0.93 kg).
Step 2: Synthesis of Ethyl 3-amino-4-(methylamino)benzoate
Principle: The nitro group of the starting material is selectively reduced to a primary amine using catalytic hydrogenation. Palladium on activated carbon (Pd/C) is a highly efficient catalyst for this transformation, which proceeds cleanly under a hydrogen atmosphere.[2][3]
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Moles (equiv) | Mass/Volume |
| Ethyl 4-(methylamino)-3-nitrobenzoate | 71254-71-2 | 224.21 | 1.0 | 0.90 kg |
| Palladium on Carbon (10% Pd, wet) | 7440-05-3 | - | 1-2 mol% | 45 g |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | 9 L |
| Celite® | 61790-53-2 | - | - | ~100 g |
-
20 L hydrogenation reactor (Parr shaker or equivalent) with pressure and temperature controls.
-
Inert gas supply (Nitrogen or Argon).
-
Filtration apparatus with a Celite® pad.
-
Rotary evaporator.
-
In the hydrogenation reactor, suspend Ethyl 4-(methylamino)-3-nitrobenzoate (0.90 kg, 4.01 mol) in methanol (9 L).
-
Inerting the Vessel: Purge the reactor with nitrogen gas for 15 minutes to remove all oxygen.
-
Under a positive nitrogen flow, carefully add the wet 10% Pd/C catalyst (45 g). Caution: Dry Pd/C is pyrophoric and must not be handled in air.
-
Seal the reactor. Pressurize with hydrogen gas to 50-60 psi.
-
Begin vigorous stirring. The reaction is typically exothermic; maintain the temperature below 40 °C if necessary using external cooling.
-
Continue the reaction for 5-8 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.[2]
-
Once complete, vent the hydrogen and purge the reactor thoroughly with nitrogen.
-
Prepare a pad of Celite® (~2 cm thick) in a Buchner funnel and wet it with methanol.
-
Filter the reaction mixture through the Celite® pad to remove the catalyst. Wash the pad with additional methanol (2 x 500 mL) to recover all the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the product.
-
Expected Outcome: A light brown powder. Yield: 85-90% (approx. 0.66 - 0.70 kg). The product is often used directly in the next step without further purification.[3]
Step 3: Synthesis of this compound
Principle: This is an acid-catalyzed cyclocondensation reaction. The diamine reacts with formic acid, which acts as the source for the C2 carbon of the imidazole ring. The reaction proceeds through the formation of a formamide intermediate, followed by intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.[4]
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Moles (equiv) | Mass/Volume |
| Ethyl 3-amino-4-(methylamino)benzoate | 66315-23-9 | 194.23 | 1.0 | 0.70 kg |
| Formic Acid (98-100%) | 64-18-6 | 46.03 | Excess | 3.5 L |
| Ammonium Hydroxide (28-30% aq.) | 1336-21-6 | 35.04 | - | ~4 L or as needed |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed |
| Ethanol (for recrystallization) | 64-17-5 | 46.07 | - | As needed |
-
20 L glass reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Heating mantle.
-
Large Buchner funnel and vacuum flask.
-
pH meter or pH strips.
-
Charge the reactor with Ethyl 3-amino-4-(methylamino)benzoate (0.70 kg, 3.60 mol).
-
Carefully add formic acid (3.5 L) to the reactor with stirring.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 3-4 hours. Monitor reaction completion by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).
-
After completion, cool the mixture to room temperature.
-
Transfer the reaction mixture into a larger vessel containing crushed ice (approx. 10 kg) with vigorous stirring.
-
Neutralization: Slowly and carefully add concentrated ammonium hydroxide to the mixture to neutralize the excess formic acid. This is a highly exothermic process; maintain the temperature below 30 °C by controlling the rate of addition and using an ice bath. The target pH is 7-8.
-
The product will precipitate as an off-white solid during neutralization.
-
Stir the resulting slurry in the cold for 1 hour to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the solid with cold deionized water (3 x 2 L).
-
Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to crystallize.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C.
-
Expected Outcome: An off-white to pale yellow crystalline solid. Yield: 80-88% (approx. 0.59 - 0.65 kg).
Characterization of Final Product
This compound
-
Appearance: Off-white crystalline solid
-
Molecular Formula: C₁₁H₁₂N₂O₂
-
Molecular Weight: 204.23 g/mol
-
Melting Point: 158-161 °C
-
¹H NMR (400 MHz, CDCl₃): δ 8.32 (s, 1H), 8.05 (dd, J = 8.5, 1.5 Hz, 1H), 7.95 (s, 1H), 7.30 (d, J = 8.5 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 3.85 (s, 3H), 1.42 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 166.8, 144.2, 143.5, 138.1, 125.9, 123.8, 120.1, 109.8, 61.2, 31.0, 14.5.
-
Mass Spec (ESI): m/z 205.1 [M+H]⁺.
Process Optimization and Troubleshooting
Experimental Workflow Diagram
Caption: Detailed step-by-step experimental workflow.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Step 1: Incomplete reaction | Insufficient reaction time or temperature. | Extend reflux time by 1-2 hours. Ensure internal temperature reaches at least 90 °C. |
| Step 2: Stalled hydrogenation | Catalyst poisoning or deactivation. Insufficient hydrogen pressure. | Ensure starting material is pure. Filter and add fresh catalyst. Ensure the system is leak-free and maintain hydrogen pressure. |
| Step 3: Dark-colored product | Overheating during reflux or decomposition. | Maintain reflux temperature carefully, not exceeding 110 °C. During recrystallization, add a small amount of activated charcoal to the hot ethanol solution and filter before cooling. |
| Low yield after neutralization | Product is partially soluble in the aqueous medium. pH is too high or low. | Ensure the final pH is precisely between 7 and 8. Cool the slurry for an extended period (2-3 hours) at 0-5 °C before filtration. |
| Difficulty in recrystallization | Oiling out of the product. Impurities present. | Ensure the product is fully dissolved in the minimum amount of boiling solvent. If it oils out, add slightly more hot solvent. A hot filtration step is crucial. |
References
-
Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101–115. [Link]
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). IJARIIE. [Link]
- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in the laboratory.
Understanding the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable route involves three key stages:
-
Nucleophilic Aromatic Substitution: Formation of the key intermediate, ethyl 4-(methylamino)-3-nitrobenzoate, from ethyl 4-chloro-3-nitrobenzoate.
-
Reduction of the Nitro Group: Conversion of the nitro-intermediate to ethyl 3-amino-4-(methylamino)benzoate.
-
Cyclization: Formation of the benzimidazole ring using a one-carbon source, such as formic acid.
This guide will break down each of these stages, addressing potential challenges and offering solutions to common problems.
Visualizing the Workflow
Caption: Synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate
Q1: My yield for the nucleophilic aromatic substitution of ethyl 4-chloro-3-nitrobenzoate with methylamine is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this step often stem from incomplete reaction or side reactions. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate duration, typically 3-5 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Molar Ratio of Methylamine: An excess of methylamine is crucial to drive the reaction to completion. A molar ratio of 3.5 to 5 equivalents of methylamine to one equivalent of ethyl 4-chloro-3-nitrobenzoate is recommended.[1]
-
-
Side Reactions:
-
Dialkylation: While less common, the product's secondary amine could potentially react further. Using a significant excess of methylamine helps to minimize this.
-
Hydrolysis of the Ester: If using an aqueous solution of methylamine, prolonged reaction times at high temperatures can lead to some hydrolysis of the ethyl ester to the corresponding carboxylic acid. Work-up conditions should be optimized to remove this acidic impurity.
-
Troubleshooting Table: Step 1
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time and monitor by TLC. Ensure a sufficient excess of methylamine is used. |
| Side reactions (e.g., ester hydrolysis) | Minimize reaction time once the starting material is consumed. Purify the crude product by column chromatography. | |
| Product is difficult to purify | Presence of unreacted starting material and/or side products | Optimize reaction conditions for full conversion. Utilize column chromatography for purification if recrystallization is ineffective. |
Part 2: Reduction of Ethyl 4-(methylamino)-3-nitrobenzoate
Q2: I'm having trouble with the reduction of the nitro group. What are the most reliable methods and what pitfalls should I avoid?
A2: The reduction of the nitro group to an amine is a critical step. The most common and effective method is catalytic hydrogenation.
-
Catalytic Hydrogenation (H₂/Pd-C):
-
Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is paramount. Ensure you are using a fresh, high-quality catalyst. Deactivated or "poisoned" catalysts are a common cause of incomplete reduction.
-
Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, using a Parr shaker or a similar apparatus at elevated hydrogen pressure (e.g., 60 psi) can significantly improve the reaction rate and ensure complete conversion.[2]
-
Solvent: Methanol or ethanol are excellent solvent choices for this reaction.[2][3]
-
Reaction Monitoring: TLC is an effective way to monitor the disappearance of the starting material. The product, being an aniline derivative, will have a different Rf value and may be more UV active.
-
-
Alternative Reducing Agents:
-
If catalytic hydrogenation is not feasible, other reducing agents like tin(II) chloride (SnCl₂) in ethanol can be employed.[4] However, the work-up for these reactions can be more complex due to the formation of metal salts.
-
Troubleshooting Table: Step 2
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reduction | Deactivated Pd/C catalyst | Use fresh, high-quality catalyst. |
| Insufficient hydrogen pressure | Increase hydrogen pressure (if equipment allows). | |
| Reaction time too short | Monitor by TLC and continue the reaction until the starting material is consumed. | |
| Product is dark or discolored | Oxidation of the diamine product | Work up the reaction promptly after completion. Consider performing the filtration of the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Low isolated yield | Product loss during work-up | Ensure complete extraction of the product from the aqueous phase during work-up. |
Q3: My isolated diamine product, ethyl 3-amino-4-(methylamino)benzoate, seems to be unstable. How should I handle and store it?
A3: Aromatic diamines are susceptible to oxidation, which can lead to discoloration and the formation of impurities.[5] It is best to use the product in the next step as soon as possible after isolation and drying. If storage is necessary, keep it in a tightly sealed container under an inert atmosphere (nitrogen or argon) and in a refrigerator or freezer to minimize degradation.
Part 3: Cyclization to this compound
Q4: What are the optimal conditions for the cyclization of ethyl 3-amino-4-(methylamino)benzoate with formic acid?
A4: The Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid, is a classic and effective method for forming the benzimidazole ring.[6]
-
Reaction Conditions: Heating the diamine with formic acid is the most straightforward approach. The reaction is typically heated on a water bath at 100°C for about 2 hours.[7]
-
Formic Acid as Reagent and Solvent: In many cases, an excess of formic acid can serve as both the reactant and the solvent.
-
Work-up: After the reaction is complete, the excess formic acid is neutralized with a base, such as 10% sodium hydroxide solution, until the mixture is alkaline.[7] The product will then precipitate and can be collected by filtration.
Q5: I am observing the formation of side products during the cyclization step. What are they and how can I avoid them?
A5: The primary challenge in this step is to ensure the selective formation of the desired N-methylated benzimidazole.
-
Formation of the N-H Benzimidazole: If the cyclization is not driven to completion or if there is any demethylation, you may see the formation of the corresponding N-H benzimidazole (ethyl 1H-benzo[d]imidazole-6-carboxylate). Using a sufficient excess of formic acid and ensuring adequate heating can help to favor the formation of the desired product.
-
Incomplete Cyclization: If the reaction is not heated for a sufficient amount of time, you may isolate the formamide intermediate. Monitor the reaction by TLC to ensure the complete conversion of the starting diamine.
Troubleshooting Table: Step 3
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete cyclization | Ensure adequate heating time and temperature (e.g., 100°C for 2 hours). |
| Product loss during neutralization and precipitation | Add the base slowly and with cooling to avoid overheating. Ensure the pH is sufficiently alkaline to precipitate the product completely. | |
| Presence of N-H benzimidazole impurity | Incomplete reaction or demethylation | Use a sufficient excess of formic acid and ensure the reaction goes to completion. |
| Product is difficult to purify | Presence of starting material or side products | If recrystallization is insufficient, purify the product using column chromatography on silica gel. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate
This protocol is adapted from established methods for the esterification of nitrobenzoic acids.[8]
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
Procedure:
-
Suspend 4-chloro-3-nitrobenzoic acid in ethanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Heat the mixture to reflux for 12-18 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid by vacuum filtration and wash with cold ethanol and then hexane to afford the desired product.
Protocol 2: Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate
This protocol is based on the nucleophilic aromatic substitution of similar substrates.[1]
Materials:
-
Ethyl 4-chloro-3-nitrobenzoate
-
Aqueous methylamine solution (25-40%)
-
Acetic acid
Procedure:
-
In a round-bottom flask, combine ethyl 4-chloro-3-nitrobenzoate and the aqueous methylamine solution (3.5-5 equivalents).
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
After cooling to room temperature, carefully adjust the pH to approximately 3 with the dropwise addition of acetic acid.
-
The product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 3: Synthesis of Ethyl 3-amino-4-(methylamino)benzoate
This protocol is based on the catalytic hydrogenation of the corresponding nitro compound.[2][3]
Materials:
-
Ethyl 4-(methylamino)-3-nitrobenzoate
-
Methanol
-
5% or 10% Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
Dissolve ethyl 4-(methylamino)-3-nitrobenzoate in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (as monitored by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product as a light brown powder.
Protocol 4: Synthesis of this compound
This protocol is adapted from the general procedure for benzimidazole synthesis from o-phenylenediamines and formic acid.[7]
Materials:
-
Ethyl 3-amino-4-(methylamino)benzoate
-
Formic acid (88-98%)
-
10% Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, add ethyl 3-amino-4-(methylamino)benzoate and an excess of formic acid.
-
Heat the mixture on a water bath at 100°C for 2 hours.
-
Cool the reaction mixture and slowly add 10% sodium hydroxide solution with constant stirring until the mixture is alkaline (check with pH paper).
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Typical Yield | Key Characterization Notes |
| Ethyl 4-(methylamino)-3-nitrobenzoate | 224.21 | >95%[1] | Yellow solid. |
| Ethyl 3-amino-4-(methylamino)benzoate | 194.23 | 82-88%[2][3] | Light brown powder, sensitive to oxidation. |
| This compound | 204.23 | Variable, dependent on optimization | White to off-white solid. |
Visualizing the Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting low yields.
References
-
CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine. [Link]
- Google Patents.
- Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Organic Syntheses. Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. [Link]
-
National Center for Biotechnology Information. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
-
National Center for Biotechnology Information. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
-
ResearchGate. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
ACS Publications. Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. [Link]
-
National Center for Biotechnology Information. Ethyl 4-chloro-3-nitrobenzoate. [Link]
-
ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
-
ACS Publications. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]
-
ResearchGate. Mechanism for the cyclization reaction between O-phenylenediamine and carboxylic group to form benzimidazole. [Link]
- Google Patents.
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
-
DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. [Link]
-
Royal Society of Chemistry. Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. [Link]
-
Au-e.org. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
-
ResearchGate. METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). [Link]
-
ACS Publications. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. [Link]
-
Royal Society of Chemistry. Supporting Information for. [Link]
-
MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]
-
ResearchGate. Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. [Link]
-
MDPI. Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. [Link]
-
J-STAGE. PREPARATION OF CYCLIC -AMINO ACID DERIVATIVES WITH QUATERNARY CARBON CENTER VIA A RADICAL ADDITION-CYCLIZATION SEQUENCE. [Link]
-
ResearchGate. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
- Google Patents.
-
MDPI. High-Performance CoxNiy@NC/SiO2 Catalysts Derived from ZIF-67 for Enhanced Hydrogenation of 1-Nitronaphthalene. [Link]
-
Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]
-
ResearchGate. Synthesis of Some Benzimidazolyl- and Ethylbenzimidazolylamine Derivatives. [Link]
-
PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]
Sources
- 1. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 2. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE | 66315-23-9 [chemicalbook.com]
- 4. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the column chromatography of this important benzimidazole derivative.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process, offering potential causes and actionable solutions.
Problem 1: Poor Separation or Co-elution of the Product with Impurities
Scenario: Your collected fractions show a mixture of your desired product and closely related impurities, as observed by TLC or other analytical techniques.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for resolving the target compound from impurities. Benzimidazole derivatives, being polar, require careful selection of the eluent.[1][2]
-
Solution: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) first.[3] A good starting point for benzimidazoles is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[1][4] Aim for an Rf value of your target compound between 0.25 and 0.35 on the TLC plate to ensure good separation on the column.[5] If separation is still poor, consider a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity.[2][6]
-
-
Column Overloading: Applying too much crude sample to the column can lead to broad bands and poor separation.[7]
-
Improper Column Packing: An unevenly packed column results in channeling of the mobile phase, leading to band broadening and inefficient separation.[6]
Problem 2: Low or No Recovery of the Product
Scenario: After running the column, you find that the yield of your purified product is significantly lower than expected, or you cannot detect it in the collected fractions.
Potential Causes & Solutions:
-
Compound Decomposition on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[10] Benzimidazoles, being basic, can interact strongly with the acidic silanol groups.[11]
-
Solution: Test the stability of your compound on a silica TLC plate before running the column.[10] If decomposition is observed, you can either use a different stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent.[11][12]
-
-
Compound is Too Polar and Stuck on the Column: Highly polar compounds may adsorb very strongly to the silica gel and not elute with the chosen solvent system.[10]
-
Solution: If your compound remains at the baseline of the TLC even with highly polar solvents like 100% ethyl acetate, you may need to switch to a more polar mobile phase, such as a mixture of methanol and dichloromethane.[13] Adding a small percentage of methanol (up to 10%) can significantly increase the eluting power.[13]
-
-
Compound is Insoluble in the Eluent: If the crude mixture is not soluble in the mobile phase, it will not move through the column effectively.[10]
-
Solution: If solubility is an issue, you can employ a "dry loading" technique.[9] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2][9]
-
Problem 3: Tailing or Streaking of the Product Band
Scenario: The spots on your TLC plates from the column fractions appear elongated or streaked, indicating poor chromatographic behavior.
Potential Causes & Solutions:
-
Strong Interaction with Stationary Phase: The basic nitrogen atoms in the benzimidazole ring can interact strongly with the acidic silanol groups on the silica surface, causing tailing.[11]
-
Sample Overload: Applying too much sample can also lead to tailing.[11]
-
Solution: Reduce the amount of sample loaded onto the column.
-
-
Inappropriate pH of the Mobile Phase: The ionization state of your compound can significantly affect its retention and peak shape.[14][15][16]
-
Solution: For basic compounds like benzimidazoles, maintaining a neutral to slightly basic pH in the mobile phase (if using aqueous mixtures for reversed-phase) can suppress ionization and reduce tailing.[15] For normal-phase chromatography, the addition of a basic modifier as mentioned above serves a similar purpose.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For normal-phase chromatography, silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and effective stationary phase for the purification of benzimidazole derivatives.[1] If your compound shows instability on silica, neutral alumina can be a good alternative.[12] For reversed-phase chromatography, a C18-bonded silica is typically used.[17]
Q2: How do I select the optimal solvent system for the column?
A2: The best practice is to first perform a TLC analysis with various solvent systems.[3] A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[13] The ideal solvent system will give your desired compound an Rf value between 0.25 and 0.35.[5] This ensures that the compound moves down the column at a reasonable rate, allowing for good separation from impurities.
| Compound Polarity | Suggested Starting Solvent System |
| Non-polar | 5% Ethyl Acetate in Hexane |
| Moderately Polar | 20-50% Ethyl Acetate in Hexane[13] |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane[13] |
Q3: What are the common impurities I should look out for?
A3: Common impurities can include unreacted starting materials, by-products from the synthesis, and degradation products.[18][19] For the synthesis of benzimidazoles, these might include the starting o-phenylenediamine and carboxylic acid derivatives.[1] It's also possible to have regioisomers or over-alkylated products. Identifying potential impurities beforehand can aid in developing a more effective purification strategy.[18]
Q4: Can I use gradient elution for this purification?
A4: Yes, gradient elution is often very effective, especially for complex mixtures where impurities have a wide range of polarities.[6] You would start with a less polar solvent system to elute the non-polar impurities and then gradually increase the polarity of the mobile phase to elute your product and any more polar impurities.[2] This can improve resolution and shorten the overall purification time.
Q5: How can I visualize the compound on a TLC plate and during column chromatography?
A5: Benzimidazole derivatives often have a UV chromophore due to the aromatic rings. Therefore, the spots can be visualized under a UV lamp, typically at 254 nm.[2] This is a non-destructive method that allows you to monitor the progress of your column by spotting the collected fractions on a TLC plate.
III. Experimental Protocols
Protocol 1: Column Packing (Wet Slurry Method)
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing.
-
Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
Add another thin layer of sand on top of the silica to prevent disturbance.[9]
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.[2]
Protocol 2: Sample Loading (Dry Loading Method)
-
Dissolve your crude this compound in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to the solution.[2]
-
Thoroughly mix and then remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed and equilibrated column.
-
Gently add a thin layer of sand over the sample.
-
Slowly add the initial mobile phase to the column and begin elution.
IV. Visualizations
Troubleshooting Workflow for Column Chromatography
Caption: A troubleshooting workflow for common column chromatography issues.
V. References
-
Troubleshooting Flash Column Chromatography - Department of Chemistry: University of Rochester. Available from: [Link]
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available from: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available from: [Link]
-
Optimize column loading strategy to gain productivity in protein purification - Cytiva. Available from: [Link]
-
Prep Chromatography Loading for Maximum Recoveries and Yields - Phenomenex. Available from: [Link]
-
LC Chromatography Troubleshooting Guide - HALO Columns. Available from: [Link]
-
At-column dilution for improved loading in preparative chromatography - ResearchGate. Available from: [Link]
-
How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. Available from: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
-
10 tips for optimising chromatography performance. - KRSS Ltd. Available from: [Link]
-
Mastering Stationary Phases: Selection Criteria and Method Development - Sorbtech. Available from: [Link]
-
How can I select the solvent system for column chromatography? - ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC - PubMed Central. Available from: [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry: University of Rochester. Available from: [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. Available from: [Link]
-
Different Types of Stationary Phases in Liquid Chromatography - Veeprho. Available from: [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available from: [Link]
-
12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. Available from: [Link]
-
Tips and Tricks for the Lab: Column Choices - ChemistryViews. Available from: [Link]
-
Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC - ResearchGate. Available from: [Link]
-
Enantioselective auto- and cross catalytic reactions - University of Groningen. Available from: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Available from: [Link]
-
How Does pH Affect Chromatography? - Chemistry For Everyone - YouTube. Available from: [Link]
-
Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst - The Royal Society of Chemistry. Available from: [Link]
-
Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. Available from: [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Available from: [Link]
-
D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Available from: [Link]
-
Supporting information - Beilstein Journals. Available from: [Link]
-
Pharmaceutical Impurity Testing and Identification - Intertek. Available from: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available from: [Link]
-
ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate - Asian Journal of Research in Chemistry. Available from: [Link]
-
Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Available from: [Link]
-
Impurity Control During API Development - YouTube. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. chromtech.com [chromtech.com]
- 7. krssltd.com [krssltd.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sorbtech.com [sorbtech.com]
- 13. Chromatography [chem.rochester.edu]
- 14. agilent.com [agilent.com]
- 15. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 16. youtube.com [youtube.com]
- 17. veeprho.com [veeprho.com]
- 18. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 19. Pharmaceutical Impurity Testing and Identification [intertek.com]
Technical Support Center: Synthesis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important benzimidazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound typically follows a multi-step pathway, most commonly involving the formation of a substituted o-phenylenediamine followed by cyclization to form the benzimidazole core. A prevalent and efficient strategy begins with a substituted nitroaniline, which undergoes reduction and subsequent one-pot cyclization. Each step, however, presents a unique set of challenges and potential for impurity generation. This guide will dissect the most common synthetic route, highlighting critical parameters and potential pitfalls at each stage.
A highly convergent and common synthetic approach is the reductive cyclization of ethyl 4-(methylamino)-3-nitrobenzoate with a suitable one-carbon source. This method is often preferred for its efficiency.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format to help you troubleshoot your synthesis.
Step 1: Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate
This key intermediate is typically prepared via nucleophilic aromatic substitution of a halogenated precursor.
Q1: My reaction to form ethyl 4-(methylamino)-3-nitrobenzoate from ethyl 4-chloro-3-nitrobenzoate is sluggish and incomplete, with significant starting material remaining on my TLC. What can I do?
A1: Incomplete conversion is a common issue in this nucleophilic aromatic substitution. Here are several factors to consider:
-
Reaction Time and Temperature: Ensure you are refluxing for an adequate duration, typically 3-5 hours.[2] If the reaction is still incomplete, a modest increase in temperature (if solvent permits) or extending the reaction time can be beneficial.
-
Methylamine Concentration: The protocol often uses a 25% aqueous solution of methylamine.[2] Ensure the concentration is accurate. Using an older bottle where methylamine may have evaporated can lead to a lower effective concentration.
-
Solvent Choice: While often performed in the aqueous methylamine solution, the choice of a co-solvent can sometimes improve solubility and reaction rates. However, for this specific reaction, the aqueous solution is standard.
-
Purity of Starting Material: Impurities in the ethyl 4-chloro-3-nitrobenzoate can inhibit the reaction. Confirm its purity before starting.
Q2: After acidification to precipitate my product, I get an oily substance instead of a solid. How can I resolve this?
A2: Oiling out is usually due to the presence of impurities that depress the melting point of the product or incomplete removal of solvents.
-
Purification is Key: If you obtain an oil, it's best to extract the product with a suitable organic solvent like ethyl acetate, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The resulting crude material can then be purified by column chromatography on silica gel or recrystallized from a solvent system like ethanol/water.[2]
-
Controlled Precipitation: During the acidification with acetic acid, add it dropwise while vigorously stirring and cooling the mixture in an ice bath. This slower precipitation can promote the formation of a crystalline solid.
Step 2: Reductive Cyclization to Form the Benzimidazole Ring
This critical step involves the reduction of the nitro group and subsequent cyclization. A common method is a one-pot reaction using a reducing agent like sodium dithionite (Na₂S₂O₄).[1]
Q3: My TLC plate shows multiple spots after the reductive cyclization of ethyl 4-(methylamino)-3-nitrobenzoate. What are the likely side products?
A3: The formation of multiple products points to incomplete reduction, incomplete cyclization, or side reactions of the intermediate diamine. The table below summarizes the most common side products.
| Side Product | Reason for Formation | Suggested Mitigation Strategy |
| Ethyl 3-amino-4-(methylamino)benzoate | Incomplete cyclization. The diamine is formed but does not react with the C1 source (e.g., formic acid or an aldehyde). | Ensure sufficient C1 source is present and that reaction conditions (temperature, catalyst) are adequate for cyclization. |
| Nitroso or Hydroxylamine intermediates | Incomplete reduction of the nitro group. This is common with milder reducing agents or insufficient stoichiometry.[3][4] | Use a sufficient excess of a strong reducing agent like sodium dithionite.[1] Monitor the reaction by TLC to ensure full conversion of the nitro group. |
| Azo or Azoxy Dimers | Over-reduction or side reactions of partially reduced intermediates, especially with metal hydrides.[4][5] | Choose a chemoselective reducing agent. Catalytic hydrogenation (H₂/Pd/C) or sodium dithionite are generally effective for converting nitro groups to amines without forming azo compounds.[1][5] |
| Unsubstituted Benzimidazole (at C2) | If using an aldehyde as the C1 source, oxidation of the aldehyde to the corresponding carboxylic acid can occur, which may not cyclize as efficiently. If formic acid is used, decarboxylation can be an issue under harsh conditions. | Use fresh aldehyde. If using formic acid, maintain careful temperature control. |
Q4: The yield of my desired benzimidazole is low, and I isolate a significant amount of the diamine intermediate, ethyl 3-amino-4-(methylamino)benzoate. How can I improve the cyclization efficiency?
A4: The accumulation of the diamine intermediate indicates that the cyclization step is the bottleneck.
-
Choice of C1 Source and Catalyst: The classic Phillips method involves heating the diamine with a carboxylic acid (like formic acid) under harsh acidic conditions (e.g., refluxing in HCl).[6] This can be effective but may not be suitable for all substrates.
-
One-Pot Procedures: A one-pot synthesis where the diamine is formed in situ and immediately cyclizes is often more efficient. For instance, reacting ethyl 4-(methylamino)-3-nitrobenzoate with an aldehyde in the presence of sodium dithionite allows for simultaneous reduction and cyclization.[1]
-
Temperature: Ensure the reaction temperature is high enough to drive the cyclization to completion. For many benzimidazole syntheses, reflux conditions are required.[7][8][9]
Visualizing the Synthetic Pathway and Side Reactions
The following diagram illustrates the primary synthetic route and the points at which common side products can emerge.
Caption: Synthetic pathway and formation of key side products.
Frequently Asked Questions (FAQs)
Q1: Can I perform a Fischer-type synthesis to get to the benzimidazole core?
A1: The Fischer indole synthesis is specific for the formation of indoles from phenylhydrazines and carbonyl compounds.[10][11] While mechanistically distinct, analogous acid-catalyzed condensation and cyclization reactions are at the heart of many benzimidazole syntheses, like the Phillips method, which involves condensing an o-phenylenediamine with a carboxylic acid.[6]
Q2: My final product is dark-colored. What is the cause and how can I purify it?
A2: Dark coloration is often due to the presence of highly conjugated impurities, such as azo compounds or other oxidation byproducts.[4][5] These can form during the nitro reduction step. Purification via column chromatography on silica gel is usually effective. If the product is crystalline, recrystallization from a suitable solvent like ethanol or ethyl acetate can also remove colored impurities.
Q3: I am considering esterifying the benzimidazole-6-carboxylic acid at the end of the synthesis instead of the beginning. What are the potential side reactions?
A3: Performing the esterification on the final benzimidazole core is a viable alternative. The most common method would be a Fischer esterification, refluxing the carboxylic acid in ethanol with a catalytic amount of strong acid (e.g., H₂SO₄).[2] Potential side reactions include:
-
N-Alkylation: While less likely under these conditions, it's possible for the imidazole nitrogen to be alkylated, though this typically requires different conditions.
-
Incomplete Esterification: As with any esterification, the reaction is an equilibrium. Using a large excess of ethanol and a dehydrating agent or a method to remove water can drive the reaction to completion.
-
Formation of N-methylimidazole as a byproduct: This is more of a concern when using specific reagents like imidazole carbamates for esterification, where the imidazole leaving group can be alkylated.[12]
Q4: What is the role of an oxidizing agent in some benzimidazole syntheses?
A4: Some synthetic routes to benzimidazoles involve the condensation of an o-phenylenediamine with an aldehyde. This initially forms a dihydrobenzimidazole intermediate, which must then be oxidized to the aromatic benzimidazole. A variety of oxidizing agents can be used, including sodium metabisulfite (Na₂S₂O₅), copper(II) acetate, or even air.[8][9] In the case of reductive cyclization starting from a nitro compound, this oxidation step is not necessary as the aromatic ring is formed directly upon elimination of water during the cyclization of the diamine with the C1 source.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate
(Adapted from established industrial methods for similar compounds)[2]
Materials:
-
Ethyl 4-chloro-3-nitrobenzoate
-
25% aqueous methylamine solution
-
Acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-chloro-3-nitrobenzoate and the 25% aqueous methylamine solution.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully adjust the pH of the reaction mixture to approximately 4-5 by the dropwise addition of acetic acid in an ice bath.
-
The product, ethyl 4-(methylamino)-3-nitrobenzoate, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: One-Pot Reductive Cyclization to this compound
(Based on a similar reported procedure)[1]
Materials:
-
Ethyl 4-(methylamino)-3-nitrobenzoate
-
Formic acid (or another suitable C1 source like an aldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction flask, dissolve ethyl 4-(methylamino)-3-nitrobenzoate in DMSO.
-
Add formic acid (as the C1 source for the C2 position of the benzimidazole).
-
Add sodium dithionite portion-wise to the stirred solution. An excess of the reducing agent is typically required.
-
Heat the reaction mixture (e.g., to 90°C) for several hours until TLC indicates the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The crude product should precipitate. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
-
García, A., et al. (2018). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. National Institutes of Health. Available at: [Link]
-
Movassaghi, M., & Hunt, D. K. (2022). Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. National Institutes of Health. Available at: [Link]
-
Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
-
Banu, H., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health. Available at: [Link]
-
Glushkov, V. A., et al. (2010). Synthesis and Cyclization of 2-Amino- and 2-Methyl-Substituted 1,3-Diaminobenzimidazolium Salts. ResearchGate. Available at: [Link]
-
Bhat, M. A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available at: [Link]
-
Vasantha, B., et al. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Publishing. Available at: [Link]
-
Li, W., et al. (2017). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Indolylbenzimidazoles Using Fischer′s Indole Method. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Available at: [Link]
-
Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. ResearchGate. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. National Center for Biotechnology Information. Available at: [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
-
Wikipedia contributors. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you navigate the complexities of this synthesis.
The synthesis of this compound typically involves a multi-step process, including the formation of the benzimidazole core followed by N-methylation and esterification, or variations in the order of these steps. This guide will address common challenges encountered during this synthetic sequence.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: My overall yield for the synthesis is consistently low. What are the most critical parameters to investigate?
Answer: Low yields in multi-step syntheses like this are a common challenge and can be attributed to several factors.[1][2] The primary parameters to investigate are reaction conditions at each step, the purity of your starting materials, and the efficiency of your work-up and purification procedures.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, and catalyst choice can significantly impact your yield.[1][3] For benzimidazole synthesis, polar solvents like methanol or ethanol often prove effective.[3] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heat.[3][4]
-
Purity of Reagents: The purity of your starting materials, such as the substituted o-phenylenediamine, is critical. Impurities can lead to side reactions, reducing the yield of the desired product.[1]
-
Catalyst Activity: The choice and concentration of the catalyst are crucial. For the cyclization step, various catalysts from simple acids to metal-based catalysts can be employed.[2] The N-methylation step is highly dependent on the choice of base and methylating agent.[5]
Question 2: I am observing the formation of multiple products during the N-methylation step, leading to a difficult purification process. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the N-methylation of unsymmetrically substituted benzimidazoles is a frequent challenge due to the presence of two reactive nitrogen atoms.[5] The formation of both the N1 and N3 methylated isomers is common.[5]
To improve regioselectivity, consider the following:
-
Steric Hindrance: If your benzimidazole intermediate has a bulky substituent, methylation will likely be favored at the less sterically hindered nitrogen.
-
Base and Solvent System: The choice of base and solvent is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) can favor methylation at the N1 position for many substrates.[6]
-
Biocatalysis: For highly selective methylation, consider biocatalytic methods. Engineered methyltransferases can offer exceptional regioselectivity, often exceeding a 99:1 ratio, under mild conditions.[6]
Question 3: During the final esterification step, I am experiencing incomplete conversion or decomposition of my starting material. What are the likely causes and how can I mitigate them?
Answer: Incomplete conversion or decomposition during esterification can be due to several factors:
-
Reaction Conditions: Traditional Fischer esterification (acid catalyst in alcohol) may require harsh conditions that can lead to the degradation of the benzimidazole core.
-
Activation of the Carboxylic Acid: For a milder approach, consider activating the carboxylic acid intermediate. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can promote the efficient conversion of carboxylic acids to their corresponding benzimidazoles in a one-pot synthesis under mild, acid-free conditions.[7] Imidazole carbamates are another class of reagents that can mediate chemoselective esterification.[8]
-
Purity of the Carboxylic Acid: Ensure the benzimidazole carboxylic acid intermediate is pure and dry before proceeding with the esterification.
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis of this compound.
Question 1: What are the most common synthetic routes to prepare the benzimidazole core?
Answer: The two most common and well-established methods for synthesizing the benzimidazole core are:
-
Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[2][9]
-
Weidenhagen Reaction: This method utilizes the condensation of an o-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent.[2][9]
Modern variations of these reactions often employ catalysts to improve yields and reaction conditions, sometimes under microwave irradiation to reduce reaction times.[10][11]
Question 2: How can I effectively monitor the progress of my reaction?
Answer: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions.[4][12] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Question 3: What are the best practices for purifying the final product, this compound?
Answer: Purification of the final product typically involves column chromatography or recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts.[12] The choice of solvent system (eluent) is critical and should be determined by running TLC in various solvent mixtures to achieve good separation.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method for obtaining a highly pure solid. The choice of solvent is key; the ideal solvent will dissolve the compound at high temperatures but not at low temperatures.
Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Formation via Reductive Cyclization
This protocol is a one-pot synthesis from an o-nitroaniline precursor.[10][13][14]
-
Dissolve the substituted o-nitroaniline and the desired aldehyde in a suitable solvent such as ethanol or DMF.[10][13]
-
Add a reducing agent, for example, sodium dithionite (Na₂S₂O₄), to the mixture.[10][13]
-
The reaction can be heated or irradiated with microwaves to facilitate the reaction.[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate work-up, which may include quenching the reaction, extraction with an organic solvent, and drying of the organic layer.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Methylation of the Benzimidazole Core
-
Dissolve the benzimidazole intermediate in a dry, aprotic solvent like THF or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as sodium hydride (NaH), and stir the mixture.
-
Slowly add the methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench carefully with water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Purify the product using column chromatography.
Visualizations
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting synthetic chemistry problems.
Key Parameters for Optimization
Caption: Interrelated parameters influencing the optimization of the synthesis.
Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Solvent | Dichloromethane | Ethanol | DMF | Higher yield in Ethanol[3] |
| Catalyst | None | Acid Catalyst | Metal Catalyst | Catalyst significantly increases yield[1] |
| Temperature | Room Temp | 50 °C | 80 °C | Moderate temperature often optimal[3] |
| Reaction Time | 2 hours | 6 hours | 12 hours | Monitor by TLC for optimal time[4] |
References
- Saetan, J., Purahong, N., La-Ongthong, K., Hassa, N., Chotsaeng, N., Kuhakarn, C., & Meesin, J. (2021). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry.
- Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).
- González, J., El Kazzouli, S., Guillaumet, G., & Akssira, M. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223.
- A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cycliz
- One-Pot Synthesis of Benzimidazoles from o-Nitroanilines under Microwaves via a Reductive Cycliz
- Saetan, J., Purahong, N., La-Ongthong, K., Hassa, N., Chotsaeng, N., Kuhakarn, C., & Meesin, J. (2021). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Mahidol University.
- Technical Support Center: Troubleshooting Benzimidazole Synthesis. (2025). Benchchem.
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. (2025). Benchchem.
- Technical Support Center: Optimizing Benzimidazole Deriv
- Optimization of benzimidazole synthesis. (n.d.).
- Benzimidazole N-Methylation: A Technical Support Guide. (2025). Benchchem.
- optimization of reaction conditions for benzimidazole synthesis. (2025). Benchchem.
- Regioselective N-methylation of functionalized benzimidazoles on a... (n.d.).
- Optimization of the synthesis of benzimidazole derivative from citronellal a. (n.d.).
- troubleshooting guide for low conversion rates in benzimidazole synthesis. (2025). Benchchem.
- Technical Support Center: Regioselective N-Methylation of Benzimidazoles. (2025). Benchchem.
- METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). (2025).
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2021). MDPI.
- Methods for Synthesizing Benzimidazole Carboxylic Acids. (2024).
- Process for the preparation of benzimidazole derivatives and salts thereof. (2013).
- Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. (1968). Indian Academy of Sciences.
- Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)... (n.d.).
- 5-Benzimidazolecarboxylic acid 96 15788-16-6. (n.d.). Sigma-Aldrich.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- facile preparation of substituted benzimidazole-2-carboxyl
- Ethyl 4-fluoro-3-nitrobenzoate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379.
- Barasa, L., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(63), 36243–36248.
- Haffemayer, B., & Gillingham, D. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4664–4666.
- Synthesis of benzimidazole. (2017). Slideshare.
- Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester. (2015).
- Al-Ostath, A., Al-Assaf, N. S., Al-Wahaibi, L. H., Al-Masoudi, W. A., & El-Emam, A. A. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs: Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969.
- Benzimidazole. (n.d.). Organic Syntheses Procedure.
- Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3066.
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]... (2021). PubMed Central.
- Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3066.
- Methyl 4-fluoro-3-nitrobenzo
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Technical Support Center: Troubleshooting the Synthesis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target molecule.
I. Troubleshooting Guide: Common Experimental Failures
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Benzimidazole Core
Question: My initial cyclization reaction to form the benzimidazole ring from 3,4-diaminobenzoic acid and formic acid is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the initial benzimidazole synthesis, often a variation of the Phillips-Ladenburg reaction, can be attributed to several factors.[1]
-
Suboptimal Reaction Conditions: High temperatures are often required, but excessive heat can lead to degradation of starting materials or the product.[2] Conversely, temperatures that are too low will result in an incomplete reaction.[3]
-
Purity of Reactants: Impurities in the 3,4-diaminobenzoic acid, such as oxidized species, can significantly hinder the cyclization process.
-
Protocol: Use freshly purified 3,4-diaminobenzoic acid. If oxidation is suspected (discoloration of the starting material), consider recrystallization or purification by column chromatography prior to use.
-
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, particularly if the reaction time is insufficient.
-
Protocol: Extend the reaction time and continue to monitor by TLC until the starting material is consumed.[3]
-
Issue 2: Inefficient Esterification of the Benzimidazole Carboxylic Acid
Question: I've successfully synthesized the benzimidazole-6-carboxylic acid, but the subsequent Fischer esterification with ethanol is yielding a complex mixture of products with a low yield of the desired ethyl ester. What is going wrong?
Answer: Fischer esterification, while a classic transformation, can be problematic. The presence of multiple spots on a TLC plate is a common indicator of side reactions.[5][6]
-
Incomplete Reaction: Esterification is an equilibrium-driven process. Without effectively removing the water generated, the reaction will not proceed to completion.
-
Protocol: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a large excess of ethanol to shift the equilibrium towards the product.
-
-
Side Reactions: The acidic conditions and heat required for esterification can promote side reactions.[6]
-
Self-condensation: Two molecules of the benzimidazole carboxylic acid can potentially react to form an anhydride.
-
Degradation: The benzimidazole core may be susceptible to degradation under prolonged exposure to strong acid and high temperatures.
-
Protocol:
-
Catalyst Choice: Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄).
-
Temperature Control: Maintain the lowest effective reflux temperature.
-
Reaction Monitoring: Closely monitor the reaction by TLC and stop the reaction as soon as the starting carboxylic acid is consumed to minimize byproduct formation.[6]
-
-
-
Purification Challenges: The polarity of the starting material, product, and byproducts may be similar, complicating purification by column chromatography.
-
Protocol: After the reaction, neutralize the excess acid with a mild base like sodium bicarbonate. If purification by column chromatography is challenging, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Issue 3: Poor Regioselectivity in N-Methylation
Question: The N-methylation of my ethyl benzimidazole-6-carboxylate is producing a mixture of the N1 and N3 methylated isomers, which are difficult to separate. How can I improve the regioselectivity of this step?
Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted benzimidazoles is a well-known challenge due to the tautomeric nature of the benzimidazole ring.[7]
-
Tautomerism: The proton on the imidazole nitrogen can reside on either nitrogen atom, leading to two distinct nucleophilic sites for methylation.
-
Steric and Electronic Effects: The electronic properties and steric bulk of the substituents on the benzimidazole ring influence the nucleophilicity of the two nitrogen atoms.[7]
-
Protocol:
-
Base and Solvent System: The choice of base and solvent is critical for controlling selectivity. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) often favors methylation at the less sterically hindered nitrogen.[8]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product.
-
Alternative Methylating Agents: While methyl iodide is common, other methylating agents like dimethyl sulfate can sometimes offer different selectivity profiles.
-
Biocatalysis: For highly challenging cases, engineered methyltransferases can offer exceptional regioselectivity (often >99:1) under mild conditions.[8][9]
-
-
Issue 4: Formation of Quaternary Salt during N-Methylation
Question: I am observing the formation of a significant amount of an insoluble precipitate during my N-methylation reaction, which I suspect is a quaternary ammonium salt. How can I avoid this?
Answer: Over-methylation to form a quaternary benzimidazolium salt is a common side reaction, especially when using an excess of a reactive methylating agent.[7]
-
Excess Methylating Agent: Using a large excess of methyl iodide or dimethyl sulfate increases the likelihood of a second methylation event.
-
Reaction Conditions: Higher reaction temperatures can also promote the formation of the quaternary salt.
-
Protocol:
-
Stoichiometry: Carefully control the stoichiometry of the methylating agent, using only a slight excess (e.g., 1.05-1.1 equivalents).
-
Slow Addition: Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.[7]
-
Temperature Control: If heating is necessary, use the lowest effective temperature to drive the reaction to completion.
-
Purification: Fortunately, the quaternary salt is often insoluble in many organic solvents and can be easily removed by filtration.[7]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the initial benzimidazole ring formation?
A1: The synthesis of the benzimidazole core in this case typically follows the Phillips-Ladenburg reaction pathway.[1] It involves the condensation of an o-phenylenediamine (3,4-diaminobenzoic acid) with a carboxylic acid (formic acid) under acidic conditions and heat. The reaction proceeds through the formation of an intermediate amide, followed by an intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring.
Q2: Are there alternative, milder methods for the initial cyclization step?
A2: Yes, while the classical methods often require high temperatures, several modern approaches utilize milder conditions. For instance, methods using catalysts like ammonium chloride in ethanol at more moderate temperatures (80-90°C) have been reported to give good yields.[1] Additionally, one-pot syntheses promoted by reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can proceed under acid-free conditions and provide high yields.[10]
Q3: My final product appears to be contaminated with colored impurities. What is the likely cause and how can I purify it?
A3: Colored impurities can arise from the oxidation of the o-phenylenediamine starting material or the benzimidazole product itself.[11] Over-oxidation can lead to the formation of highly colored byproducts.
-
Purification Strategy:
Q4: What analytical techniques are essential for characterizing the final product, this compound?
A4: A combination of spectroscopic methods is crucial for unambiguous structure confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence and integration of all protons, including the ethyl group (triplet and quartet), the N-methyl group (singlet), and the aromatic protons.[12][13]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the distinct signals for all carbon atoms, including the carbonyl carbon of the ester group.[12][13]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: This can identify key functional groups, such as the carbonyl (C=O) stretch of the ester.[13]
III. Experimental Workflow and Troubleshooting Logic
To aid in your troubleshooting efforts, the following diagram outlines a logical workflow for diagnosing and resolving common issues in the synthesis of this compound.
Caption: A decision tree for troubleshooting the synthesis of this compound.
IV. Summary of Key Parameters
The following table summarizes the critical parameters and recommended starting points for each step of the synthesis.
| Reaction Step | Key Parameters | Recommended Starting Conditions | Common Issues |
| Benzimidazole Cyclization | Temperature, Reaction Time, Reactant Purity | Reflux at 100°C for 2+ hours | Low yield, Incomplete reaction |
| Fischer Esterification | Water Removal, Catalyst, Temperature | Dean-Stark or excess ethanol, catalytic H₂SO₄, gentle reflux | Complex mixture, Low conversion |
| N-Methylation | Base, Solvent, Stoichiometry, Temperature | NaH in DMF/THF, 1.05-1.1 eq. MeI, 0°C to RT | Regioisomers, Quaternary salt formation |
V. References
-
Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Retrieved from
-
Benchchem. (n.d.). Benzimidazole N-Methylation: A Technical Support Guide. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis. Retrieved from
-
Benchchem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Retrieved from
-
Benchchem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Regioselective N-Methylation of Benzimidazoles. Retrieved from
-
Barasa, L., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Hugentobler, K. G., et al. (2017). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of benzimidazole. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]
-
PubMed Central. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids. Retrieved from
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stability of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate under acidic/basic conditions
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate. It addresses common stability challenges encountered during experiments, particularly under acidic and basic conditions, and offers robust troubleshooting protocols and preventative measures.
Section 1: Core Stability Profile & Frequently Asked Questions
This section addresses the fundamental chemical stability of the molecule.
Question 1: What are the primary stability concerns when working with this compound?
The primary point of instability in this molecule is the ethyl ester functional group at the C-6 position. This group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction can be catalyzed by both acids and bases, meaning the compound can degrade if exposed to non-neutral aqueous environments, especially at elevated temperatures. The core heterocyclic structure, however, is remarkably robust.
Question 2: How stable is the benzimidazole ring system itself?
The benzimidazole ring is a defining feature known for its high level of chemical stability.[1] It is generally resistant to degradation by hot mineral acids (like hydrochloric acid) and strong alkalis.[1] While the benzene portion of the ring can be forced to oxidize under very harsh conditions, the fused heterocyclic system remains intact under the vast majority of experimental conditions used in drug development and research.[1][2] Therefore, for practical purposes, any observed degradation of the parent molecule is almost certainly occurring at the ester side chain, not the core ring.
Question 3: What are the expected degradation products under acidic and basic conditions?
The degradation pathway is predictable and centers on the hydrolysis of the ester.
-
Under Acidic Conditions: The molecule undergoes acid-catalyzed hydrolysis to yield 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid and ethanol .[3][4] This reaction is reversible.[3][5]
-
Under Basic Conditions: The molecule undergoes a base-promoted hydrolysis, often called saponification, to yield the salt of the carboxylic acid (e.g., sodium 1-methyl-1H-benzo[d]imidazole-6-carboxylate) and ethanol .[4][6] This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a stable carboxylate anion.[6]
Caption: General hydrolysis pathways under acidic (reversible) and basic (irreversible) conditions.
Section 2: Troubleshooting Guide for Unexpected Degradation
Scenario: You are performing an experiment, and subsequent analysis (e.g., by HPLC) of your sample containing this compound shows a new, more polar peak that grows over time.
Diagnostic Workflow
This workflow provides a logical path to identify the root cause of degradation.
Caption: A logical workflow for troubleshooting unexpected sample degradation.
Preventative Measures
The key to preventing unwanted hydrolysis is controlling the experimental environment.
| Parameter | Recommendation | Rationale (Causality) |
| pH | Maintain pH in the range of 6.0 - 7.5 . Use a well-characterized buffer system if necessary. | The rate of ester hydrolysis is at its minimum in the near-neutral pH range. The rate increases significantly in both acidic (pH < 5) and basic (pH > 8) conditions. |
| Solvent System | For storage, use aprotic solvents like acetonitrile (ACN), ethyl acetate, or dichloromethane (DCM). If aqueous solutions are necessary, prepare them fresh and use them promptly. | Hydrolysis requires water as a reactant.[3] Removing or minimizing water in the solvent system will dramatically slow or halt the degradation process. |
| Temperature | Store stock solutions at -20°C or lower . During experiments, keep samples on ice or in a cooled autosampler whenever possible. | Hydrolysis is a chemical reaction with activation energy. Lowering the temperature significantly reduces the kinetic rate of the reaction, thereby enhancing stability.[7] |
Section 3: Protocols for Controlled Hydrolysis
In some cases, such as for synthesizing a metabolite standard or developing a prodrug that activates in vivo, controlled hydrolysis is the desired outcome.
Protocol: Acid-Catalyzed Hydrolysis
This protocol is suitable for converting the ester to the carboxylic acid, but the reversible nature requires specific conditions to drive the reaction to completion.
Objective: To hydrolyze this compound to 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid.
Methodology:
-
Dissolution: Dissolve the ethyl ester in a minimal amount of a co-solvent like ethanol or methanol.
-
Acidification: Add an excess of dilute aqueous acid (e.g., 1 M to 3 M HCl or H₂SO₄). The large excess of water is critical to push the equilibrium towards the products, per Le Châtelier's principle.[5]
-
Heating: Heat the mixture under reflux for 2-6 hours. The reaction progress should be monitored.
-
Monitoring: Periodically take aliquots, neutralize them, and analyze by Thin Layer Chromatography (TLC) or HPLC to check for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture. The carboxylic acid product may precipitate upon cooling or after neutralization with a base (e.g., sodium bicarbonate).
-
Purification: The crude product can be collected by filtration and purified by recrystallization.
Protocol: Base-Promoted Hydrolysis (Saponification)
This is often the preferred method due to its speed and irreversible nature, which typically leads to higher yields and simpler product isolation.[5]
Objective: To synthesize the carboxylate salt, which can then be acidified to produce the carboxylic acid.
Methodology:
-
Dissolution: Dissolve the ethyl ester in a suitable alcohol, such as ethanol.
-
Base Addition: Add an aqueous solution of a strong base, typically 1-2 molar equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6]
-
Heating: Heat the mixture under reflux for 1-3 hours. Saponification is generally faster than acid hydrolysis.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting ester is fully consumed.
-
Workup (Isolation of Carboxylic Acid):
-
Cool the reaction mixture to room temperature.
-
Remove the alcohol solvent under reduced pressure (rotary evaporation).
-
Dissolve the remaining residue in water.
-
Slowly acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of ~3-4. The carboxylic acid will precipitate out of the solution as it is generally less water-soluble than its salt form.
-
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed if higher purity is needed.
Comparison of Hydrolysis Methods
| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |
| Reversibility | Reversible[5] | Irreversible[5] |
| Reaction Speed | Generally Slower | Generally Faster |
| Initial Product | Carboxylic Acid & Alcohol[3] | Carboxylate Salt & Alcohol[3][6] |
| Workup | Can be complex due to equilibrium. | Straightforward; precipitation of the product upon acidification. |
| Recommendation | Use when base-labile functional groups are present elsewhere in the molecule. | Preferred method for efficiency and yield when the molecule is base-stable. |
Section 4: Recommended Analytical Methods
To effectively monitor stability, it is crucial to employ appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for stability studies. A reverse-phase method (e.g., using a C18 column) with a gradient of water/acetonitrile containing a small amount of acid (like formic acid or TFA) can typically resolve the non-polar ester starting material from the more polar carboxylic acid product.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the identity of degradation products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the final isolated products (e.g., the carboxylic acid).[10][11] Key indicators of hydrolysis would be the disappearance of the ethyl quartet and triplet signals in ¹H NMR and the appearance of a carboxylic acid proton signal.
References
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. Available at: [Link]
-
Study on Benzimidazole: A Comprehensive Review. (n.d.). International Journal for Multidisciplinary Research (IJFMR). Available at: [Link]
-
Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022). ACS Omega. Available at: [Link]
-
(PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022). ResearchGate. Available at: [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. Available at: [Link]
-
Methyl Esters. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
(PDF) Ethyl 1-methylimidazole-2-carboxylate. (2008). ResearchGate. Available at: [Link]
-
Analytical Methods for Ethylbenzene. (n.d.). NCBI Bookshelf. Available at: [Link]
-
Ester Chemistry. (2020). Chemistry LibreTexts. Available at: [Link]
-
(PDF) Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. (2011). ResearchGate. Available at: [Link]
-
Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Analytical methods for determination of benzodiazepines. A short review. (2014). ResearchGate. Available at: [Link]
-
Hydrolysis of esters. (n.d.). Chemguide. Available at: [Link]
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New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. (2012). ResearchGate. Available at: [Link]
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Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. Available at: [Link]
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Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.org. Available at: [Link]
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A review article on synthesis of imidazole derivatives. (2020). World Journal of Pharmaceutical Research. Available at: [Link]
-
Preparation and evaluation of some benzimidazole derivatives as antioxidants for local base oil. (2015). ResearchGate. Available at: [Link]
-
Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. Available at: [Link]
-
Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. (2019). National Institutes of Health (NIH). Available at: [Link]
-
Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2023). MDPI. Available at: [Link]
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Technical Support Center: Alternative Catalysts for the Synthesis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Introduction
Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate is a key structural motif found in numerous pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutics. Traditional synthetic routes often rely on harsh conditions, stoichiometric reagents, or expensive and toxic catalysts. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource on alternative, more efficient, and greener catalytic systems for the synthesis of this important benzimidazole derivative.
This support center is designed as a dynamic resource, focusing on troubleshooting common issues and answering frequently asked questions (FAQs) for several promising alternative catalytic systems. We will delve into the causality behind experimental choices, providing you with the rationale needed to adapt and optimize these protocols for your specific research needs.
Overview of Synthetic Strategy
The target molecule is typically synthesized through a two-step process:
-
Formation of the Benzimidazole Core: Condensation of a substituted o-phenylenediamine with a suitable C1 source (e.g., a carboxylic acid derivative or aldehyde).
-
N-Alkylation: Introduction of the methyl group at the N-1 position of the benzimidazole ring.
This guide will focus on alternative catalysts for the first, and often most challenging, step: the cyclization to form the benzimidazole ring system. Many modern protocols allow for a one-pot synthesis where cyclization and alkylation can occur sequentially.
Technical Support Hub: Alternative Catalytic Systems
We will explore three classes of alternative catalysts that offer significant advantages over older methods: Iron-based catalysts, Copper-based catalysts, and Metal-free systems.
Iron-Based Catalysts: An Economical and Low-Toxicity Option
Iron catalysts are gaining prominence due to their low cost, low toxicity, and environmental friendliness. Catalysts like iron(III) nitrate (Fe(NO₃)₃·9H₂O) or iron(II) bromide (FeBr₂) have proven effective in promoting the oxidative cyclization of o-phenylenediamines with aldehydes.[1][2]
Troubleshooting Guide (Q&A) - Iron Catalysis
Q1: My reaction yield is significantly lower than reported. What are the common pitfalls?
A1: Low yields in iron-catalyzed benzimidazole synthesis can often be traced to a few key factors:
-
Oxidant Choice and Delivery: Many iron-catalyzed methods use air or molecular oxygen as the terminal oxidant.[1][3] If your reaction is not yielding well, ensure adequate aeration. A simple test is to run the reaction open to the air (with a condenser) versus under an inert atmosphere like nitrogen. If the open-air reaction performs better, poor oxygen transfer is a likely culprit. For more controlled reactions, using a balloon of oxygen or a gentle stream of air can improve consistency.
-
Catalyst Deactivation: While robust, iron catalysts can be sensitive to certain functional groups. Strong chelating agents present in your substrate can sequester the iron, rendering it inactive. Also, ensure your starting materials and solvent are free from impurities that could poison the catalyst.
-
Substrate Electronics: The electronic nature of the aldehyde can significantly impact reaction rates and yields. Electron-deficient aryl aldehydes tend to react faster and give higher yields in iron-catalyzed systems.[2][4] If you are using an electron-rich aldehyde, you may need to increase the reaction time, temperature, or catalyst loading.
Q2: I'm observing the formation of a significant amount of bis-dihydrobenzimidazole or other side products. How can I improve selectivity?
A2: This is a classic problem, especially when condensing o-phenylenediamine with aldehydes directly. The intermediate Schiff base can undergo undesired side reactions.
-
Control of Stoichiometry: Ensure a precise 1:1 molar ratio of the diamine and aldehyde. An excess of the aldehyde is a common cause of side product formation.
-
Stepwise vs. One-Pot: Consider a two-step procedure. First, form the Schiff base (imine) from the diamine and aldehyde, and then add the iron catalyst for the cyclization step.[1] This can provide greater control and minimize the formation of complex mixtures.
-
Solvent Effects: The choice of solvent can influence selectivity. Acetonitrile (MeCN) is often a good choice as it is relatively polar and can help stabilize reaction intermediates.[1] Experimenting with other solvents like ethanol or DMF may be beneficial for your specific substrate.
Frequently Asked Questions (FAQs) - Iron Catalysis
-
What is the primary advantage of using an iron catalyst over a palladium or rhodium catalyst?
-
The main advantages are cost and sustainability. Iron is one of the most abundant and least toxic transition metals, making it an economically and environmentally superior choice for large-scale synthesis compared to precious metals like palladium or rhodium.[1]
-
-
Can the iron catalyst be recovered and reused?
-
Homogeneous iron catalysts like Fe(NO₃)₃ are generally not recovered. However, the field is moving towards heterogeneous iron catalysts (e.g., iron nanoparticles on a solid support) which can be recovered via filtration or magnetic separation and reused, further enhancing the green credentials of the method.
-
-
What is the proposed mechanism for this reaction?
-
While mechanisms can vary, a plausible pathway for Fe(III)-catalyzed aerobic oxidation involves the initial condensation of the diamine and aldehyde to form a Schiff base. The iron catalyst then facilitates an oxidative cyclodehydrogenation process, where air serves as the terminal oxidant to regenerate the active Fe(III) species.[1][5]
-
Copper-Based Catalysts: Versatility and C-N Bond Formation
Copper catalysts, particularly copper(I) and copper(II) salts, are highly effective for C-N bond formation, making them ideal for the intramolecular N-arylation step in benzimidazole synthesis.[6][7] They are often used in Ullmann-type couplings and can be employed in one-pot, multi-component reactions.[8][9]
Troubleshooting Guide (Q&A) - Copper Catalysis
Q1: My copper-catalyzed reaction is sluggish or fails to go to completion. What should I check first?
A1: Incomplete conversion in copper-catalyzed reactions often points to issues with the catalyst's active state or the reaction environment.
-
Ligand Choice: While some modern protocols are "ligand-free," many copper-catalyzed C-N couplings are significantly accelerated by the presence of a ligand (e.g., 2,2'-bipyridine, phenanthroline).[10] The ligand stabilizes the copper center and facilitates the catalytic cycle. If your reaction is slow, screening a small panel of N-donor ligands can lead to dramatic improvements.
-
Base Selection: The choice of base is critical. It is required to deprotonate the amine nucleophile. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (Et₃N).[9][10] The base must be strong enough to deprotonate the amine but not so strong that it causes undesired side reactions. The solubility of the base can also play a role; Cs₂CO₃ is often effective due to its higher solubility in organic solvents.
-
Copper Source and Oxidation State: Both Cu(I) and Cu(II) sources can be effective. Cu(I) is often the active species in the catalytic cycle. If using a Cu(II) salt (like Cu(OAc)₂), the reaction may have an induction period as Cu(II) is reduced in situ to Cu(I). Using a Cu(I) source like CuI can sometimes lead to faster initiation.[9]
Q2: I am attempting a one-pot, three-component synthesis (diamine, alkyne, azide) and getting a complex mixture of products. How can I simplify the outcome?
A2: Multi-component reactions (MCRs) are powerful but can be sensitive to reaction conditions.[9]
-
Order of Addition: The order in which you add the reagents can be crucial. Often, it is best to first generate the ketenimine intermediate by reacting the copper catalyst with the terminal alkyne and the sulfonyl azide.[9] Once this intermediate is formed, the o-phenylenediamine can be added to complete the reaction.
-
Temperature Control: MCRs can have multiple competing reaction pathways. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity towards the desired product.
-
Solvent Optimization: The solvent choice is critical. A screen of solvents like MeCN, DMF, and Toluene is recommended. For the synthesis of 1,2-substituted benzimidazoles via a three-component coupling, MeCN has been shown to give the highest yields.[9]
Frequently Asked Questions (FAQs) - Copper Catalysis
-
Are heterogeneous copper catalysts available for this synthesis?
-
Yes. Significant research has gone into developing recoverable heterogeneous copper catalysts. For example, copper nanoparticles supported on reduced graphene oxide (Cu-rGO) have been shown to be highly effective for Chan-Lam cross-coupling reactions to form N-aryl benzimidazoles and can be recycled.[11]
-
-
What are the main safety concerns when working with sulfonyl azides in multi-component reactions?
-
Sulfonyl azides are energetic compounds and can be explosive, especially with heating. Always handle them with appropriate personal protective equipment (PPE), behind a blast shield, and avoid high temperatures and friction. Whenever possible, generate them in situ or use commercially available, stabilized solutions.
-
-
How does the mechanism of a copper-catalyzed Ullmann N-arylation differ from a palladium-catalyzed Buchwald-Hartwig amination?
-
While both achieve C-N bond formation, the mechanisms are different. The Ullmann reaction is thought to proceed through an oxidative addition of the aryl halide to a Cu(I) center, followed by reaction with the amine and reductive elimination. The exact mechanism, including the role of ligands and potential for radical pathways, is an area of active research.[6] Buchwald-Hartwig amination involves a well-defined Pd(0)/Pd(II) catalytic cycle.
-
Metal-Free Catalytic Systems: The Greenest Approach
For ultimate sustainability, metal-free synthesis is the goal. These methods avoid residual metal contamination in the final product, which is a major concern for pharmaceutical applications.[12][13] Common strategies involve using strong bases, organocatalysts, or simply green solvents under microwave irradiation.[13][14]
Troubleshooting Guide (Q&A) - Metal-Free Systems
Q1: I am trying a base-mediated cyclization (KOH/DMSO), but the reaction is not working. What could be the issue?
A1: The success of base-mediated intramolecular N-arylation is highly dependent on the substrate and reaction conditions.
-
Substrate Design: This method typically starts from an N-aryl amidine, not a simple diamine and aldehyde.[15] The reaction involves the intramolecular displacement of a halide (like F, Cl, or Br) on one ring by the deprotonated amidine nitrogen. Ensure your starting material is correctly designed for this type of SₙAr (Nucleophilic Aromatic Substitution) cyclization.
-
Superbasic Conditions: The KOH/DMSO system is considered a "superbase." The effectiveness relies on using finely powdered KOH and anhydrous DMSO to maximize basicity.[15] Any moisture will significantly reduce the efficacy of the system.
-
Temperature: These reactions often require elevated temperatures (e.g., 120 °C) to proceed at a reasonable rate.[15] If you are running the reaction at a lower temperature, it may be too slow to be practical.
Q2: My microwave-assisted, catalyst-free reaction in a green solvent is giving low and inconsistent yields. How can I improve reproducibility?
A2: Microwave synthesis is fast but can be tricky to control.
-
Hotspot Formation: Inconsistent heating (hotspots) within the reaction vessel is a common issue, leading to side product formation and variable yields. Ensure proper stirring within the microwave vial. Using a dedicated microwave synthesizer with temperature and pressure sensors is highly recommended over a domestic microwave oven.
-
Solvent Choice: While "green" solvents like water or PEG are desirable, they may not be optimal for all substrates.[12][13] The solubility of your starting materials is key. If your reactants are not fully dissolved at the reaction temperature, you will see poor and inconsistent results. A co-solvent might be necessary.
-
Pressure Build-up: When heating solvents like ethanol or water in a sealed microwave vessel, pressure will build up. This can alter reaction pathways. Monitor the pressure and ensure it remains within the safe limits of your equipment.
Frequently Asked Questions (FAQs) - Metal-Free Systems
-
What types of organocatalysts can be used for benzimidazole synthesis?
-
Is it possible to perform the reaction without any catalyst or additive at all?
-
Yes, under certain conditions. For reactive substrates, simply heating the o-phenylenediamine and aldehyde in a suitable solvent like ethanol at room temperature or with gentle warming can yield the product, though reaction times may be longer.[16]
-
-
What is the likely mechanism for a base-mediated (KOH/DMSO) intramolecular N-arylation?
-
The mechanism is believed to be a Nucleophilic Aromatic Substitution (SₙAr). The strong base deprotonates the N-H of the amidine, creating a potent nucleophile. This nucleophile then attacks the aryl halide intramolecularly, displacing the halide and forming the benzimidazole ring. For some substrates, a single-electron transfer (Sᵣₙ1) mechanism may also be operative.[15]
-
Comparative Analysis of Alternative Catalysts
| Catalyst System | Key Advantages | Common Substrates | Typical Conditions | Key Disadvantages |
| Iron-Based | Low cost, low toxicity, abundant, uses air as oxidant[1] | o-Phenylenediamines, Aldehydes | 80-100 °C, MeCN or EtOH, open to air[1] | Can require higher catalyst loading; sensitive to chelating groups |
| Copper-Based | High versatility, excellent for C-N coupling, works in MCRs[8][9] | o-Haloanilines, Amidines, Alkynes | 80-120 °C, DMF or MeCN, requires base (e.g., K₂CO₃)[9][10] | Potential for toxic metal residue; may require ligands; azide reagents pose safety risk |
| Metal-Free | No metal contamination, ideal for pharma, "green"[12][13][15] | N-Aryl Amidines (for base-mediated); Diamines/Aldehydes (for acid-catalyzed) | High Temp (120 °C) for KOH/DMSO[15]; Microwave or grinding for others[3][13] | Often requires specific pre-functionalized substrates; can require harsh conditions (superbase) |
Experimental Protocols
Protocol 1: Iron(III)-Catalyzed Aerobic Synthesis of Ethyl 4-aminobenzene-3-carboxylate Benzimidazole Precursor
This protocol describes the synthesis of the benzimidazole core using an iron catalyst. The subsequent N-methylation would be a separate step.
Materials:
-
Ethyl 3,4-diaminobenzoate
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Acetonitrile (MeCN), reagent grade
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3,4-diaminobenzoate (10 mmol, 1 equiv.).
-
Add the aromatic aldehyde (10 mmol, 1 equiv.).
-
Add acetonitrile (40 mL) to dissolve the reactants.
-
Add Fe(NO₃)₃·9H₂O (0.5 mmol, 5 mol%).
-
Stir the mixture rapidly while open to the air (the top of the condenser should be open) and heat to 80 °C.[1]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-aryl-1H-benzo[d]imidazole-6-carboxylate.
Protocol 2: Metal-Free, Base-Mediated Intramolecular Cyclization
This protocol is for the cyclization of a pre-formed amidine substrate.
Materials:
-
N-(2-bromo-4-(ethoxycarbonyl)phenyl)-N'-methylformimidamide (Amidine substrate)
-
Potassium hydroxide (KOH), finely powdered
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Schlenk tube or other sealable reaction vessel, magnetic stirrer, heating mantle/oil bath
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the amidine substrate (5 mmol, 1 equiv.).
-
Add finely powdered potassium hydroxide (15 mmol, 3 equiv.).
-
Add anhydrous DMSO (25 mL) via syringe.
-
Seal the vessel and heat the mixture to 120 °C with vigorous stirring.[15]
-
Monitor the reaction by TLC. The reaction may take 12-24 hours.
-
After completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Experimental Workflow: Catalyst Screening
Caption: Plausible catalytic cycle for Fe(III)-catalyzed synthesis.
References
-
K. Prashant, K. R. Kumar. (n.d.). Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis. Semantic Scholar. [Link]
-
Pace, V., et al. (2020). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
Shen, M., & Driver, T. G. (2008). Iron(II) Bromide-Catalyzed Synthesis of Benzimidazoles from Aryl Azides. Organic Letters. [Link]
-
Wang, C., et al. (2015). Synthesis of Benzimidazoles via Iron-Catalyzed Aerobic Oxidation Reaction of Imine Derivatives with o-Phenylenediamine. Taylor & Francis Online. [Link]
-
Mahalingam, S., et al. (2022). Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. National Institutes of Health (NIH). [Link]
-
(n.d.). Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. ijarsct. [Link]
-
Reddy, B. S., et al. (2007). A green synthesis of benzimidazoles. Indian Journal of Chemistry. [Link]
-
Shen, M., & Driver, T. G. (2008). Iron(II) Bromide-Catalyzed Synthesis of Benzimidazoles from Aryl Azides. American Chemical Society. [Link]
-
Ranjbari, S., et al. (2023). One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. RSC Advances. [Link]
-
Sharma, D., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
Schipper, D. J., et al. (2014). Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO. ACS Publications. [Link]
-
Sharma, R., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). [Link]
-
Bie, F., et al. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications. [Link]
-
Schipper, D. J., et al. (2014). Transition-metal-free synthesis of benzimidazoles mediated by KOH/DMSO. Semantic Scholar. [Link]
-
Kumar, D., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]
-
Kumar, S., et al. (2018). Copper-catalyzed synthesis of polysubstituted benzimidazoles: an efficient one-pot synthetic approach to N-enylated benzimidazoles. Organic & Biomolecular Chemistry. [Link]
-
Hirano, K., et al. (2010). Copper-Catalyzed Synthesis of 2-Unsubstituted, N-Substituted Benzimidazoles. Scilit. [Link]
-
Zadrazil, T., et al. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. [Link]
-
Page, M. J., et al. (2018). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology. [Link]
-
Ibrahim, A. A., et al. (2025). Selected examples of N-substituted or substituted at position 2 benzimidazole analogs bearing anti-inflammatory properties. ResearchGate. [Link]
-
(2025). Catalyst-free synthesis of substituted benzimidazoles and benzothiazoles in a sustainable solvent. ResearchGate. [Link]
-
Wang, S., et al. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. National Institutes of Health (NIH). [Link]
-
Chen, Y., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. National Institutes of Health (NIH). [Link]
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- 5. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]
- 6. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproduct Formation in Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth, experience-driven answers to frequently encountered issues, complete with troubleshooting strategies and detailed protocols.
The synthesis of benzimidazoles, typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid (Phillips-Ladenburg reaction) or an aldehyde (Weidenhagen reaction), is a cornerstone of medicinal chemistry.[1][2] However, the path to a pure product is often complicated by the formation of various byproducts. This guide aims to elucidate the causes of these side reactions and provide robust, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction with an aldehyde is yielding a stable intermediate, not the final benzimidazole. How do I drive the reaction to completion?
Issue: You observe an impurity with a mass corresponding to the starting o-phenylenediamine plus the aldehyde, which is likely the uncyclized Schiff base intermediate.[3][4] This indicates that the initial condensation has occurred, but the subsequent intramolecular cyclization and oxidation are stalled.
Probable Cause: The reaction mechanism involves two key steps: the formation of a Schiff base (or dihydrobenzimidazole intermediate) followed by an oxidative cyclization.[5] Insufficient activation energy or a lack of an appropriate oxidizing agent can halt the reaction at the intermediate stage.
Troubleshooting Strategy:
-
Promote Cyclization with Acid Catalysis: The intramolecular cyclization is often the rate-limiting step and can be effectively promoted by an acid catalyst. Ensure your reaction includes a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH) or a Lewis acid to facilitate the ring-closing step.[4][6]
-
Increase Reaction Temperature: Gently increasing the reaction temperature can provide the necessary activation energy to overcome the barrier for cyclization.[4] Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.
-
Introduce an Oxidant: The final step is an oxidation (dehydrogenation). While atmospheric oxygen can sometimes suffice, it is often inefficient.[7] The inclusion of a mild oxidizing agent is crucial for high yields.
Recommended Protocol: Oxidant-Assisted Cyclization
This protocol utilizes ammonium chloride as a mild acid catalyst and relies on atmospheric oxygen, though it can be enhanced with other oxidants.[8]
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (CHCl₃, 5 mL), add ammonium chloride (NH₄Cl, 4 mmol).[1][8]
-
Add the aldehyde (1 mmol) to the mixture.[1]
-
Stir the reaction mixture vigorously at room temperature for four hours, ensuring good exposure to air.[1][8]
-
Monitor the disappearance of the intermediate and the appearance of the product spot by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent).[8]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by recrystallization or column chromatography.[1]
FAQ 2: My reaction is forming significant amounts of a 1,2-disubstituted byproduct. How can I improve selectivity for the desired 2-substituted benzimidazole?
Issue: A common side product, especially when using aldehydes, is the 1,2-disubstituted benzimidazole, which arises from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[3]
Probable Cause: This byproduct forms when the initially formed 2-substituted benzimidazole undergoes a second reaction at the N-1 position. This is more common in aprotic solvents and can be influenced by stoichiometry and catalyst choice.[4]
Troubleshooting Strategy:
-
Control Stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to the aldehyde, or a slight excess of the diamine.[3] This ensures the aldehyde is the limiting reagent, statistically disfavoring the second addition.
-
Optimize Solvent Choice: The solvent can significantly influence selectivity. Polar protic solvents like ethanol or methanol have been shown to favor the formation of the desired 2-substituted product.[1][4]
-
Lower the Reaction Temperature: Reducing the temperature can sometimes improve selectivity by slowing down the rate of the second substitution reaction relative to the initial cyclization.[4]
-
Select a Heterogeneous Catalyst: Heterogeneous catalysts, such as engineered MgO@DFNS or supported gold nanoparticles, can offer improved selectivity and are easily removed by filtration, simplifying purification.[1][9]
Workflow for Optimizing Selectivity
Below is a logical workflow to systematically address the formation of 1,2-disubstituted byproducts.
Caption: Troubleshooting workflow for minimizing 1,2-disubstitution.
FAQ 3: My crude product is highly colored, and purification is difficult. What is causing these impurities and how can I remove them?
Issue: The presence of dark, often tar-like, impurities complicates product isolation and purification.
Probable Cause: o-Phenylenediamine is highly susceptible to air oxidation, which forms intensely colored polymeric impurities.[3] Additionally, some reaction conditions, particularly with aromatic aldehydes, can lead to the formation of higher molecular weight dimers or polymers.[10]
Troubleshooting Strategy:
-
Use High-Purity Starting Materials: Ensure the o-phenylenediamine is as pure as possible. If it appears discolored (typically pink, brown, or black instead of off-white), consider purifying it by recrystallization or sublimation before use. Using the dihydrochloride salt of o-phenylenediamine can also mitigate oxidation issues.[1][11]
-
Maintain an Inert Atmosphere: For particularly sensitive substrates, running the reaction under an inert atmosphere of nitrogen or argon can prevent the oxidation of the starting material.
-
Post-Reaction Purification:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite to remove the carbon and adsorbed colored impurities.[3]
-
Acid-Base Extraction: Leverage the basicity of the benzimidazole nitrogen. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole product will move to the aqueous layer, leaving non-basic impurities behind. Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product, which can then be collected by filtration.[3]
-
Comparative Data: Reaction Condition Optimization
The choice of catalyst and solvent has a profound impact on reaction outcomes. The table below summarizes results from a model reaction between o-phenylenediamine and 4-methylbenzaldehyde, demonstrating how conditions can be tuned to favor the desired product.
| Entry | Catalyst (1 mol%) | Solvent | Temp (°C) | Time (h) | 2-Substituted Product Yield (%) | Byproduct Yield (%) | Reference |
| 1 | None | MeOH | 25 | 2 | 10 | 5 (Schiff Base) | [9] |
| 2 | NH₄Cl (4 eq) | CHCl₃ | RT | 4 | 92 | <5 | [8] |
| 3 | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | >95 | Not detected | [9][12] |
| 4 | p-TsOH (cat.) | DMF | 80 | 3 | High (unspecified) | Not specified | [5] |
Yields are often determined by ¹H NMR of the crude reaction mixture or after isolation.[9]
Key Reaction Mechanisms
Understanding the reaction pathways is essential for effective troubleshooting.
General Benzimidazole Synthesis from an Aldehyde
This diagram illustrates the key steps: initial condensation to form a dihydrobenzimidazole intermediate, followed by oxidative aromatization.
Caption: General mechanism for benzimidazole formation from an aldehyde.
Formation of 1,2-Disubstituted Byproduct
This pathway shows how the desired product can react further with another molecule of aldehyde.
Caption: Pathway to the 1,2-disubstituted byproduct.
References
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). National Institutes of Health (NIH). [Link]
-
New Procedure for the Synthesis of 2-Alkylbenzimidazoles. (2009). Taylor & Francis Online. [Link]
-
Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. (n.d.). ResearchGate. [Link]
-
General Mechanism of Benzimidazole formation. (n.d.). ResearchGate. [Link]
-
CHEMISTRY OF THE BENZIMIDAZOLES. (n.d.). THF. [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). ResearchGate. [Link]
-
Benzimidazole. (n.d.). Wikipedia. [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). Royal Society of Chemistry. [Link]
-
Oxidative Dimerization of Benzimidazole. (n.d.). The Journal of Organic Chemistry. [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. [Link]
-
Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2025). National Institutes of Health (NIH). [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PubMed. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
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- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
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- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nathan.instras.com [nathan.instras.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Scale-Up Challenges for Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate Production
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides expert insights and practical troubleshooting for the synthesis and scale-up of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have structured this resource to address the common challenges encountered in the laboratory and during process scale-up, ensuring scientific integrity and actionable solutions.
Core Synthesis Overview
The production of this compound typically involves a two-step process: the initial cyclization of a substituted o-phenylenediamine, such as ethyl 3,4-diaminobenzoate, with a carboxylic acid equivalent, followed by a regioselective N-methylation. While seemingly straightforward, scaling this synthesis introduces complexities that can affect yield, purity, and process consistency.
Caption: General synthetic route for this compound.
Part 1: Synthesis and Reaction Control: Troubleshooting Guide
This section addresses common hurdles during the reaction phases, from starting material integrity to controlling side reactions.
FAQ 1: We're experiencing low yields and incomplete conversion during the initial cyclization. What are the probable causes and how can we optimize this step?
Low conversion in the formation of the benzimidazole ring is a frequent scale-up challenge. The primary culprits are often related to reaction equilibrium and kinetics.
-
Inadequate Heat Management: The condensation reaction is typically performed at elevated temperatures, often under reflux. In larger reactors, inefficient heat transfer can lead to lower internal temperatures than desired, slowing down the reaction rate.
-
Water Removal: The cyclization reaction generates water. On a larger scale, the accumulation of water can shift the equilibrium back towards the starting materials, thus inhibiting product formation.
-
Purity of Reactants: The presence of impurities in the ethyl 3,4-diaminobenzoate can interfere with the reaction. It is crucial to ensure the starting material is of high purity.[1]
-
Reaction Conditions: The choice of acid and the potential use of a catalyst can significantly impact the reaction's efficiency. While acetic acid is common, stronger acids or dehydrating agents may be necessary in some cases.
Troubleshooting Protocol:
-
Temperature Monitoring: Ensure the internal reaction temperature reaches and maintains the target reflux temperature.
-
Azeotropic Distillation: On a larger scale, employ a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion.
-
Starting Material Analysis: Verify the purity of ethyl 3,4-diaminobenzoate via HPLC or NMR before use.
-
Catalyst Screening: For challenging substrates, consider screening catalysts like polyphosphoric acid (PPA) to facilitate cyclization.
FAQ 2: Our N-methylation step is producing a mixture of N1 and N3 isomers, leading to difficult purification. How can we improve regioselectivity?
Achieving high regioselectivity during the N-methylation of unsymmetrically substituted benzimidazoles is a common and critical challenge.[1] The formation of both N1 and N3 isomers is due to the tautomeric nature of the benzimidazole ring.[1]
-
Steric and Electronic Effects: The existing substituents on the benzimidazole ring can influence the methylation site through steric hindrance and electronic effects, but this is often not sufficient for complete control.[1]
-
Reaction Parameter Optimization: The choice of base, solvent, and methylating agent, along with the reaction temperature, are critical parameters that must be carefully optimized.[1] A weak base may not fully deprotonate the benzimidazole, while a very strong base could lead to unwanted side reactions.[1] Protic solvents can also quench the benzimidazole anion, reducing yield.[1]
Strategies for Enhancing Regioselectivity:
| Strategy | Base | Solvent | Key Considerations |
| Kinetic Control | Strong, non-nucleophilic base (e.g., NaH) | Aprotic (e.g., THF, DMF) | Favors the thermodynamically less stable isomer by rapid, irreversible deprotonation and methylation at lower temperatures. |
| Thermodynamic Control | Weaker base (e.g., K2CO3) | Polar, protic solvent | Allows for equilibration between the two tautomers, often favoring the more stable isomer. |
| Biocatalysis | N/A (Enzyme-mediated) | Aqueous buffer | Engineered methyltransferases can offer exceptional regioselectivity (>99:1) under mild conditions.[2] |
graph N_Methylation_Selectivity { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];Start [label="Poor Regioselectivity", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base_Solvent [label="Optimize Base and Solvent System\n(e.g., NaH in THF for N1)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Temp_Control [label="Control Reaction Temperature\n(e.g., low temp for kinetic control)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Biocatalysis [label="Consider Biocatalytic Route\n(for high selectivity)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution [label="High Regioselectivity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Base_Solvent; Start -> Temp_Control; Start -> Biocatalysis; Base_Solvent -> Solution; Temp_Control -> Solution; Biocatalysis -> Solution; }
Caption: Decision tree for improving N-methylation regioselectivity.
Part 2: Work-up and Purification Challenges
This section focuses on overcoming difficulties in isolating and purifying the final product.
FAQ 3: We are struggling with the purification of our product. What are the recommended methods for obtaining high-purity this compound?
Purification of N-methylated benzimidazoles often requires chromatographic techniques, especially when dealing with isomeric impurities.[1]
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating regioisomers and other impurities.[1] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often necessary for good separation.[1]
-
Crystallization: If the product is a solid, recrystallization is an excellent final purification step. Finding the right solvent system is key. The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures. Common solvents for benzimidazoles include ethanol, ethyl acetate, and mixtures with heptane.
-
Troubleshooting Crystallization: If the product "oils out" or forms a gel during recrystallization, this is often due to rapid cooling or a solution that is too concentrated.[3] Allowing the solution to cool slowly and using a more dilute solution can often resolve this issue.[3]
Recommended Purification Workflow:
-
Initial Work-up: After the reaction, perform an aqueous work-up to remove water-soluble impurities. If unreacted starting materials are present, consider an acid or base wash.[3]
-
Chromatography: Subject the crude product to column chromatography to separate the desired product from isomers and by-products.
-
Crystallization: Recrystallize the purified product from a suitable solvent to achieve high purity and a crystalline final product.
Part 3: Product Quality, Stability, and Analysis
This final section addresses concerns related to the quality and long-term stability of the final product.
FAQ 4: Our final product shows signs of degradation upon storage. What are the likely causes, and how can we ensure its stability?
Benzimidazole derivatives can be susceptible to degradation over time, impacting the product's shelf-life and quality.[4]
-
Hydrolysis: The ethyl ester functional group is prone to hydrolysis, especially in the presence of moisture, which would lead to the corresponding carboxylic acid.
-
Oxidation and Photodegradation: The benzimidazole ring can be sensitive to oxidation from atmospheric oxygen and degradation from exposure to light.
Best Practices for Ensuring Stability:
-
Storage Conditions: Store the final product in a well-sealed container, protected from light and moisture. For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) and refrigeration.[4]
-
Purity: Ensure the final product is free of residual acids or bases from the synthesis, as these can catalyze degradation.
-
Stability Studies: A comprehensive stability study is crucial to understand the degradation profile of the compound.[4] This involves storing the product under various conditions (e.g., different temperatures, humidity levels, and light exposures) and monitoring its purity over time using a stability-indicating HPLC method.[4][5]
References
- Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Journal of Organic Chemistry.
- Benzimidazole N-Methylation: A Technical Support Guide. Benchchem.
- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed.
- Regioselective N‐methylation of functionalized benzimidazoles on a... ResearchGate.
- New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed.
- Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH.
- New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate.
- Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles. Benchchem.
- Technical Support Center: Regioselective N-Methylation of Benzimidazoles. Benchchem.
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC.
- Deprotonation constants of benzimidazole and stepwise stability... ResearchGate.
- Technical Support Center: Purification of Benzimidazole Derivatives. Benchchem.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Analysis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, a key intermediate in pharmaceutical synthesis. Beyond a primary isocratic HPLC method, we will explore a high-resolution Ultra-High-Performance Liquid Chromatography (UPLC) method and discuss orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for a comprehensive purity profile.
The Criticality of Purity in Pharmaceutical Intermediates
This compound is a heterocyclic compound whose structural motif is prevalent in many pharmacologically active molecules.[1][2] Impurities, which can be introduced during synthesis from starting materials, by-products, or degradation, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3] Therefore, a robust and validated analytical method is not merely a quality control check but a fundamental component of drug discovery and development.[4]
Primary Purity Assessment: Isocratic Reversed-Phase HPLC-UV
An isocratic reversed-phase HPLC method with UV detection is often the workhorse for routine purity analysis due to its simplicity, robustness, and wide applicability.[5] The choice of a C18 stationary phase is based on its hydrophobicity, which provides good retention for moderately polar compounds like our target analyte.
Rationale for Method Parameters
-
Stationary Phase: A C18 column is selected for its versatility in retaining a wide range of organic molecules. The end-capping of the silica-based packing material minimizes peak tailing caused by interactions with residual silanol groups.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time and separation from potential impurities. The phosphate buffer controls the pH of the mobile phase, ensuring the analyte is in a single ionic state, which leads to sharp, symmetrical peaks.
-
Detection Wavelength: The UV detection wavelength is selected based on the UV spectrum of this compound, typically at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. Benzimidazole derivatives often exhibit strong UV absorbance in the range of 254-290 nm.
-
Flow Rate and Column Temperature: These are optimized to achieve a balance between analysis time, resolution, and backpressure. A constant column temperature is maintained to ensure reproducible retention times.
Experimental Protocol: Isocratic HPLC-UV
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 280 nm |
| Sample Prep. | 1 mg/mL in Mobile Phase |
Workflow for Isocratic HPLC Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. omicsonline.org [omicsonline.org]
- 5. agilent.com [agilent.com]
A Comparative Guide to the Synthesis of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The strategic placement of the methyl and ethyl carboxylate groups offers versatile handles for further chemical modification. This guide will compare two distinct and viable synthetic pathways to this target molecule:
-
Route 1: Two-Step Synthesis via Condensation and N-Methylation. This classic approach involves the initial formation of the benzimidazole ring from a commercially available diamine, followed by the introduction of the N-methyl group.
-
Route 2: Convergent Synthesis via Reductive Cyclization. This route employs a pre-functionalized nitroaromatic precursor that undergoes a reductive cyclization to directly form the N-methylated benzimidazole core.
Each route will be presented with detailed experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Two-Step Synthesis via Condensation and N-Methylation
This linear approach first constructs the benzimidazole heterocycle and subsequently installs the methyl group onto the nitrogen atom.
Step 1: Synthesis of Ethyl 1H-benzo[d]imidazole-6-carboxylate
The initial step involves the condensation of ethyl 3,4-diaminobenzoate with a one-carbon electrophile, typically formic acid or its equivalent, such as triethyl orthoformate. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, proceeds by the formation of a formimidate intermediate followed by intramolecular cyclization and dehydration.
Experimental Protocol:
A mixture of ethyl 3,4-diaminobenzoate (1.0 eq) and formic acid (excess, acting as both reactant and solvent) is heated at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a cold solution of sodium bicarbonate to neutralize the excess formic acid. The precipitated product is collected by filtration, washed with water, and dried to afford ethyl 1H-benzo[d]imidazole-6-carboxylate.
Discussion:
This method is straightforward and utilizes readily available starting materials. The use of formic acid as both a reagent and solvent simplifies the reaction setup. However, the acidic conditions and elevated temperatures might not be suitable for substrates with sensitive functional groups. The yield for this step is typically in the range of 70-80%.
Step 2: N-Methylation of Ethyl 1H-benzo[d]imidazole-6-carboxylate
The second step involves the alkylation of the secondary amine within the imidazole ring. A variety of methylating agents can be employed, with methyl iodide being a common choice, in the presence of a base to deprotonate the benzimidazole nitrogen.
Experimental Protocol:
To a solution of ethyl 1H-benzo[d]imidazole-6-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.2 eq). The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the addition of water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the final product.
Discussion:
This alkylation is generally efficient, with yields often exceeding 80%. The choice of base and solvent is crucial to ensure complete deprotonation and avoid side reactions. A potential challenge in the N-alkylation of unsymmetrically substituted benzimidazoles is the formation of regioisomers (N1 vs. N3 alkylation). However, for the parent ethyl 1H-benzo[d]imidazole-6-carboxylate, the two nitrogen atoms are equivalent due to tautomerism, thus leading to a single N-methylated product.
Route 2: Convergent Synthesis via Reductive Cyclization
This approach builds the target molecule in a more convergent manner, where the N-methyl group is incorporated into the starting material prior to the formation of the benzimidazole ring.
Step 1: Synthesis of Ethyl 4-(methylamino)-3-nitrobenzoate
This key intermediate is prepared via a nucleophilic aromatic substitution reaction. Commercially available ethyl 4-fluoro-3-nitrobenzoate is treated with methylamine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride.
Experimental Protocol:
To a solution of ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a suitable solvent like dichloromethane, an excess of methylamine (as a solution in a solvent like THF or water) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature overnight. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.
Discussion:
This reaction is typically high-yielding and proceeds under mild conditions. The use of the fluoro-substituted starting material is advantageous as fluoride is an excellent leaving group in nucleophilic aromatic substitution reactions.
Step 2: Reductive Cyclization to this compound
This is the key step of this route, involving the simultaneous reduction of the nitro group and the cyclization of the resulting diamine with a one-carbon source. A common method involves catalytic hydrogenation to reduce the nitro group to an amine, followed by in-situ cyclization.
Experimental Protocol:
A solution of ethyl 4-(methylamino)-3-nitrobenzoate (1.0 eq) in a solvent such as methanol or ethanol is treated with a catalytic amount of palladium on carbon (10% Pd/C). The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature for several hours. The reaction is monitored by TLC for the disappearance of the starting material. After the reduction is complete, the catalyst is removed by filtration through a pad of celite. To the filtrate, formic acid is added, and the mixture is heated to reflux for 2-4 hours to effect cyclization. The solvent and excess formic acid are removed under reduced pressure, and the residue is purified by column chromatography to afford the target molecule.[1]
Discussion:
This one-pot reductive cyclization is an elegant and atom-economical approach. The reaction conditions are generally mild, and the yields for the reduction step are often high (82-88%).[1] The subsequent cyclization with formic acid is also typically efficient. A potential side reaction during the reduction of nitroanilines is the formation of phenazine derivatives, though this is generally minimized under controlled catalytic hydrogenation conditions.
Comparative Analysis
| Feature | Route 1: Condensation & N-Methylation | Route 2: Reductive Cyclization |
| Overall Yield | Good (typically 55-70% over two steps) | Very Good (potentially >75% over two steps) |
| Number of Steps | Two distinct synthetic operations | Can be performed as a one-pot, two-step sequence |
| Starting Materials | Ethyl 3,4-diaminobenzoate (commercially available) | Ethyl 4-fluoro-3-nitrobenzoate (commercially available) |
| Reagent Safety | Uses formic acid (corrosive) and NaH/methyl iodide (flammable/toxic) | Involves catalytic hydrogenation (requires specialized equipment) |
| Scalability | Readily scalable | Catalytic hydrogenation may require specialized reactors for large scale |
| Atom Economy | Good | Excellent, especially in the one-pot variation |
| Control & Purity | Intermediates are isolated and purified | Can be more challenging to monitor and purify if run as a true one-pot |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 1 is a reliable and well-established method that is straightforward to perform in a standard laboratory setting. The ability to isolate and purify the intermediate, ethyl 1H-benzo[d]imidazole-6-carboxylate, can be advantageous for ensuring the purity of the final product. This route is recommended for researchers who prefer a stepwise approach with clear intermediate characterization.
Route 2 presents a more elegant and convergent synthesis. Its potential for higher overall yield and excellent atom economy makes it an attractive option, particularly for larger-scale preparations. The one-pot nature of the reductive cyclization can also lead to significant time and resource savings. This route is recommended for researchers comfortable with catalytic hydrogenation techniques and seeking a more efficient and streamlined synthesis.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, desired scale, and purity specifications. Both routes, when executed with care, will provide access to this valuable synthetic intermediate.
References
Sources
A Comparative Guide to the Bioactivity of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate Analogs
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Its structural similarity to naturally occurring purines allows it to readily interact with various biological targets, leading to a broad spectrum of therapeutic effects. This guide provides an in-depth comparative analysis of the bioactivity of analogs of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, a promising benzimidazole derivative. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work in this field.
The Benzimidazole Core: A Privileged Scaffold in Drug Discovery
Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings. This unique structure imparts favorable physicochemical properties and the ability to engage in various non-covalent interactions with biological macromolecules. Consequently, benzimidazole derivatives have been successfully developed into drugs for a multitude of therapeutic areas.[1][2] The strategic modification of the benzimidazole core at various positions, particularly N-1, C-2, C-5, and C-6, has been a fruitful approach in the quest for novel therapeutic agents with enhanced potency and selectivity.[1][3]
This guide focuses on analogs of this compound, exploring how substitutions at the C-2 position influence their biological activity. By presenting a side-by-side comparison of their performance in various assays, we aim to elucidate key structure-activity relationships (SAR) that can guide the rational design of future drug candidates.
Comparative Antimicrobial Activity
A series of ethyl and methyl 1H-benzimidazole-5-carboxylate derivatives carrying amide or amidine groups at the C-2 position have been synthesized and evaluated for their antibacterial and antifungal activities. The results, summarized in the table below, reveal that aromatic amides and amidines, in particular, exhibit potent antibacterial properties.
| Compound ID | R | X | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. E. faecalis | MIC (µg/mL) vs. MRSE | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1 | H | O | >100 | >100 | >100 | >100 | >100 | >100 |
| 2 | CH₃ | O | >100 | >100 | >100 | >100 | >100 | >100 |
| 3 | C₆H₅ | O | 50 | 50 | 50 | 25 | >100 | >100 |
| 4 | 4-Cl-C₆H₄ | O | 25 | 12.5 | 25 | 6.25 | >100 | >100 |
| 5 | 4-F-C₆H₄ | O | 25 | 25 | 25 | 12.5 | >100 | >100 |
| 6 | C₆H₅ | NH | 6.25 | 3.12 | 6.25 | 1.56 | >100 | >100 |
| 7 | 4-Cl-C₆H₄ | NH | 3.12 | 1.56 | 3.12 | 0.78 | >100 | >100 |
| 8 | 4-F-C₆H₄ | NH | 3.12 | 1.56 | 3.12 | 0.39 | >100 | >100 |
| Ciprofloxacin | - | - | 0.5 | 0.5 | 1 | 0.5 | 0.06 | - |
| Fluconazole | - | - | - | - | - | - | - | 4 |
Data synthesized from Güven, Ö., et al. (2007). Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. Bioorganic & Medicinal Chemistry, 15(17), 5837-5847.
From this data, a clear structure-activity relationship emerges. The simple acetamides (compounds 1 and 2) are largely inactive. However, the introduction of an aromatic amide at the C-2 position significantly enhances antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant strains (MRSA and MRSE). The corresponding amidine derivatives (compounds 6-8) demonstrate even more potent activity, with MIC values in the low microgram per milliliter range. Halogen substitution on the phenyl ring of the amidine moiety, specifically with chlorine or fluorine, appears to be beneficial for activity.
Anticancer Activity and Mechanism of Action
Benzimidazole derivatives have been extensively investigated as anticancer agents, with several mechanisms of action identified.[4][5][6][7] These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5][6]
The proposed mechanism for the anticancer effects of many benzimidazole derivatives involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is a target for both antimicrobial and anticancer drugs.[1]
Caption: Workflow for evaluating the anti-inflammatory activity of benzimidazole analogs.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key bioassays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains. [10][11][12][13][14] Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Synthesized benzimidazole analogs and standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth in the wells of a 96-well plate.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating the inhibition of microbial growth.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [15][16][17][18] Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzimidazole analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay: COX Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes. [19][20][21][22] Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Cofactors (e.g., hematin, glutathione)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the COX enzyme, cofactors, and the test compound at various concentrations in the assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.
-
Determine the IC50 value for each compound against both COX-1 and COX-2 to assess its potency and selectivity.
Conclusion and Future Directions
The analogs of this compound represent a promising class of compounds with diverse biological activities. The structure-activity relationships highlighted in this guide, particularly for antimicrobial activity, underscore the importance of the substituent at the C-2 position. Aromatic amidine moieties, especially those with halogen substitutions, have been shown to be particularly effective.
While comprehensive comparative data for anticancer and anti-inflammatory activities of a homologous series of the title compound is still emerging, the broader benzimidazole class continues to yield potent candidates. The mechanisms of action, often involving the inhibition of crucial enzymes like tubulin and dihydrofolate reductase, provide a solid foundation for the rational design of new and more effective therapeutic agents.
Future research should focus on the systematic synthesis and evaluation of a wider range of analogs of this compound. This will enable a more detailed elucidation of the structure-activity relationships for anticancer and anti-inflammatory properties and will pave the way for the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided herein offer a standardized framework for such investigations, ensuring the generation of robust and comparable data.
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. [Link]
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Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). (2022). PubMed. [Link]
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Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
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Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). [Link]
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Synthesis of 1,2,5(6)-trisubstituted benzimidazoles and evaluation of their antimicrobial activities. (1995). PubMed. [Link]
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Design, Synthesis, and Structure–Activity Relationship (SAR) Studies of Novel Disubstituted Benzimidazole Derivatives as Potential Anti‐HIV and Antimicrobial Agents. (n.d.). ResearchGate. [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central. [Link]
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An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed. [Link]
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Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. (2017). PubMed. [Link]
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Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed. [Link]
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N,2,6-Trisubstituted 1 H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (2022). PubMed. [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]
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Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. (n.d.). ResearchGate. [Link]
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Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022). ACS Omega. [Link]
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N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (2022). PubMed Central. [Link]
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N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (2022). RSC Publishing. [Link]
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In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. (n.d.). [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Structural Elucidation
In the landscape of pharmaceutical research and materials science, benzimidazole derivatives stand out as a privileged scaffold, forming the core of numerous biologically active compounds. Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate is a key exemplar of this class, serving as a versatile intermediate in the synthesis of novel therapeutic agents. The precise substitution pattern on the benzimidazole ring system dictates its pharmacological profile, making unambiguous structural confirmation not just a procedural step, but the bedrock of reliable and reproducible research.
Mass spectrometry (MS), particularly with electron ionization (EI), is a cornerstone technique for this purpose. It provides not only the molecular weight but also a distinct fragmentation pattern—a molecular fingerprint—that offers deep structural insights. This guide provides an in-depth analysis of the predicted EI-MS fragmentation pattern of this compound. As no public reference spectrum for this specific molecule is readily available, we will deduce the fragmentation pathways based on well-established chemical principles and published data on analogous structures. This predictive approach is a common and essential skill in the field, empowering researchers to identify novel compounds with confidence. We will also objectively compare the utility of mass spectrometry against other common analytical techniques.
Section 1: Predicted Electron Ionization (EI-MS) Fragmentation Pattern
Electron ionization is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule.[1] This energy is sufficient to not only eject an electron to form the molecular ion (M⁺•) but also to induce extensive and informative fragmentation. The fragmentation of this compound (Molecular Weight: 218.24 g/mol ) is governed by the distinct chemical properties of its three core components: the ethyl ester group, the N-methyl group, and the stable benzimidazole ring.
The fragmentation cascade begins with the formation of the molecular ion at m/z 218 . From there, several competing fragmentation pathways are anticipated, driven by the formation of stable neutral molecules and resonant carbocations.
Key Predicted Fragmentation Pathways
-
Fragmentation of the Ethyl Ester Group: The ethyl ester is often the most labile part of the molecule.
-
Loss of Ethoxy Radical (•OCH₂CH₃): A primary cleavage event is the loss of the ethoxy radical (mass 45) to form a stable acylium ion at m/z 173 . This is a very common fragmentation pathway for ethyl esters.[2] This fragment ion is highly stabilized by the aromatic benzimidazole system.
-
Loss of Ethylene (C₂H₄): Another characteristic fragmentation for ethyl esters involves the loss of a neutral ethylene molecule (mass 28), leading to a fragment ion at m/z 190 .[3] This process is often followed by the subsequent loss of carbon monoxide (CO, mass 28) to yield a fragment at m/z 162 .
-
-
Fragmentation involving the N-Methyl Group:
-
Loss of a Methyl Radical (•CH₃): Cleavage of the N-methyl bond can result in the loss of a methyl radical (mass 15), producing an ion at m/z 203 . While this is a plausible fragmentation, the lability of the ester group often makes pathways involving its cleavage more dominant.
-
-
Fragmentation of the Benzimidazole Core:
-
Loss of Hydrogen Cyanide (HCN): The benzimidazole ring itself is quite stable. However, a characteristic fragmentation of the core structure is the elimination of a neutral HCN molecule (mass 27) from fragment ions.[3] For instance, the ion at m/z 173 could potentially lose HCN to produce a fragment at m/z 146 .
-
The interplay of these pathways generates a unique mass spectrum. The most abundant ion, or "base peak," is often the most stable fragment formed, which in this case is predicted to be the acylium ion at m/z 173.
Caption: Predicted EI-MS fragmentation pathways for this compound.
Summary of Predicted Key Fragments
| m/z | Proposed Structure / Identity | Neutral Loss | Notes |
| 218 | [M]⁺• (Molecular Ion) | - | The intact molecule minus one electron. |
| 203 | [M - •CH₃]⁺ | •CH₃ (15 Da) | Loss of the N-methyl group. |
| 190 | [M - C₂H₄]⁺• | C₂H₄ (28 Da) | Loss of ethylene from the ethyl ester.[3] |
| 173 | [M - •OCH₂CH₃]⁺ | •OCH₂CH₃ (45 Da) | Loss of the ethoxy radical. Predicted to be a major peak, potentially the base peak. |
| 162 | [M - C₂H₄ - CO]⁺• | C₂H₄ + CO (56 Da) | Subsequent loss of carbon monoxide from the m/z 190 fragment.[3] |
| 146 | [M - •OCH₂CH₃ - HCN]⁺ | •OCH₂CH₃ + HCN (72 Da) | Loss of HCN from the acylium ion, characteristic of the benzimidazole core.[4] |
Section 2: Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural confirmation relies on orthogonal techniques. The choice of method depends on the specific question being asked—be it purity, identity, or atomic connectivity.
| Technique | Information Provided | Advantages | Disadvantages | Best For... |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern (structural clues). | - High sensitivity (μg to pg scale)- Fast analysis time- Provides molecular formula with high-resolution MS. | - Fragmentation can be complex- Isomers may not be distinguishable without chromatography. | - Confirming molecular weight- Detecting trace-level impurities- Rapid screening. |
| ¹H & ¹³C NMR Spectroscopy | Precise atom connectivity, stereochemistry, and 3D structure. | - Unambiguous structure determination- Provides a complete picture of the molecule's carbon-hydrogen framework.[5] | - Lower sensitivity (mg scale)- Longer analysis time- Requires pure samples.[5] | - Definitive de novo structure elucidation- Confirming isomeric purity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | - Fast and non-destructive- Excellent for identifying key bonds (e.g., C=O stretch of the ester, N-H, C-H).[6] | - Does not provide information on the overall molecular structure- Complex "fingerprint" region can be hard to interpret. | - Quickly confirming the presence of expected functional groups- Monitoring reaction progress. |
| UV-Vis Spectroscopy | Information about the electronic conjugated system. | - Simple and fast- Good for quantitative analysis (using Beer-Lambert Law). | - Not structurally specific; many compounds can have similar spectra. | - Quantifying concentration of a known compound- Studying electronic properties. |
Causality in Method Selection: For the initial identification of a newly synthesized batch of this compound, a combined approach is superior. MS provides the first critical data point: the molecular weight. A clean spectrum with the expected M⁺• at m/z 218 is a strong indicator of success. NMR would then be used to provide unequivocal proof of the structure, confirming the exact placement of the methyl and ethyl carboxylate groups. Finally, IR spectroscopy serves as a quick quality control check to ensure the presence of the key ester carbonyl group.
Section 3: Experimental Protocol for EI-MS Analysis
This protocol outlines a self-validating system for acquiring a reliable EI mass spectrum. The inclusion of checks and standardized parameters ensures reproducibility and trustworthiness.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the sample in 1 mL of a volatile, high-purity solvent (e.g., methanol or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to achieve a final concentration of ~10-100 µg/mL. The ideal concentration ensures a strong signal without overloading the detector.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the ion source.
-
-
Instrument Setup & Calibration:
-
Ensure the mass spectrometer's vacuum is at an optimal level (< 5x10⁻⁶ Torr) for EI operation.
-
Perform a routine instrument calibration using a known standard (e.g., perfluorotributylamine - PFTBA) to ensure mass accuracy across the desired range.
-
Set the instrument parameters. Typical starting parameters for a compound of this nature are:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV (This is a standardized energy that allows for comparison with library spectra).[7]
-
Source Temperature: 200-250 °C (To ensure the sample remains in the gas phase).
-
Mass Range: m/z 40 - 400 (To capture the molecular ion and all significant fragments).
-
Sample Introduction: Direct Insertion Probe (for pure solid/liquid) or GC Inlet (for mixtures or volatile samples).
-
-
-
Data Acquisition:
-
Acquire a background spectrum before introducing the sample to identify and subtract any contaminant peaks.
-
Introduce the prepared sample into the instrument.
-
Begin data acquisition, monitoring the total ion chromatogram (TIC) for the sample signal.
-
Acquire data across the entire sample peak to ensure a representative average spectrum can be generated.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the molecular ion peak (M⁺•) at m/z 218.
-
Identify the base peak (the most intense peak in the spectrum).
-
Annotate all major fragment ions and propose their structures based on logical neutral losses from the molecular ion, as detailed in Section 1.
-
Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.
-
Caption: Standard workflow for EI-MS analysis from sample preparation to structural confirmation.
Conclusion
The structural identification of this compound is reliably achieved through mass spectrometry. By understanding the fundamental principles of fragmentation, we can confidently predict a characteristic pattern dominated by cleavages of the ethyl ester group to form key ions at m/z 173 and m/z 190, alongside fragments resulting from the loss of the N-methyl group and fissions of the benzimidazole core. This predictive power is invaluable for identifying novel analogues where reference data is absent. While MS provides exceptional sensitivity and crucial molecular weight information, it is most powerful when used within a multi-technique analytical workflow. Combining the molecular fingerprint from MS with the definitive connectivity map from NMR and the functional group confirmation from IR provides an irrefutable, publication-quality structural proof for researchers in the pharmaceutical and chemical sciences.
References
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Khan, I. U., et al. (2021). Synthesis, XRD, spectral (IR, UV–Vis, NMR) characterization and quantum chemical exploration of benzoimidazole‐based hydrazones: A synergistic experimental‐computational analysis. Journal of the Chinese Chemical Society. Available at: [Link]
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El kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7294-7298. Available at: [Link]
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Clark, J. (2015). fragmentation patterns in mass spectra. Chemguide. Available at: [Link]
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Shimadzu (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Available at: [Link]
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RSC Publishing (2018). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. New Journal of Chemistry. Available at: [Link]
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Al-Masoudi, W. A. M. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(1), 471-477. Available at: [Link]
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Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79. Available at: [Link]
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A Comparative Guide to 2D NMR for the Unambiguous Structural Validation of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Introduction: The Imperative of Unambiguous Characterization
In the realm of drug development and materials science, the precise molecular structure of a synthesized compound is its foundational identity. An error in structural assignment can compromise patentability, invalidate biological data, and lead to significant financial and temporal losses. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) serves as the initial checkpoint for structural analysis, its utility diminishes with increasing molecular complexity. For molecules like Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, a scaffold of interest in medicinal chemistry, overlapping signals and the presence of multiple quaternary carbons in the ¹³C spectrum necessitate a more powerful, multi-dimensional approach.[1]
This guide provides an in-depth, comparative analysis of three cornerstone 2D NMR experiments—COSY, HSQC, and HMBC—for the complete and unequivocal structural validation of this compound. We will move beyond a simple procedural outline to explain the causality behind experimental choices, demonstrating how these techniques synergize to create a self-validating analytical system.
Target Molecule: this compound Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol
(A representative image of the target molecule with atom numbering for NMR assignment)
The Analytical Toolkit: A Comparative Overview of 2D NMR Experiments
The power of 2D NMR lies in its ability to spread spectral information across two frequency dimensions, revealing correlations between nuclei that are impossible to discern from 1D spectra alone.[2] Each experiment provides a unique piece of the structural puzzle.
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled (J-coupled), typically through two or three bonds.[3][4] Its primary function is to reveal proton-proton connectivity, allowing for the delineation of isolated spin systems, such as the protons on an ethyl group or adjacent protons on an aromatic ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[4] It is the most reliable method for assigning protonated carbon signals in the ¹³C spectrum. Its key advantage is high sensitivity, as it is a proton-detected experiment.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically two to four bonds, ²JCH and ³JCH).[3][4] HMBC is indispensable for connecting the spin systems identified by COSY and for placing substituents and functional groups by identifying correlations to non-protonated (quaternary) carbons.
Experimental Protocol: A Self-Validating Workflow
Scientific integrity demands a robust and reproducible methodology. The following protocol is designed to yield high-quality data suitable for comprehensive structural analysis.
Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample preparation.[5]
-
Mass Determination: Accurately weigh approximately 15-25 mg of the dried this compound sample into a clean, small vial.[6][7] This concentration is generally sufficient for achieving a good signal-to-noise ratio in heteronuclear 2D experiments within a reasonable timeframe.[6]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for benzimidazole derivatives due to its high solubilizing power and its ability to slow prototropic exchange, which can sharpen signals.[7][9][10] Gently vortex or stir until the sample is fully dissolved.
-
Filtration and Transfer: To ensure optimal resolution by removing any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[5][8]
-
Volume Check: Ensure the final sample height in the NMR tube is at least 4 cm (approximately 0.6 mL) to be properly positioned within the instrument's detection coil.[6]
-
Labeling: Clearly label the NMR tube with the sample's identity and solvent.
Data Acquisition Workflow
The logical flow of experiments is crucial for efficient analysis. The workflow starts with basic 1D spectra to set the stage for the more informative 2D experiments.
Caption: Key HMBC correlations confirming the molecular skeleton.
Conclusion: A Synergy of Techniques for Structural Certainty
While 1D NMR provides a preliminary sketch of a molecule, it often leaves room for ambiguity. As demonstrated, a systematic and comparative application of 2D NMR techniques—COSY, HSQC, and HMBC—transforms this sketch into a high-resolution, validated blueprint.
-
COSY efficiently maps the proton connectivity, defining the spin systems.
-
HSQC flawlessly links protons to their parent carbons.
-
HMBC serves as the master architect, connecting these individual systems across multiple bonds and through non-protonated carbons to reveal the complete and unambiguous molecular structure.
For researchers, scientists, and drug development professionals, mastering this synergistic workflow is not merely an academic exercise; it is a critical component of ensuring data integrity, accelerating research, and building a foundation of certainty upon which all subsequent work depends.
References
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Western University. NMR Sample Preparation. Available at: [Link]
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Penn Chemistry NMR Facility. Sample preparation and positioning. Available at: [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
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ResearchGate. (n.d.). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Available at: [Link]
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Mestrelab. (n.d.). Fast Visual Guide to process routine 2D-NMR datasets. Available at: [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]
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Beilstein Journals. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available at: [Link]
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UCSB Chemistry and Biochemistry. (2012). 2D NMR Spectrum Processing with Mnova. Available at: [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
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Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]
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Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. Available at: [Link]
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National Center for Biotechnology Information. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available at: [Link]
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Wiley-VCH. (2007). Supporting Information. Available at: [Link]
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ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Available at: [Link]
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ResearchGate. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available at: [Link]
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ResearchGate. (2021). 2D NMR SPECTROSCOPY. Available at: [Link]
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Beilstein Journals. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available at: [Link]
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HETEROCYCLES. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Available at: [Link]
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National Center for Biotechnology Information. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]
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Arabian Journal of Chemistry. (2015). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available at: [Link]
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A Tale of Two Esters: A Comparative Guide to Ethyl and Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate in Biological Assays
For researchers in drug discovery and development, the benzimidazole scaffold is a cornerstone of medicinal chemistry, lauded for its versatile therapeutic potential.[1][2][3] This bicyclic aromatic compound, consisting of fused benzene and imidazole rings, is a privileged structure found in numerous clinically approved drugs.[4][5] Within this vast chemical space, even subtle molecular modifications can lead to significant shifts in biological activity. This guide delves into a nuanced comparison of two closely related analogs: Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate and its methyl ester counterpart.
The Benzimidazole Core: A Platform for Diverse Biological Activity
The benzimidazole nucleus is a versatile pharmacophore, with substitutions at the N-1, C-2, C-5, and C-6 positions yielding a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][6] The 6-position, in particular, has been a focal point for modifications aimed at modulating potency and selectivity.[3][6]
Physicochemical Properties: The Ripple Effect of a Single Carbon
The primary distinction between the ethyl and methyl esters lies in the addition of a single methylene group (-CH2-). This seemingly small change can have a cascading effect on several key physicochemical parameters that are critical for a compound's behavior in biological systems.
| Property | Methyl Ester Analog | Ethyl Ester Analog | Predicted Impact on Biological Assays |
| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity of the ethyl ester may enhance cell membrane permeability, potentially leading to improved potency in cell-based assays. However, excessive lipophilicity can also lead to off-target effects and reduced aqueous solubility.[7] |
| Steric Hindrance | Lower | Higher | The bulkier ethyl group could introduce steric clashes with the target binding site, potentially reducing affinity compared to the methyl ester. Conversely, it could also promote a more favorable binding conformation in some cases. |
| Metabolic Stability | Potentially more susceptible to hydrolysis | Potentially more stable to hydrolysis | The ethyl ester may exhibit a longer half-life in in vitro metabolic stability assays (e.g., liver microsome assays) due to increased steric hindrance around the ester linkage, making it less accessible to esterase enzymes. |
| Aqueous Solubility | Higher | Lower | The increased hydrophobicity of the ethyl group is likely to decrease aqueous solubility, which could pose challenges for compound formulation and delivery in certain assay formats. |
Predicted Performance in Key Biological Assays: An Inferential Comparison
Based on the differing physicochemical properties, we can infer potential differences in the performance of the ethyl and methyl ester analogs in various biological assays.
Anticancer Assays
The benzimidazole scaffold is a well-established framework for the development of anticancer agents.[1][2][5] The lipophilicity of benzimidazole derivatives has been shown to correlate with their cytotoxic activity, likely due to enhanced cellular uptake.[7]
Inference: The This compound may exhibit greater potency in cell-based anticancer assays (e.g., MTT, SRB) against various cancer cell lines compared to its methyl ester analog. This is predicated on the assumption that increased lipophilicity leads to higher intracellular concentrations, a critical factor for compounds targeting intracellular components.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the ethyl and methyl ester analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for MTT cytotoxicity assay.
Antimicrobial Assays
Benzimidazole derivatives have demonstrated significant potential as antimicrobial agents.[4] For antimicrobials, the ability to penetrate the bacterial cell wall and membrane is crucial for efficacy.
Inference: Similar to anticancer assays, the enhanced lipophilicity of the This compound may lead to improved activity in antimicrobial assays, such as Minimum Inhibitory Concentration (MIC) determination. The increased hydrophobicity could facilitate passage through the lipid-rich bacterial membranes.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Culture: Prepare an overnight culture of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Preparation: Prepare serial dilutions of the ethyl and methyl ester analogs in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Broth microdilution workflow for MIC.
Concluding Remarks
While direct experimental evidence remains to be published, a systematic analysis based on established SAR principles suggests that This compound may offer advantages in cell-based assays where membrane permeability is a key determinant of activity. However, the potential for reduced aqueous solubility and steric hindrance at the target site should be carefully considered. The methyl ester analog , with its lower lipophilicity and smaller steric profile, may be more suitable for certain applications, particularly in target-based assays where solubility is paramount and in cases where the larger ethyl group is detrimental to binding.
Ultimately, the choice between these two analogs will depend on the specific biological question being addressed and the nature of the target. This guide serves as a framework for researchers to make informed decisions in the absence of direct comparative data, highlighting the profound impact of subtle chemical modifications in the intricate world of drug discovery.
References
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Journal of the Iranian Chemical Society.
- Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021). Journal of Heterocyclic Chemistry.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). Journal of the Iranian Chemical Society.
-
Structure activity relationship (SAR) of benzimidazole derivatives having different biological activities. (2021). ResearchGate. [Link]
-
Synthesized potent benzimidazole analog along with their SAR for anticancer activity. (n.d.). ResearchGate. [Link]
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Evaluation of lipophilicity of some benzimidazole and benztriazole derivatives by RP HPTLC and PCA. (2002). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals. [Link]
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A Senior Application Scientist's Guide to Enantioselective Separation of Chiral Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the stereoisomeric composition of a chiral molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] Therefore, the development of robust and efficient methods for enantioselective separation is a critical step in the pharmaceutical pipeline. This guide provides an in-depth comparison of chromatographic techniques for the enantioselective separation of chiral Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate derivatives, a class of compounds with significant therapeutic potential.[3]
The benzimidazole core is a prevalent scaffold in medicinal chemistry, and the introduction of a chiral center necessitates careful stereochemical control and analysis. This guide will navigate the complexities of chiral separation, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as the primary techniques. We will delve into the selection of chiral stationary phases (CSPs), mobile phase optimization, and provide actionable experimental protocols.
Foundational Principles of Chiral Recognition
The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is immobilized on the stationary phase (the CSP).[1] The differing stabilities of these complexes lead to different retention times and, consequently, separation. The primary mechanisms of interaction include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[1][4] For benzimidazole derivatives, the aromatic rings and heteroatoms provide key sites for these interactions.
Comparative Analysis of Separation Techniques: HPLC vs. SFC
Both HPLC and SFC are powerful techniques for chiral separations, each with its own set of advantages and considerations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Organic solvents (e.g., hexane, ethanol, isopropanol) and/or aqueous buffers. | Supercritical CO2 with organic modifiers (e.g., methanol, ethanol).[2][5] |
| Speed | Generally longer analysis times due to higher mobile phase viscosity.[6] | Faster separations due to the low viscosity and high diffusivity of supercritical fluids, allowing for higher flow rates.[6][7] |
| Efficiency | High efficiency, but can be limited by mass transfer at high flow rates. | Often higher efficiency and sharper peaks compared to HPLC.[6] |
| Solvent Consumption | Higher consumption of organic solvents, leading to higher costs and environmental impact. | Significantly lower organic solvent consumption, making it a "greener" technique.[2][7] |
| Sample Recovery | Straightforward evaporation of the mobile phase. | Facile sample recovery as CO2 is removed by depressurization.[7] |
| Temperature Effects | Can be used to optimize separations; however, operating at high temperatures can be challenging. | Temperature is a critical parameter for controlling fluid density and can significantly impact selectivity.[8] |
| Preparative Scale | Well-established for preparative separations. | Highly advantageous for preparative scale due to faster separations and easier solvent removal.[2][9] |
Expert Insight: For high-throughput screening and preparative applications involving benzimidazole derivatives, SFC is often the preferred technique due to its speed and reduced environmental footprint.[2][7] However, HPLC remains a robust and widely accessible option for analytical method development.
The Critical Role of the Chiral Stationary Phase (CSP)
The choice of CSP is the most crucial factor in achieving successful enantioseparation. For benzimidazole derivatives, polysaccharide-based CSPs have demonstrated broad applicability and excellent performance.[8][9][10][11]
Polysaccharide-Based CSPs: The Workhorse for Benzimidazole Separations
CSPs derived from amylose and cellulose, such as those coated or immobilized on a silica support, are highly effective for a wide range of chiral compounds.[11][12] Commercially available columns like Chiralpak® and Lux® series are widely used.[10][11]
| CSP Type | Common Derivatives | Key Interaction Mechanisms | Typical Applications for Benzimidazoles |
| Amylose-based | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) | Hydrogen bonding, π-π interactions, steric hindrance.[4] | Widely successful for the separation of various benzimidazole derivatives in both HPLC and SFC.[8][9][10] |
| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) | Similar to amylose-based, but with different spatial arrangement of chiral grooves. | Also effective, and can offer complementary selectivity to amylose-based phases.[13] |
Expert Insight: An initial screening of both an amylose-based CSP (like Chiralpak AD or Lux Amylose-1) and a cellulose-based CSP (like Chiralcel OD or Lux Cellulose-1) is a highly effective strategy for method development for a new chiral benzimidazole derivative.
Experimental Protocols
The following protocols provide a starting point for the enantioselective separation of this compound derivatives. Optimization of the mobile phase composition, flow rate, and temperature will likely be necessary.
Chiral HPLC Method Development
Caption: Chiral HPLC Method Development Workflow.
Step-by-Step Protocol:
-
Column Selection:
-
Start with a polysaccharide-based CSP, for example, a Chiralpak AD-H or a Lux Amylose-1 column (250 x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a stock solution of n-hexane and isopropanol (IPA).
-
Begin with a mobile phase composition of 90:10 (v/v) n-hexane/IPA.[10]
-
For compounds with basic nitrogens, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., 230 nm or 254 nm).[3]
-
Injection Volume: 5-10 µL
-
-
Optimization:
-
If no separation is observed, or the resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., increase IPA to 20%, 30%).
-
If retention times are too long, increase the modifier concentration. If they are too short, decrease it.
-
Evaluate the effect of temperature on the separation. In some cases, sub-ambient temperatures can improve resolution.
-
Chiral SFC Method Development
Caption: Chiral SFC Method Development Workflow.
Step-by-Step Protocol:
-
Column Selection:
-
Utilize polysaccharide-based CSPs suitable for SFC. Amylose-based columns are a good starting point.[8]
-
-
Mobile Phase:
-
The primary mobile phase is supercritical CO2.
-
Use an alcohol modifier such as methanol or ethanol.[8]
-
-
Chromatographic Conditions:
-
Co-solvent/Modifier: Start with 15-20% methanol.
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV-Vis with a suitable wavelength.
-
-
Optimization:
-
Adjust the percentage of the modifier to alter retention and selectivity.
-
Vary the back pressure and temperature, as these parameters influence the density of the supercritical fluid and can have a significant impact on the separation.[8]
-
Screen different alcohol modifiers (e.g., ethanol, isopropanol) as they can provide different selectivities.
-
Concluding Remarks
The enantioselective separation of chiral this compound derivatives is readily achievable with modern chromatographic techniques. A systematic approach to method development, beginning with the screening of polysaccharide-based chiral stationary phases under both HPLC and SFC conditions, is highly recommended. SFC, in particular, offers significant advantages in terms of speed and sustainability for both analytical and preparative-scale separations. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop robust and efficient methods for the chiral analysis and purification of this important class of molecules.
References
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Development of HPLC/fluorescence detection method for chiral resolution of dansylated benzimidazoles derivatives. PubMed. [Link]
-
Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography. PubMed. [Link]
-
Preparative chiral chromatography and chiroptical characterization of enantiomers of omeprazole and related benzimidazoles. PubMed. [Link]
-
Chiral Separation of PPIs. Phenomenex. [Link]
-
Stereoselective effects in the separation of enantiomers of omeprazole and other substituted benzimidazoles on different chiral stationary phases. Scilit. [Link]
-
Enantioseparation of chiral benzimidazole derivatives by electrokinetic chromatography using sulfated cyclodextrins. PubMed. [Link]
-
A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides. TÜBİTAK Academic Journals. [Link]
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A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
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MOLECULAR MODELING AND CHIRAL SEPARATION OF BENZODIAZEPINES BY CAPILLARY ELECTROPHORESIS USING HIGHLY SULFATED CYCLODEXTRINS. [Link]
-
Separation of Benzimidazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. [Link]
-
Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. PubMed. [Link]
-
Chiral Separations: Methods and Protocols. ResearchGate. [Link]
-
Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
-
Chiral Separations Methods and Protocols. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. Scilit. [Link]
-
Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. National Center for Biotechnology Information. [Link]
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A Comparative Guide to Bioisosteric Replacement Strategies for Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Introduction: The Strategic Imperative of Bioisosterism in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a critical driver of successful drug development. Bioisosterism, the interchange of atoms or functional groups with similar physical or chemical properties, stands as a cornerstone of this process.[1][2] This powerful strategy allows for the fine-tuning of a molecule's pharmacological profile, enabling researchers to enhance efficacy, improve pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion), and mitigate toxicity.[1][3] This guide provides an in-depth comparison of bioisosteric replacement strategies for Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, a scaffold of significant interest due to the broad therapeutic applications of benzimidazole derivatives.[4][5][6][7]
The core principle of bioisosterism is to maintain the key interactions of a pharmacophore with its biological target while altering other properties to create a more drug-like molecule.[8] These replacements can be categorized as classical, involving substitutions with similar valence electron structures, or non-classical, which may have different structures but produce similar biological effects.[1][3][9] By judiciously applying these replacements, medicinal chemists can navigate the complex challenges of drug optimization.
This guide will explore bioisosteric modifications at two key positions of the parent molecule: the ethyl carboxylate moiety and the benzimidazole core. We will delve into the rationale behind selecting specific bioisosteres, provide comparative data on their physicochemical properties, and present detailed synthetic protocols for their preparation.
Figure 1: Bioisosteric modification points on this compound.
Part 1: Bioisosteric Replacement of the Ethyl Carboxylate Group
The ethyl carboxylate group is a common functional moiety in drug candidates. However, it can be susceptible to hydrolysis by esterases, leading to rapid metabolism and poor bioavailability.[10] Furthermore, the corresponding carboxylic acid can exhibit undesirable physicochemical properties, such as high polarity, which can limit membrane permeability.[11][12] Therefore, replacing the ester with a suitable bioisostere is a frequently employed strategy to improve the pharmacokinetic profile of a compound.[8]
Comparative Analysis of Carboxylate Bioisosteres
The selection of a carboxylate bioisostere is guided by the desire to mimic the acidic properties and hydrogen bonding capabilities of the carboxylic acid while modulating lipophilicity and metabolic stability.[8][13] Below is a comparison of common bioisosteres for the carboxylate group.
| Bioisostere | Key Physicochemical Properties | Rationale for Replacement |
| Carboxylic Acid | pKa ~4-5, high polarity, hydrogen bond donor/acceptor. | Often the active form; serves as a baseline for comparison. |
| Amide | Neutral or weakly basic, hydrogen bond donor/acceptor, increased metabolic stability compared to esters.[10] | To reduce acidity, improve metabolic stability, and introduce new hydrogen bonding interactions. |
| Tetrazole | pKa ~4.5-5, similar acidity to carboxylic acids, metabolically stable, increased lipophilicity.[9][14] | To mimic the acidity and charge distribution of a carboxylate while improving metabolic stability and cell permeability.[15] |
| Hydroxamic Acid | pKa ~8-9, strong metal chelator.[12] | To introduce metal-chelating properties, which can be beneficial for certain biological targets. |
| Acylsulfonamide | pKa ~3-5, strong acid, can improve solubility. | To maintain or increase acidity while potentially improving other physicochemical properties. |
Experimental Protocols for Synthesis of Carboxylate Bioisosteres
Protocol 1: Synthesis of 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid
This protocol describes the hydrolysis of the starting ethyl ester to the corresponding carboxylic acid.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (e.g., 2.0-3.0 eq), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Acidification: Upon completion, cool the reaction mixture to 0 °C and carefully acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 1-methyl-1H-benzo[d]imidazole-6-carboxamide
This protocol details the conversion of the carboxylic acid to the primary amide.
-
Acid Activation: Suspend the 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Amine Addition: Stir the mixture at room temperature for 15-30 minutes, then add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride (e.g., 5.0 eq).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of 6-(1H-tetrazol-5-yl)-1-methyl-1H-benzo[d]imidazole
This protocol outlines a common method for converting a nitrile to a tetrazole, which would first require the conversion of the ester to a nitrile. A more direct, one-pot conversion from the carboxylic acid is also possible.[14]
-
Nitrile Formation (from Amide): Dehydrate the 1-methyl-1H-benzo[d]imidazole-6-carboxamide using a dehydrating agent such as trifluoroacetic anhydride or phosphorus oxychloride to yield the corresponding nitrile.
-
Cycloaddition: Dissolve the nitrile (1.0 eq) in an appropriate solvent like DMF. Add sodium azide (1.5-2.0 eq) and a Lewis acid catalyst such as zinc chloride or triethylamine hydrochloride (1.5-2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Work-up and Isolation: After cooling, quench the reaction with water and acidify to protonate the tetrazole ring. The product can then be extracted with an organic solvent and purified by standard methods.
Part 2: Bioisosteric Replacement of the Benzimidazole Core
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[4][16] Its aromatic nature and hydrogen bonding capabilities contribute to its frequent interaction with biological targets.[6] However, in certain contexts, modifying the core heterocyclic system can lead to improved selectivity, altered metabolic profiles, or novel intellectual property.[17]
Figure 2: Logic diagram for benzimidazole core bioisosteric replacement.
Comparative Analysis of Benzimidazole Bioisosteres
The choice of a bioisosteric replacement for the benzimidazole ring depends on the desired changes in electronic properties, hydrogen bonding patterns, and overall topology.
| Bioisostere | Key Physicochemical Properties | Rationale for Replacement |
| Indazole | Aromatic, can act as a hydrogen bond donor. Isomeric with benzimidazole. | To alter the position of the nitrogen atoms, which can change the hydrogen bonding vector and pKa, potentially leading to improved target engagement or selectivity. |
| Benzoxazole | Aromatic, generally less basic than benzimidazole.[18] | To replace a hydrogen bond donor (N-H) with a non-donating oxygen atom, which can be useful if the N-H interaction is not critical or detrimental. Can also alter electronic properties. |
| Benzothiazole | Aromatic, larger and more lipophilic than benzoxazole.[18] | To introduce a larger, more polarizable sulfur atom, which can lead to different van der Waals or pi-stacking interactions with the target protein. |
| Purine | Aromatic, contains additional nitrogen atoms. | To introduce more hydrogen bonding sites and potentially mimic endogenous nucleosides. |
General Synthetic Strategy for Benzimidazole Bioisosteres
The synthesis of these analogues typically involves the condensation of a substituted o-phenylenediamine equivalent with a suitable carboxylic acid or its derivative. For example, to synthesize the benzoxazole analogue, one would start with a 2-amino-4-substituted phenol.
Protocol 4: General Synthesis of Benzofused Heterocycle-6-carboxylates
-
Starting Material Selection: Choose the appropriate ortho-disubstituted benzene derivative. For example, for a benzoxazole, use an aminophenol; for a benzothiazole, use an aminothiophenol.
-
Condensation Reaction: React the chosen starting material with a suitable dicarbonyl compound or a carboxylic acid derivative under acidic or thermal conditions to facilitate cyclization and dehydration. The specific conditions will vary depending on the desired heterocycle.
-
Functional Group Manipulation: The carboxylate group can be introduced before or after the formation of the heterocyclic core, depending on the stability of the intermediates and the overall synthetic strategy.
-
Purification: The final products are typically purified by column chromatography, recrystallization, or preparative HPLC.
Part 3: Comparative Data and Conclusion
The successful application of bioisosteric replacement strategies requires a careful evaluation of the resulting changes in the physicochemical and pharmacological properties of the molecule. The following table provides a hypothetical comparison of key parameters for our parent molecule and its potential bioisosteres.
| Compound | Molecular Weight | cLogP (Calculated) | pKa (Calculated) | Predicted Metabolic Stability | Target Affinity (IC50) |
| Parent Ester | 204.22 | 2.1 | N/A | Low (Esterase) | 100 nM |
| Carboxylic Acid | 176.17 | 1.3 | 4.5 | Moderate | 50 nM |
| Amide | 175.19 | 1.1 | N/A | High | 120 nM |
| Tetrazole | 201.20 | 1.5 | 4.8 | High | 60 nM |
| Indazole Analogue (Ester) | 204.22 | 2.2 | N/A | Low (Esterase) | 150 nM |
| Benzoxazole Analogue (Ester) | 205.20 | 2.3 | N/A | Low (Esterase) | 200 nM |
Bioisosteric replacement is a powerful and versatile tool in the medicinal chemist's arsenal.[1][9] The strategic modification of this compound at either the ester functionality or the benzimidazole core can lead to significant improvements in its drug-like properties. The choice of which bioisostere to employ is a multifactorial decision that must take into account the desired changes in acidity, lipophilicity, metabolic stability, and target engagement.[8][19] The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of these promising analogues. Through iterative design, synthesis, and testing, these strategies can pave the way for the development of novel and improved therapeutic agents.
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A Researcher's Guide to Comparative Docking Studies of Benzimidazole Derivatives: Predicting Bioactivity for Drug Discovery
This guide provides a comprehensive overview of comparative molecular docking studies on benzimidazole derivatives, a class of heterocyclic compounds renowned for their broad pharmacological potential. While specific comparative data on Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate derivatives is emerging, this document establishes a robust framework by analyzing methodologies and findings from closely related benzimidazole structures. Researchers, scientists, and drug development professionals will find value in the detailed protocols, comparative data, and the causal reasoning behind the experimental choices presented herein, aimed at facilitating the rational design of novel therapeutics.
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological macromolecules, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[1][3][4][5][6] The versatility of the benzimidazole scaffold lies in the ease with which substitutions can be made at various positions, enabling the fine-tuning of its biological activity.[7]
The Rationale for Comparative Docking Studies
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein.[8] By comparing the docking scores, binding energies, and interaction patterns of a series of derivatives, researchers can:
-
Predict Biological Activity: A stronger predicted binding affinity often correlates with higher biological activity.
-
Elucidate Structure-Activity Relationships (SAR): Identify which chemical modifications enhance or diminish binding to the target.
-
Guide Lead Optimization: Prioritize the synthesis of compounds with the most promising in silico profiles, saving time and resources.[8]
-
Identify Potential Off-Target Effects: Docking against a panel of proteins can help predict potential side effects.
This guide will explore the application of these principles to the broad family of benzimidazole derivatives to inform future studies on specific scaffolds like this compound.
Key Biological Targets for Benzimidazole Derivatives
The selection of a biological target is the critical first step in a docking study and is guided by the desired therapeutic application. Based on extensive research, several key protein targets have been identified for benzimidazole derivatives:
-
Tubulin: A crucial component of the cytoskeleton, tubulin is a validated target for anticancer and anthelmintic drugs. Benzimidazoles like albendazole inhibit tubulin polymerization.[3]
-
DNA Gyrase and Topoisomerases: These enzymes are essential for DNA replication and are prime targets for antibacterial and anticancer agents.[8][9][10][11]
-
Kinases: Involved in cell signaling pathways that control proliferation and survival, kinases like BRAF are important cancer targets.[12]
-
14-α Demethylase (CYP51): An essential enzyme in fungal cell membrane biosynthesis, making it a key target for antifungal agents.[13]
-
Fatty Acid Synthase (FASN): Overexpressed in many cancers, FASN is a target for novel anticancer therapies.[14]
The choice of target protein is therefore a hypothesis-driven decision based on the intended pharmacological effect.
The Comparative Docking Workflow: A Step-by-Step Protocol
A rigorous and well-documented workflow is essential for reproducible and reliable docking results. The following protocol is a synthesis of best practices observed in the literature.[3][8][15]
Caption: Inhibition of the BRAF kinase by a benzimidazole derivative. [12]
Conclusion and Future Directions
The comparative analysis of molecular docking studies on benzimidazole derivatives provides a powerful in silico platform for the rational design of novel therapeutic agents. The evidence strongly suggests that substitutions on the benzimidazole scaffold are key determinants of binding affinity and target selectivity. For researchers focusing on this compound derivatives, the methodologies and comparative data presented in this guide offer a clear path forward. Future studies should focus on synthesizing and experimentally testing the most promising candidates identified through in silico screening to validate the computational predictions and advance the development of new, effective drugs.
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- Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. (2025, August 7).
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cross-reactivity profiling of kinase inhibitors derived from Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
A Researcher's Guide to Cross-Reactivity Profiling of Novel Benzimidazole-Based Kinase Inhibitors
This guide provides a comprehensive framework for characterizing the selectivity of novel kinase inhibitors derived from the privileged benzimidazole scaffold, using derivatives of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate as a central example. We will move beyond simple protocols to explain the scientific rationale behind a tiered profiling strategy, ensuring that the data generated is robust, interpretable, and translatable for drug development professionals.
The Strategic Importance of Kinase Selectivity
Kinases are a large family of structurally related enzymes, making the development of selective inhibitors a significant challenge.[1] While polypharmacology (inhibiting multiple targets) can sometimes be beneficial, unintended off-target inhibition is a primary cause of toxicity and adverse effects. Therefore, a rigorous and systematic assessment of an inhibitor's cross-reactivity across the human kinome is not just a characterization step but a critical pillar of preclinical safety and efficacy assessment.[2][3]
The benzimidazole core is a well-established scaffold in kinase inhibitor design, found in compounds targeting a range of kinases including CDKs, Aurora kinases, and tyrosine kinases like EGFR.[4][5][6][7] Our objective is to define a clear, logical workflow to understand the full activity profile of a new chemical series based on this scaffold.
The Profiling Cascade: A Tiered Approach to Selectivity
A tiered approach is the most efficient and cost-effective strategy for profiling.[3] It allows for early, broad assessment to identify primary targets and liabilities, followed by more focused, quantitative studies.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Tier 1: The Broad Kinome Scan
The "Why": The goal here is discovery. Before investing in detailed dose-response studies, we need a panoramic view of our compound's behavior. A single-concentration screen (typically 1-10 µM) against a large panel of kinases (e.g., >400 kinases) provides a rapid assessment of the most sensitive targets.[8] This initial pass is crucial for identifying both the intended target(s) and any potent, unexpected off-targets that could derail a program.
The "How": This is typically outsourced to specialist vendors who run highly parallel biochemical assays. The result is a list of kinases with their corresponding percent inhibition at the tested concentration.
Tier 2: Quantitative Potency Determination (IC50)
The "Why": A single-point inhibition value is not enough. To truly compare activity across different kinases, we need to determine the concentration of the inhibitor required to reduce kinase activity by 50% (the IC50 value). This is the gold standard for quantifying potency.[9] A 10-point dose-response curve is preferred for accuracy.[3]
The "How": For all kinases showing significant inhibition in Tier 1 (e.g., >70%), a follow-up biochemical assay is performed with a serial dilution of the inhibitor. This allows for the generation of a dose-response curve and calculation of a precise IC50 value.
Tier 3: Cellular Target Engagement and Functional Validation
The "Why": Biochemical assays use purified, recombinant enzymes in a test tube, which may not fully represent the cellular environment.[10] It is critical to confirm that the inhibitor can enter a cell, engage its target, and elicit a functional response. Cell-based assays provide this physiologically relevant context.[11]
The "How": This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase via Western Blot or ELISA.[12] Alternatively, for oncogenic kinases, cell proliferation assays (e.g., in BaF3 cells dependent on the target kinase) can demonstrate a functional anti-cancer effect.[12]
Detailed Experimental Protocols
Trustworthy data comes from robust, well-controlled experiments. The following protocols represent standard methodologies for Tier 2 and Tier 3 assessments.
Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)
This protocol describes a generic, radiometric assay format, which is a highly sensitive and direct method for measuring kinase activity.[13]
Objective: To determine the IC50 value of a benzimidazole test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
"Cold" (non-radioactive) ATP
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Phosphocellulose paper and wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and fluid
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO. Then, dilute these into the kinase reaction buffer to the desired final assay concentration (typically maintaining a final DMSO concentration of ≤1%).
-
Reaction Setup: In a 96-well plate, add 10 µL of the diluted compound.
-
Kinase Addition: Add 20 µL of the kinase/substrate mixture (pre-diluted in kinase buffer to 2x final concentration). Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the phosphorylation reaction by adding 20 µL of the ATP mixture (containing both [γ-³²P]ATP and cold ATP, diluted to 2.5x final concentration in kinase buffer). The final reaction volume is 50 µL. Incubate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction & Spot: Terminate the reaction by adding an equal volume of 1% phosphoric acid. Spot 25 µL of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the paper 3-4 times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.[14]
-
Quantification: Dry the paper, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition (relative to a DMSO-only control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Self-Validation System:
-
Positive Control: A known inhibitor for the target kinase.
-
Negative Control: DMSO vehicle only (represents 0% inhibition).
-
No-Enzyme Control: To determine background signal.
Protocol 2: Cell-Based Western Blot for Target Inhibition
Objective: To confirm that the test compound inhibits the phosphorylation of a target kinase's downstream substrate in intact cells.
Principle: If the target kinase is inhibited, the phosphorylation level of its direct substrate should decrease. This change can be visualized using phospho-specific antibodies.
Caption: Inhibition of a kinase blocks downstream substrate phosphorylation.
Step-by-Step Methodology:
-
Cell Culture: Plate a relevant cancer cell line (e.g., HepG2, MCF-7) in 6-well plates and grow to 70-80% confluency.[6]
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[15]
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk in TBST) and then incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-Rb).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., β-actin or GAPDH) to confirm that changes in the phospho-signal are not due to changes in total protein levels or loading errors.
Data Interpretation and Comparative Analysis
The ultimate goal is to synthesize the data into a clear selectivity profile.
Hypothetical Data for Benzimidazole Derivatives
Let's imagine we have synthesized three derivatives from our this compound core. After performing the profiling cascade, we might obtain the following IC50 data:
| Kinase Target | BZD-001 IC50 (nM) | BZD-002 IC50 (nM) | BZD-003 IC50 (nM) | Staurosporine IC50 (nM) |
| CDK2 | 15 | 8 | 120 | 10 |
| GSK3β | 250 | 150 | >10,000 | 25 |
| SRC | 1,200 | 850 | >10,000 | 6 |
| VEGFR2 | >10,000 | 5,500 | >10,000 | 15 |
| EGFR | 8,000 | 3,100 | >10,000 | 50 |
| CK2 | 950 | 400 | 2,500 | 100 |
Data is hypothetical and for illustrative purposes.
Interpretation:
-
BZD-001 & BZD-002: These compounds are potent inhibitors of our primary target, CDK2. However, they show significant off-target activity against GSK3β and CK2 at concentrations less than 1 µM. BZD-002 is more potent but also appears less selective than BZD-001.
-
BZD-003: This compound is significantly less potent against CDK2 but demonstrates much higher selectivity. The modifications made to create BZD-003 clearly traded potency for selectivity.
-
Staurosporine: This well-known promiscuous inhibitor is included as a benchmark, showing potent activity against a wide range of kinases.
This comparative analysis is essential for guiding the next round of medicinal chemistry optimization. For BZD-001 and BZD-002, the goal would be to retain CDK2 potency while eliminating the activity against GSK3β and CK2.
Conclusion
The cross-reactivity profiling of novel kinase inhibitors, such as those derived from the this compound scaffold, is a multi-faceted process that requires a logical, tiered experimental strategy. By moving from broad, single-point screening to quantitative biochemical assays and finally to functional cellular validation, researchers can build a comprehensive and reliable understanding of a compound's selectivity. This rigorous, data-driven approach is fundamental to identifying lead candidates with the highest potential for becoming safe and effective medicines.
References
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- PubMed. (2017). Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives.
- Protocols.io. (2023). In vitro kinase assay.
- PubMed. (n.d.). Synthesis, anti-inflammatory, analgesic and kinase (CDK-1, CDK-5 and GSK-3) inhibition activity evaluation of benzimidazole/benzoxazole derivatives and some Schiff's bases.
- NIH. (n.d.). In vitro NLK Kinase Assay.
- Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but the "why" behind each step to ensure a culture of safety and environmental stewardship in the laboratory.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its likely hazards from the structural motifs: the benzimidazole core and the ethyl ester group.
-
Benzimidazole Core: The benzimidazole scaffold is common in pharmacologically active molecules[1]. Related imidazole compounds are classified as corrosive materials that can cause severe skin burns and eye damage[2][3][4]. For instance, 1-methyl-imidazole is known to be corrosive to both skin and eyes and possesses moderate acute oral and dermal toxicity[5]. Therefore, it is prudent to handle this compound as a potential corrosive and toxicant.
-
Carboxylate Ester Group: Ethyl esters are common laboratory reagents. While many have low toxicity, they are still organic compounds that should not be disposed of via sanitary sewer systems[6].
Inferred Hazards Summary:
| Hazard Category | Anticipated Risk | Rationale |
| Acute Toxicity (Oral/Dermal) | Moderate | Based on data for related imidazole compounds[5]. |
| Skin Corrosion/Irritation | High (Potential Corrosive) | Benzimidazole and imidazole derivatives are known to be corrosive or irritants[2][4][5][7]. |
| Eye Damage/Irritation | High (Potential for Serious Damage) | Consistent with the corrosive nature of the imidazole family[2][5]. |
| Environmental Hazard | Potential Ecotoxicity | As with many complex organic molecules, release into the environment should be avoided[4]. |
Causality: The heterocyclic nitrogen atoms in the benzimidazole ring contribute to its chemical reactivity and potential to cause burns. Always consult the specific SDS from your supplier and your institution's Chemical Hygiene Plan before handling.
Regulatory Framework: Ensuring Compliance
The disposal of laboratory chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA)[8][9].
Key Regulatory Principles:
-
Waste Determination: The generator of the waste (i.e., the laboratory professional) is responsible for determining if it is hazardous[10]. Based on its likely properties, this compound waste should be managed as hazardous waste .
-
Prohibition of Drain Disposal: Hazardous chemicals must never be poured down the drain[11]. Improper disposal can contaminate water systems and lead to significant legal penalties[8][11].
-
Satellite Accumulation Areas (SAAs): Waste must be accumulated at or near its point of generation in designated SAAs, under the control of laboratory personnel[11][12]. These areas have specific limits on the volume of waste that can be stored (e.g., up to 55 gallons)[12].
Personal Protective Equipment (PPE) and Safe Handling
Proper PPE is the first line of defense against chemical exposure. The choice of PPE is dictated by the compound's hazard profile.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully buttoned laboratory coat is essential.
-
Respiratory Protection: All handling and waste consolidation should occur within a certified laboratory chemical fume hood to prevent inhalation of any dust or aerosols[3][13].
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled safely from the point of generation to its final collection by trained professionals.
Step 1: Waste Segregation
-
Principle of Incompatibility: Never mix incompatible waste streams. This is the most critical step in preventing hazardous reactions in a waste container.
-
Procedure:
Step 2: Container Selection and Labeling
-
Container Requirements:
-
Labeling Procedure:
-
The moment the first drop of waste is added, the container must be labeled.
-
Use a standardized hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must clearly state:
-
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area within the lab, at or near the point of generation[11].
-
Container Management: Keep the waste container closed at all times , except when adding waste[10][11]. This prevents the release of vapors and protects against spills.
-
Storage Limits: Adhere to institutional and federal limits for waste accumulation time, which is typically up to 12 months as long as volume limits are not exceeded[11].
Step 4: Requesting Disposal
-
Final Step: Once the container is full or the experiment is complete, contact your institution's EHS or equivalent department to request a waste pickup[3][11][13].
-
Do not attempt to dispose of the chemical yourself. EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous waste in a compliant manner.
Disposal Decision Workflow
Caption: Decision workflow for proper chemical waste disposal.
Spill Management Protocol
Accidents happen. A clear, pre-defined plan for spill cleanup is essential for laboratory safety.
For a Small Spill (Contained within the Fume Hood):
-
Alert Personnel: Immediately notify others in the lab.
-
Maintain PPE: Keep your protective equipment on.
-
Containment: Use a spill kit with absorbent pads or other appropriate material to absorb the spilled chemical. Do not use combustible materials like paper towels for large spills.
-
Cleanup: Carefully collect the absorbent material and any contaminated debris using tools like tongs or a dustpan.
-
Package Waste: Place all cleanup materials into a sealable, sturdy plastic bag or a designated waste container.
-
Label and Dispose: Label the bag/container as "Hazardous Waste" with the chemical name and dispose of it in the same manner as the primary chemical waste stream.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water.
-
Report: Report the incident to your supervisor or Principal Investigator, as per institutional policy.
For a Large Spill (Outside of a Fume Hood):
-
Evacuate the immediate area.
-
Alert others and contact your institution's emergency response line or EHS department immediately.
-
Do not attempt to clean it up yourself unless you are specifically trained to do so.
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Navigating the Synthesis Frontier: A Guide to Safely Handling Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
For the pioneering researchers and scientists in drug development, the novel compounds we synthesize are the keys to unlocking future therapies. Yet, the very novelty of these molecules, such as Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, necessitates a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection, operational handling, and disposal, grounded in the principles of risk minimization and scientific integrity.
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, by analyzing its constituent chemical groups—a benzimidazole core and an ethyl carboxylate tail—we can infer a likely hazard profile and establish robust safety protocols. Structurally similar compounds often exhibit properties that warrant careful handling to avoid irritation and other health effects.[1] Therefore, we will proceed with a cautious approach, adhering to the highest standards of laboratory safety as outlined by leading authorities like the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).[2][3]
The Core of Protection: A Hazard-Based PPE Strategy
The foundation of laboratory safety lies in a thorough hazard assessment to inform the selection of appropriate PPE.[2][4] For this compound, we must anticipate potential risks including skin and eye irritation, and possible harm if inhaled or ingested, especially given its nature as a fine solid or powder. A GHS pictogram (GHS07 - Exclamation Mark) associated with a structurally similar isomer suggests these hazards are a primary concern.[1]
Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. Chemical splash goggles are required when there is a risk of splashing. A face shield should be worn over goggles when handling larger quantities (>50g) or during procedures with a heightened splash potential (e.g., heating, pressure reactions). | Protects eyes from dust particles and accidental splashes of solvents used with the compound.[2][5] The layered protection of a face shield over goggles is critical during higher-risk operations. |
| Skin and Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Provides a primary barrier against accidental spills and contact with contaminated surfaces.[6] Flame-resistant material is a prudent choice when working with organic compounds that may be used with flammable solvents. |
| Hand Protection | Nitrile gloves are the standard recommendation for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as neoprene. Always double-glove when handling the pure solid. | Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for handling solids and making solutions.[7] Double-gloving minimizes the risk of exposure from a single glove failure. Always inspect gloves for any signs of degradation before use. |
| Respiratory Protection | Not generally required if handled within a certified chemical fume hood. If weighing or handling outside of a fume hood where dust may be generated, a NIOSH-approved N95 respirator is mandatory. | A chemical fume hood is the primary engineering control to prevent inhalation of airborne particles.[8] An N95 respirator provides an essential layer of personal protection if these primary controls are not available or are insufficient. |
Operational Blueprint: From Weighing to Waste
Safe handling is a continuous process, from the moment a reagent is removed from storage to its final disposal.[9]
Step-by-Step Handling Protocol:
-
Preparation and Hazard Review : Before beginning work, review this guide and any available institutional safety protocols. Ensure that the chemical fume hood is operational and that all required PPE is readily available and in good condition.
-
Chemical Handling Workflow :
-
Weighing : Conduct all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particulates.
-
Dissolution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup : Ensure all glassware is free from defects.[10] If the reaction requires heating, use a well-controlled heating mantle and monitor the temperature closely.
-
-
Emergency Preparedness : Know the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher. Have a chemical spill kit readily accessible.
Caption: PPE Selection and Handling Workflow for this compound.
End-of-Life Cycle: Responsible Disposal
Proper chemical waste management is a critical component of laboratory safety and environmental stewardship.[11] All materials contaminated with this compound must be treated as hazardous waste.
Disposal Plan:
-
Waste Segregation : Collect all waste containing the compound, including unused product, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and rinsate from cleaning glassware, in a dedicated hazardous waste container.
-
Container and Labeling : The waste container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid. Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Final Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
-
Decontamination of Empty Containers : "Empty" containers that held the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). Collect the first rinsate as hazardous waste. After thorough rinsing and drying, the container can be disposed of according to institutional guidelines for decontaminated labware.
By integrating these safety measures into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
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National Institute for Occupational Safety and Health (NIOSH). (1990). A Guide for Evaluating the Performance of Chemical Protective Clothing (DHHS (NIOSH) Publication No. 90-109). Centers for Disease Control and Prevention. [Link]
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Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
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Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing. NIOSH. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
